Mlkl-IN-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C31H29ClN4O6 |
|---|---|
Molecular Weight |
589.0 g/mol |
IUPAC Name |
N-[6-chloro-1-[3-[4-hydroxy-3-[(3-methoxy-2-oxo-1-pyridinyl)methyl]phenyl]prop-2-ynyl]-3-methyl-2,4-dioxopyrimidin-5-yl]-3-(4-methylphenyl)propanamide |
InChI |
InChI=1S/C31H29ClN4O6/c1-20-8-10-21(11-9-20)13-15-26(38)33-27-28(32)36(31(41)34(2)30(27)40)17-4-6-22-12-14-24(37)23(18-22)19-35-16-5-7-25(42-3)29(35)39/h5,7-12,14,16,18,37H,13,15,17,19H2,1-3H3,(H,33,38) |
InChI Key |
MWDOKDNDKHXYHZ-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Mlkl-IN-3: A Technical Guide to its Mechanism of Action in Necroptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Necroptosis is a form of regulated cell death executed by the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL). Its dysregulation is implicated in a variety of inflammatory diseases, making it a compelling therapeutic target. This technical guide provides an in-depth overview of the mechanism of action of Mlkl-IN-3, a potent and specific inhibitor of MLKL. We will detail its effects on the necroptotic signaling cascade, present quantitative data on its efficacy, and provide comprehensive experimental protocols for its characterization.
Introduction to Necroptosis and the Role of MLKL
Necroptosis is a lytic, pro-inflammatory form of programmed cell death that is distinct from apoptosis. It is typically initiated by death receptor signaling, such as the tumor necrosis factor receptor 1 (TNFR1) pathway, particularly when caspase-8, a key apoptotic enzyme, is inhibited. The core of the necroptotic pathway involves a signaling cascade mediated by Receptor-Interacting Protein Kinase 1 (RIPK1) and Receptor-Interacting Protein Kinase 3 (RIPK3).
Upon activation, RIPK1 and RIPK3 form a complex called the necrosome. Within this complex, RIPK3 becomes phosphorylated and, in turn, phosphorylates its downstream substrate, MLKL.[1] This phosphorylation event is the critical trigger for the execution of necroptosis. Phosphorylated MLKL undergoes a conformational change, leading to its oligomerization and translocation from the cytosol to the plasma membrane.[2] At the plasma membrane, MLKL oligomers disrupt membrane integrity, leading to cell swelling, lysis, and the release of damage-associated molecular patterns (DAMPs), which can trigger an inflammatory response.[3]
This compound: A Potent Inhibitor of MLKL
This compound has been identified as a potent inhibitor of MLKL-mediated necroptosis.[4] It belongs to a class of uracil (B121893) derivatives and has been shown to effectively block necroptotic cell death in various cellular models.[4]
Mechanism of Action
This compound exerts its inhibitory effect at a late stage in the necroptosis pathway, acting downstream of MLKL phosphorylation.[4] Unlike inhibitors that target the kinase activity of RIPK1 or RIPK3, this compound does not prevent the phosphorylation of MLKL itself.[4] Instead, it inhibits the subsequent translocation of phosphorylated MLKL to the plasma membrane.[4] This blockade of MLKL translocation is the key step through which this compound prevents the disruption of the cell membrane and subsequent cell death.
The precise binding site and the exact molecular interactions between this compound and MLKL are subjects of ongoing research. However, its ability to act after MLKL phosphorylation suggests that it may interfere with the conformational changes required for oligomerization or the interaction of oligomerized MLKL with membrane components.
dot
Figure 1. Signaling pathway of necroptosis and the point of intervention by this compound.
Quantitative Data
The potency of this compound has been quantified in cellular assays. The following table summarizes the key efficacy data for this inhibitor.
| Parameter | Cell Line | Value | Reference |
| EC50 | HT-29 | 31 nM | [4] |
Table 1. Potency of this compound in inhibiting necroptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Cell Viability Assay to Determine EC50
This protocol is used to quantify the concentration of this compound required to inhibit necroptosis by 50%.
Materials:
-
HT-29 cells (or other necroptosis-sensitive cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Smac mimetic (e.g., BV6)
-
pan-Caspase inhibitor (e.g., z-VAD-FMK)
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
96-well opaque-walled microplates
-
Luminometer
Procedure:
-
Seed HT-29 cells in a 96-well opaque-walled microplate at a density of 5,000 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Pre-treat the cells with the desired concentrations of this compound for 1 hour. Include a vehicle control (e.g., DMSO).
-
Induce necroptosis by adding a cocktail of TNF-α (e.g., 20 ng/mL), Smac mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM) to the wells.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate and its contents to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated, non-necroptosis-induced control.
-
Plot the cell viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the EC50 value.
dot
Figure 2. Workflow for the cell viability assay to determine the EC50 of this compound.
Western Blot Analysis of MLKL Translocation
This protocol is used to assess the effect of this compound on the translocation of phosphorylated MLKL to the cell membrane.
Materials:
-
HT-29 cells
-
Complete cell culture medium
-
TNF-α, Smac mimetic, z-VAD-FMK
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cell fractionation kit (for separating cytosolic and membrane fractions)
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-phospho-MLKL (e.g., Ser358), anti-total MLKL, anti-Na+/K+-ATPase (membrane marker), anti-GAPDH (cytosolic marker)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed HT-29 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with this compound (e.g., 1 µM) or vehicle for 1 hour.[4]
-
Induce necroptosis with TNF-α/Smac mimetic/z-VAD-FMK for the desired time (e.g., 4-6 hours).
-
Wash cells with ice-cold PBS and harvest.
-
Perform cell fractionation to separate the cytosolic and membrane fractions according to the manufacturer's protocol. Add protease and phosphatase inhibitors to all buffers.
-
Determine the protein concentration of each fraction using a BCA assay.
-
Prepare protein lysates for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein from the cytosolic and membrane fractions onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Analyze the levels of phosphorylated and total MLKL in the cytosolic and membrane fractions. Use Na+/K+-ATPase and GAPDH as markers to confirm the purity of the fractions.
Conclusion
This compound is a potent and specific inhibitor of MLKL-mediated necroptosis. Its mechanism of action, which involves the inhibition of phosphorylated MLKL translocation to the plasma membrane, distinguishes it from other necroptosis inhibitors that target upstream kinases. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of cell death and drug discovery, facilitating further investigation into the therapeutic potential of targeting MLKL.
References
- 1. Characterization of RIPK3-mediated phosphorylation of the activation loop of MLKL during necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of MLKL-mediated Plasma Membrane Rupture in Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. medchemexpress.com [medchemexpress.com]
The Structure-Activity Relationship of Mlkl-IN-3: A Technical Guide to a New Class of Uracil-Based Necroptosis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Necroptosis, a form of regulated necrosis, is a critical pathway in various physiological and pathological processes, including inflammation and tissue injury. The mixed lineage kinase domain-like protein (MLKL) is the terminal effector in this pathway, making it a prime target for therapeutic intervention. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a novel class of uracil-based MLKL inhibitors, with a specific focus on the potent compound, Mlkl-IN-3 (also designated as compound 66). This document details the quantitative SAR data, experimental protocols for key biological assays, and visual representations of the relevant signaling pathways and experimental workflows, offering a comprehensive resource for researchers in the field of drug discovery and development.
Introduction to MLKL and Necroptosis
Necroptosis is a programmed cell death pathway initiated by various stimuli, including tumor necrosis factor (TNF). The core signaling cascade involves the sequential activation of receptor-interacting protein kinase 1 (RIPK1) and RIPK3, which form a complex known as the necrosome.[1] Activated RIPK3 then phosphorylates MLKL, a pseudokinase that acts as the executioner of necroptosis.[2] This phosphorylation event triggers a conformational change in MLKL, leading to its oligomerization and translocation from the cytosol to the plasma membrane.[3] At the membrane, MLKL oligomers disrupt membrane integrity, leading to cell lysis and the release of damage-associated molecular patterns (DAMPs), which can further propagate inflammation.[2]
Given its crucial role, the inhibition of MLKL presents a promising therapeutic strategy for diseases driven by excessive necroptosis. This guide focuses on a recently discovered class of uracil (B121893) derivatives that potently inhibit MLKL function.[4][5]
The Necroptotic Signaling Pathway
The canonical necroptosis pathway is initiated by TNF-α binding to its receptor, TNFR1. In the absence of caspase-8 activity, RIPK1 and RIPK3 are recruited to form the necrosome, leading to their reciprocal phosphorylation and activation. Activated RIPK3 then phosphorylates MLKL at its pseudokinase domain. This phosphorylation is a critical step, unleashing the N-terminal four-helix bundle (4HB) domain of MLKL, which is responsible for its membrane-disrupting activity.
Structure-Activity Relationship of Uracil-Based MLKL Inhibitors
A series of uracil derivatives were synthesized and evaluated for their ability to inhibit necroptosis in human colon adenocarcinoma HT-29 cells.[4][5] The lead compound, this compound (compound 66), emerged from a rational SAR study that began with a xanthine-based inhibitor, TC13172.[4] Key modifications to the uracil scaffold at the N1, N3, and C6 positions were explored to optimize potency and metabolic stability.
Quantitative SAR Data
The following table summarizes the SAR of selected uracil derivatives, highlighting the impact of substitutions on their anti-necroptotic activity. The activity is presented as the EC50 value, which is the concentration of the compound that gives half-maximal protection of HT-29 cells from TNF-α/Smac mimetic/z-VAD-fmk (TSZ)-induced necroptosis.
| Compound | R1 | R3 | R4 | EC50 (nM) in HT-29 cells |
| 40 | H | 4-Fluorobenzyl | H | 1020 |
| 45 | H | 4-Chlorobenzyl | H | 500 |
| 50 | H | 4-Bromobenzyl | H | 250 |
| 54 | H | 4-(Trifluoromethyl)benzyl | H | 120 |
| 56 | H | 4-Cyanobenzyl | H | 48 |
| 62 | Propargyl | 4-Cyanobenzyl | H | 78 |
| This compound (66) | Propargyl | 4-Cyanobenzyl | 5-Fluoro | 31 |
Data extracted from Cui B, et al. J Med Chem. 2022;65(19):12747-12780.[4]
Key Findings from the SAR Study:
-
Substitution at the N3 position: A benzyl (B1604629) group at the N3 position was found to be crucial for activity. Electron-withdrawing substituents on the phenyl ring of the benzyl group generally increased potency, with the 4-cyano substitution (compound 56) being optimal.
-
Substitution at the N1 position: The introduction of a propargyl group at the N1 position (compound 62) maintained high potency. This modification also provides a handle for click chemistry, enabling the development of chemical probes.[4]
-
Substitution at the C5 position of the uracil ring: The addition of a fluorine atom at the C5 position of the uracil ring in the context of the N1-propargyl and N3-(4-cyanobenzyl) substituted compound led to the most potent analog, this compound (compound 66), with an EC50 of 31 nM.[4]
Mechanism of Action of this compound
Mechanism of action studies revealed that this compound and its analogs act downstream of MLKL phosphorylation.[4] Unlike some inhibitors that prevent the initial phosphorylation of MLKL by RIPK3, these uracil derivatives significantly inhibit the translocation of phosphorylated MLKL to the plasma membrane.[4][5] They also partially inhibit the oligomerization of MLKL.[4] This distinct mechanism of action, coupled with a significantly lower reaction rate with glutathione (B108866) compared to the parent compound TC13172, suggests a more favorable safety profile with reduced potential for off-target effects.[4]
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for the evaluation of MLKL inhibitors.[4][6][7]
Necroptosis Inhibition Assay in HT-29 Cells
This assay quantifies the ability of a compound to protect cells from induced necroptosis.
Materials:
-
HT-29 cells (human colon adenocarcinoma)
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Human TNF-α
-
Smac mimetic (e.g., birinapant)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
Test compounds (e.g., this compound)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
Procedure:
-
Seed HT-29 cells in 96-well plates at a density of 1 x 10^4 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Pre-treat the cells with the test compounds for 1 hour.
-
Induce necroptosis by adding a mixture of human TNF-α (10 ng/mL), Smac mimetic (100 nM), and z-VAD-fmk (20 µM).
-
Incubate the plates for 24 hours at 37°C.
-
Measure cell viability using a luminescence-based assay according to the manufacturer's instructions.
-
Calculate the EC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.
MLKL Translocation Assay
This assay assesses the effect of inhibitors on the movement of MLKL to the cell membrane during necroptosis.
Materials:
-
HT-29 cells
-
Reagents for inducing necroptosis (as above)
-
Test compounds
-
Buffer for cell fractionation (e.g., hypotonic buffer)
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies: anti-MLKL, anti-Na+/K+ ATPase (membrane marker), anti-GAPDH (cytosolic marker)
-
Secondary antibodies
Procedure:
-
Seed HT-29 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with the test compound (e.g., 1 µM this compound) for 1 hour.[4]
-
Induce necroptosis with TSZ for the required duration (e.g., 4-6 hours).
-
Harvest the cells and perform subcellular fractionation to separate the cytosolic and membrane fractions.
-
Resolve the protein lysates from each fraction by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against MLKL, Na+/K+ ATPase, and GAPDH.
-
Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Analyze the distribution of MLKL in the cytosolic and membrane fractions to determine the effect of the inhibitor on its translocation.
Conclusion
The development of the uracil-based MLKL inhibitor, this compound, represents a significant advancement in the pursuit of novel therapeutics for necroptosis-driven diseases. The detailed structure-activity relationship study has provided a clear roadmap for the design of future analogs with potentially improved properties. The distinct mechanism of action, characterized by the inhibition of MLKL translocation, offers a differentiated approach to modulating the necroptotic pathway. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and development of MLKL inhibitors. This comprehensive technical guide serves as a valuable resource for researchers dedicated to advancing our understanding and therapeutic targeting of necroptosis.
References
- 1. Conformational interconversion of MLKL and disengagement from RIPK3 precede cell death by necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Necroptosis: MLKL Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a New Class of Uracil Derivatives as Potential Mixed Lineage Kinase Domain-like Protein (MLKL) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Induction and Detection of Necroptotic Cell Death in Mammalian Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Mlkl-IN-3 and the Necroptosis Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various physiological and pathological processes, including inflammation, infectious diseases, and cancer. Unlike apoptosis, necroptosis is a caspase-independent cell death mechanism orchestrated by a core signaling cascade involving Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and the terminal effector protein, Mixed Lineage Kinase Domain-Like (MLKL). The phosphorylation of MLKL by RIPK3 is a pivotal event, triggering its oligomerization, translocation to the plasma membrane, and subsequent membrane disruption, leading to cell lysis. Given its central role, MLKL presents a compelling target for therapeutic intervention. This guide provides a comprehensive overview of the necroptosis pathway and a detailed examination of Mlkl-IN-3, a potent inhibitor of MLKL. We present its mechanism of action, quantitative efficacy data, and detailed experimental protocols for studying its effects. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the field of necroptosis.
The Necroptosis Signaling Pathway
The canonical necroptosis pathway is most commonly initiated by the activation of death receptors, such as Tumor Necrosis Factor Receptor 1 (TNFR1). Under conditions where caspase-8 is inhibited or absent, the signaling cascade shifts from apoptosis to necroptosis. The key molecular events are as follows:
-
Necrosome Formation: Upon TNFR1 stimulation in the presence of a caspase inhibitor (e.g., z-VAD-FMK) and a Smac mimetic (to antagonize cellular Inhibitor of Apoptosis Proteins, cIAPs), RIPK1 and RIPK3 are recruited to form a cytosolic signaling complex known as the necrosome.[1]
-
RIPK3 Activation: Within the necrosome, RIPK1 and RIPK3 undergo auto- and trans-phosphorylation, leading to the activation of RIPK3's kinase activity.
-
MLKL Phosphorylation: Activated RIPK3 then phosphorylates its downstream substrate, MLKL, on specific serine and threonine residues within its pseudokinase domain.[2]
-
MLKL Oligomerization and Translocation: Phosphorylation induces a conformational change in MLKL, leading to its oligomerization into trimers and higher-order complexes.[3] These oligomers then translocate from the cytosol to the plasma membrane.[4]
-
Membrane Disruption: At the plasma membrane, MLKL oligomers directly interact with phospholipids, leading to membrane permeabilization, loss of ion homeostasis, cellular swelling, and eventual lysis.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Necroptosis: MLKL Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasma membrane translocation of trimerized MLKL protein is required for TNF-induced necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of MLKL membrane translocation as a checkpoint in necroptotic cell death using Monobodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of MLKL-mediated Plasma Membrane Rupture in Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of MLKL Inhibition in Inflammatory Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Necroptosis, a form of regulated necrotic cell death, has emerged as a critical driver of inflammation in a multitude of diseases. The execution of necroptosis is dependent on the Mixed Lineage Kinase Domain-Like (MLKL) protein. Upon activation by Receptor-Interacting Protein Kinase 3 (RIPK3), MLKL oligomerizes and translocates to the plasma membrane, leading to membrane rupture and the release of damage-associated molecular patterns (DAMPs), which in turn propagates an inflammatory response.[1][2][3] Consequently, the inhibition of MLKL presents a promising therapeutic strategy for a range of inflammatory conditions. This technical guide provides an in-depth overview of the role of MLKL in various inflammatory disease models, methodologies for its investigation, and the current understanding of its mechanism of action. While specific data for a compound designated "Mlkl-IN-3" is not publicly available, this document will focus on the broader role of MLKL inhibition, providing a framework for the evaluation of any novel MLKL-targeting therapeutic.
Data Presentation: Efficacy of MLKL Inhibition/Deficiency in Preclinical Models
The following tables summarize the observed effects of MLKL inhibition or genetic deletion in various inflammatory disease models, based on available literature.
Table 1: MLKL in Sterile Inflammatory Disease Models
| Disease Model | Species | Intervention | Key Findings | Reference |
| Dermatitis | Mouse | MLKL knockout (Mlkl-/-) | Protective effects observed. | [4] |
| Cerulein-Induced Pancreatitis | Mouse | MLKL knockout (Mlkl-/-) | Protective effects observed. | [4] |
| ANCA-Driven Vasculitis | Mouse | MLKL knockout (Mlkl-/-) | Protective effects observed. | [4] |
| Necrotizing Crescent Glomerulonephritis | Mouse | MLKL knockout (Mlkl-/-) | Protective effects observed. | [4] |
| Oxalate Nephropathy | Mouse | MLKL knockout (Mlkl-/-) | Protective effects observed. | [4] |
| Systemic Inflammatory Response Syndrome (SIRS) | Mouse | MLKL knockout (Mlkl-/-) | Not protected against low-dose TNFα-driven SIRS. | [4] |
| Acute Kidney Injury (AKI) | Mouse | MLKL knockout (Mlkl-/-) | Less protection compared to RIPK3 deficiency in some models. | [1] |
| Hepatic Ischemia-Reperfusion Injury | Mouse (in vitro) | siRNA-mediated MLKL knockdown | Attenuated cell death. | [5] |
Table 2: MLKL in Neuroinflammatory and Neuromuscular Disease Models
| Disease Model | Species | Intervention | Key Findings | Reference |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | Necrosulfonamide (NSA) | Ameliorated clinical symptoms, demyelination, and inflammatory cell infiltration. | [6] |
| Chemically-Induced Parkinson's Disease | Mouse | MLKL knockout (Mlkl-/-) | Attenuated neurotoxic inflammatory response, leading to higher dopamine (B1211576) levels. | [4] |
| Cardiotoxin-Induced Muscle Injury | Mouse | MLKL knockout (Mlkl-/-) | Impaired muscle regeneration. | [4] |
Signaling Pathways and Experimental Workflows
Necroptosis Signaling Pathway and MLKL Inhibition
The following diagram illustrates the canonical necroptosis signaling pathway, highlighting the central role of MLKL and the point of intervention for MLKL inhibitors.
Caption: Necroptosis signaling cascade and the point of therapeutic intervention for MLKL inhibitors.
Experimental Workflow for Evaluating an MLKL Inhibitor In Vivo
The following diagram outlines a typical experimental workflow for assessing the efficacy of a novel MLKL inhibitor in a preclinical model of inflammatory disease.
Caption: A generalized experimental workflow for in vivo evaluation of an MLKL inhibitor.
Experimental Protocols
In Vitro Necroptosis Induction and Inhibition Assay
Objective: To determine the in vitro potency of an MLKL inhibitor in blocking necroptosis.
Cell Line: HT-29 (human colorectal adenocarcinoma) or L929 (murine fibrosarcoma) cells are commonly used.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-incubate cells with various concentrations of the MLKL inhibitor (e.g., this compound) for 1-2 hours.
-
Necroptosis Induction: Induce necroptosis using a combination of TNF-α (T), Smac mimetic (S), and a pan-caspase inhibitor such as z-VAD-fmk (Z).[3] For example, in HT-29 cells, use 100 ng/mL TNF-α, 100 nM Smac mimetic, and 20 µM z-VAD-fmk.
-
Incubation: Incubate for 6-24 hours.
-
Cell Viability Assessment: Measure cell viability using a commercial assay such as CellTiter-Glo® (Promega) or by measuring lactate (B86563) dehydrogenase (LDH) release into the supernatant, which is indicative of membrane rupture.[5]
-
Data Analysis: Calculate IC50 values by plotting the percentage of cell death against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
In Vivo Evaluation in an Experimental Autoimmune Encephalomyelitis (EAE) Model
Objective: To assess the therapeutic efficacy of an MLKL inhibitor in a mouse model of multiple sclerosis.[6]
Animal Model: C57BL/6 mice (female, 8-10 weeks old).
Protocol:
-
EAE Induction: Emulsify Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA) and inject subcutaneously on day 0. Administer pertussis toxin intraperitoneally on days 0 and 2.
-
Treatment: Begin administration of the MLKL inhibitor or vehicle control at the onset of clinical signs (typically around day 10-12) or prophylactically. Dosing can be performed via oral gavage, intraperitoneal injection, or other appropriate routes.
-
Clinical Scoring: Monitor mice daily for clinical signs of EAE and score on a scale of 0 to 5 (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, 5 = moribund).
-
Endpoint Analysis (at peak of disease or pre-defined time point):
-
Histology: Perfuse mice with paraformaldehyde and collect spinal cords. Process for paraffin (B1166041) embedding and stain with Hematoxylin and Eosin (H&E) for inflammation and Luxol Fast Blue (LFB) for demyelination.
-
Immunohistochemistry: Stain spinal cord sections for markers of inflammation (e.g., CD45 for total leukocytes, Iba1 for microglia/macrophages) and necroptosis (e.g., phosphorylated MLKL).
-
Flow Cytometry: Isolate mononuclear cells from the central nervous system and spleen to analyze immune cell populations.
-
Cytokine Analysis: Measure cytokine levels in serum or from restimulated splenocytes using ELISA or multiplex assays.
-
Conclusion
The available evidence strongly implicates MLKL-mediated necroptosis as a key driver of pathology in a wide range of inflammatory diseases. The genetic deletion or pharmacological inhibition of MLKL has shown significant therapeutic potential in numerous preclinical models. While specific information on "this compound" is not currently in the public domain, the methodologies and data presented in this guide provide a robust framework for the preclinical development and evaluation of any novel MLKL inhibitor. Further research into the non-necroptotic functions of MLKL and the development of highly specific and potent inhibitors will be crucial for translating this promising therapeutic strategy into clinical applications.[3]
References
- 1. Frontiers | Combined Knockout of RIPK3 and MLKL Reveals Unexpected Outcome in Tissue Injury and Inflammation [frontiersin.org]
- 2. The molecular mechanisms of MLKL-dependent and MLKL-independent necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MLKL: Functions beyond serving as the Executioner of Necroptosis [thno.org]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of MLKL Attenuates Necroptotic Cell Death in a Murine Cell Model of Hepatic Ischaemia Injury [mdpi.com]
- 6. researchgate.net [researchgate.net]
The Emergence of Mlkl-IN-3: A Deep Dive into its Impact on the RIPK1/RIPK3/MLKL Axis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various physiological and pathological processes, including inflammation, neurodegenerative diseases, and cancer. The execution of necroptosis is orchestrated by the RIPK1/RIPK3/MLKL signaling axis, culminating in the phosphorylation and activation of the mixed lineage kinase domain-like (MLKL) protein. As the terminal effector, MLKL's translocation to the plasma membrane and subsequent disruption of its integrity are pivotal events. Consequently, MLKL has become an attractive therapeutic target. This whitepaper provides a comprehensive technical guide on Mlkl-IN-3, a novel uracil-based inhibitor of MLKL. We delve into its mechanism of action, present key quantitative data on its efficacy, and provide detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating necroptosis and developing novel therapeutics targeting this pathway.
Introduction: The RIPK1/RIPK3/MLKL Signaling Axis in Necroptosis
Necroptosis is a lytic, pro-inflammatory form of programmed cell death that is distinct from apoptosis.[1][2] It is primarily initiated in response to death receptor ligation, such as by tumor necrosis factor (TNF), particularly when caspase-8 activity is compromised.[1] The core signaling cascade involves a series of protein-protein interactions and phosphorylation events culminating in the activation of MLKL.[3][4]
Upon TNF-α stimulation, the TNF receptor 1 (TNFR1) recruits a signaling complex known as Complex I, which includes RIPK1.[1] In a pro-survival state, RIPK1 is ubiquitinated. However, deubiquitination of RIPK1 leads to the formation of a secondary cytosolic complex, the necrosome, composed of RIPK1 and RIPK3.[1] Within the necrosome, RIPK1 and RIPK3 undergo auto- and cross-phosphorylation, leading to their activation.[5] Activated RIPK3 then recruits and phosphorylates MLKL.[4][6] This phosphorylation event induces a conformational change in MLKL, leading to its oligomerization and translocation from the cytosol to the plasma membrane.[7][8] At the plasma membrane, MLKL oligomers are thought to form pores, leading to ion influx, cell swelling, and eventual rupture.[9]
Given its crucial role as the final executioner of necroptosis, direct inhibition of MLKL presents a promising therapeutic strategy for diseases driven by excessive necroptotic cell death.
This compound: A Novel Uracil-Based MLKL Inhibitor
This compound (also referred to as compound 66) is a recently developed small molecule inhibitor of MLKL, characterized by a uracil (B121893) nucleus.[10][11][12] It was identified through a scaffold morphing approach from a previously reported xanthine (B1682287) MLKL inhibitor, TC13172.[10][12]
Mechanism of Action
Mechanism studies have revealed that this compound acts downstream in the necroptosis pathway by directly targeting MLKL.[10][12] Its primary mechanism involves the significant inhibition of MLKL's translocation to the plasma membrane.[10][11][12] Interestingly, it only partially inhibits the oligomerization of MLKL.[10][11][12] This suggests a distinct mode of action compared to its parent compound, TC13172, which is a covalent inhibitor that binds to Cysteine86 of human MLKL and is more effective at inhibiting oligomerization.[12][13][14] The reaction rate of this compound with glutathione (B108866) is reported to be over 150-fold lower than that of TC13172, indicating a reduced potential for off-target effects and cellular toxicity.[10][11]
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and its parent compound, TC13172, for comparative analysis.
Table 1: In Vitro Efficacy of this compound and TC13172
| Compound | Assay | Cell Line | EC50 (nM) | Reference |
| This compound (Compound 66) | Necroptosis Inhibition | HT-29 | 31 | [10] |
| TC13172 | Necroptosis Inhibition | HT-29 | Not Reported | [10] |
Table 2: Mechanistic Profile of this compound and TC13172
| Compound | Effect on MLKL Oligomerization | Effect on MLKL Translocation | Reaction with Glutathione | Reference |
| This compound (Compound 66) | Partial Inhibition | Significant Inhibition | >150-fold lower than TC13172 | [10] |
| TC13172 | Potent Inhibition | Inhibition | - | [10][12] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound and the study of the RIPK1/RIPK3/MLKL axis.
Cell Culture and Induction of Necroptosis
-
Cell Lines: HT-29 (human colon adenocarcinoma) cells are commonly used for necroptosis studies.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
Induction of Necroptosis: To induce necroptosis, cells are typically treated with a combination of TNF-α (e.g., 20 ng/mL), a Smac mimetic (e.g., 100 nM), and a pan-caspase inhibitor such as z-VAD-FMK (e.g., 20 µM). This combination is often abbreviated as TSZ.
Western Blotting for MLKL Phosphorylation and Oligomerization
This protocol is adapted from standard western blotting procedures for analyzing necroptosis signaling.
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation:
-
For Phospho-MLKL: Mix equal amounts of protein with Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol) and boil at 95°C for 5 minutes.
-
For MLKL Oligomers: Mix equal amounts of protein with non-reducing Laemmli sample buffer (without β-mercaptoethanol) and do not boil.
-
-
SDS-PAGE and Transfer:
-
Separate proteins on a 4-15% Tris-Glycine gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-phospho-MLKL, anti-MLKL) overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect chemiluminescence using an appropriate imaging system.
-
MLKL Translocation Assay (Immunofluorescence)
This protocol outlines the steps to visualize the translocation of MLKL to the plasma membrane.
-
Cell Preparation: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Induce necroptosis as described in section 4.1, including a condition with this compound.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with primary antibody against MLKL overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain nuclei with DAPI.
-
-
Imaging: Mount coverslips on slides and visualize using a confocal microscope. Analyze the subcellular localization of MLKL.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement of a compound in a cellular environment. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
-
Cell Treatment: Treat intact cells with this compound or vehicle control for a defined period (e.g., 1 hour at 37°C).
-
Heat Shock:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. The supernatant contains the soluble, non-denatured proteins.
-
Detection:
-
Collect the supernatant.
-
Analyze the amount of soluble MLKL at each temperature by Western blotting as described in section 4.2.
-
Quantify band intensities and plot them against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Conclusion and Future Directions
This compound represents a promising lead compound for the development of therapeutics targeting necroptosis. Its distinct mechanism of action, primarily inhibiting MLKL translocation with a reduced effect on oligomerization, and its favorable off-target profile make it an attractive candidate for further investigation. The experimental protocols detailed in this whitepaper provide a robust framework for the continued characterization of this compound and other novel MLKL inhibitors.
Future research should focus on obtaining a broader quantitative dataset for this compound, including its IC50 value in in vitro kinase assays and its binding affinity (Kd) for MLKL. Furthermore, in vivo efficacy studies in relevant disease models, such as acute pancreatitis or ischemia-reperfusion injury, will be crucial to validate its therapeutic potential.[15][16] The continued exploration of the structure-activity relationship of uracil-based MLKL inhibitors will undoubtedly pave the way for the development of next-generation necroptosis-targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Characterization of RIPK3-mediated phosphorylation of the activation loop of MLKL during necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of RIPK3-mediated phosphorylation of the activation loop of MLKL during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MLKL mixed lineage kinase domain like pseudokinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological events and molecular signaling following MLKL activation during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a New Class of Uracil Derivatives as Potential Mixed Lineage Kinase Domain-like Protein (MLKL) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of a new class of highly potent necroptosis inhibitors targeting the mixed lineage kinase domain-like protein - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Necroptosis protects against exacerbation of acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MLKL signaling regulates macrophage polarization in acute pancreatitis through CXCL10 - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond the Grave: An In-depth Technical Guide to the Non-necroptotic Functions of MLKL and the Emergent Role of MLKL-IN-3
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mixed lineage kinase domain-like (MLKL) protein, long cast in the role of the terminal executioner of necroptosis, is now emerging from the shadows of programmed cell death to reveal a surprising repertoire of non-necroptotic functions. This technical guide delves into the intricate, death-independent roles of MLKL, exploring its involvement in critical cellular processes such as inflammation, neuroinflammation, cancer progression, and endosomal trafficking. As our understanding of MLKL's functional plasticity deepens, so too does its potential as a therapeutic target for a host of diseases beyond those directly linked to necroptotic cell death. This guide provides a comprehensive overview of the latest research, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to empower researchers and drug development professionals in their exploration of MLKL's multifaceted nature. Furthermore, we introduce MLKL-IN-3, a novel and potent inhibitor, and present the currently available data on its activity, offering a glimpse into the next generation of therapeutic strategies targeting MLKL.
Introduction: MLKL's Expanding Universe Beyond Necroptosis
For years, the scientific narrative surrounding MLKL has been dominated by its function as the final obligatory step in the necroptotic cascade. Activated via phosphorylation by RIPK3, MLKL oligomerizes and translocates to the plasma membrane, inducing lytic cell death[1]. This well-established pathway has positioned MLKL as a key player in inflammatory and infectious diseases. However, a growing body of evidence compellingly demonstrates that MLKL's biological significance is not solely confined to cellular demise.
Emerging studies have unveiled a fascinating array of non-necroptotic functions, implicating MLKL in a diverse range of physiological and pathological processes. These roles, often independent of its canonical necroptotic executioner function, include the modulation of inflammatory signaling, regulation of gene expression, and involvement in endosomal trafficking pathways. This guide will illuminate these non-canonical functions, providing a detailed technical resource for the scientific community to navigate this exciting and rapidly evolving field of study.
Non-necroptotic Functions of MLKL: A Detailed Exploration
Orchestrator of Inflammation: The NLRP3 Inflammasome and Cytokine Production
One of the most significant non-necroptotic functions of MLKL is its ability to activate the NLRP3 inflammasome, a key component of the innate immune system. This activation leads to the processing and release of the pro-inflammatory cytokines IL-1β and IL-18, independent of cell death.
The mechanism of MLKL-mediated NLRP3 inflammasome activation is intrinsically linked to its ability to induce potassium efflux across the cell membrane[2]. This ionic imbalance serves as a potent trigger for the assembly and activation of the NLRP3 inflammasome complex[2][3]. This function positions MLKL as a critical regulator of inflammation, capable of amplifying inflammatory responses in a cell-intrinsic manner, even in the absence of necroptotic cell death[3][4].
Figure 1: MLKL-mediated NLRP3 inflammasome activation pathway.
A Role in the Nucleus: Regulating Gene Expression
Beyond its cytoplasmic activities, MLKL has been shown to translocate to the nucleus, where it can influence gene expression. Phosphorylation of MLKL is a trigger for its nuclear import[5]. Once in the nucleus, MLKL can interact with transcription factors and other nuclear proteins to modulate the expression of genes involved in inflammation and cell adhesion. This nuclear function of MLKL adds another layer of complexity to its regulatory roles, suggesting a direct impact on the cellular transcriptional landscape.
Figure 2: Nuclear translocation and gene regulatory function of MLKL.
Directing Cellular Traffic: Involvement in Endosomal Trafficking
MLKL has been implicated in the regulation of endosomal trafficking, a fundamental process for nutrient uptake, receptor signaling, and protein degradation[1][6]. This function appears to be independent of RIPK3 and necroptosis. MLKL can associate with endosomes and influence the transport of endocytosed proteins, potentially affecting the signaling output of various cell surface receptors[1][7]. This role in endosomal dynamics highlights MLKL's contribution to cellular homeostasis and communication.
Figure 3: MLKL's role in the endosomal trafficking pathway.
Quantitative Data on Non-necroptotic MLKL Functions
The following tables summarize key quantitative findings from studies investigating the non-necroptotic roles of MLKL.
| Function | Cell Type/Model | Parameter Measured | Observation | Reference |
| NLRP3 Inflammasome Activation | THP-1 cells | IL-1β release (ELISA) | MLKL activation induced robust IL-1β release, comparable to nigericin (B1684572) treatment. | [2] |
| THP-1 cells | ASC foci formation | MLKL-dependent cell death led to ASC focus formation with similar frequency to canonical NLRP3 activators. | [2] | |
| Cytokine Production | Mlkl-/- mice | Serum IL-6 and IL-1β (RT-PCR) | Reduced systemic levels of IL-6 and IL-1β in Mlkl-/- mice in a model of hepatic necrosis. | [8] |
| FFA + OGD treated AML-12 cells | IL-6 secretion (ELISA) | siMLKL significantly reduced the secretion of IL-6. | [9] | |
| Gene Expression | Mlkl-/- mice in a model of intestinal tumorigenesis | STAT3 activation | Loss of MLKL enhanced STAT3 activation. | [10] |
| Mlkl-/- mice | IL-6 production in dendritic cells | MLKL deficiency increased IL-6 production. | [10] | |
| HCC model | Mlkl mRNA expression | Up to 7-fold increase in Mlkl mRNA expression in hepatocellular carcinoma. | [7] |
Experimental Protocols for Studying Non-necroptotic MLKL Functions
This section provides detailed methodologies for key experiments used to investigate the non-necroptotic functions of MLKL.
Co-immunoprecipitation (Co-IP) for MLKL Interaction Partners
This protocol is designed to identify proteins that interact with MLKL in a cellular context.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Anti-MLKL antibody (or antibody against a tagged version of MLKL)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
-
Mass spectrometer for protein identification
Procedure:
-
Cell Lysis: Culture and treat cells as required. Lyse cells on ice with lysis buffer.
-
Clarification: Centrifuge the lysate to pellet cellular debris.
-
Pre-clearing: Incubate the supernatant with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the anti-MLKL antibody overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh protein A/G beads and incubate to capture the antibody-protein complexes.
-
Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting or by mass spectrometry for identification of interacting partners.
Figure 4: Workflow for Co-immunoprecipitation of MLKL.
Scratch (Wound Healing) Assay for Cell Migration
This assay is used to assess the impact of MLKL on collective cell migration.
Materials:
-
Multi-well culture plates
-
Sterile pipette tips (e.g., p200)
-
Microscope with imaging capabilities
-
Image analysis software
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate to form a confluent monolayer.
-
Scratch Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Washing: Gently wash the cells to remove detached cells.
-
Imaging: Capture images of the scratch at time zero.
-
Incubation and Monitoring: Incubate the cells and capture images at regular intervals over time.
-
Analysis: Quantify the rate of wound closure by measuring the change in the cell-free area over time.
Figure 5: Workflow for the Scratch (Wound Healing) Assay.
Chromatin Immunoprecipitation (ChIP) for MLKL-DNA Interactions
This protocol is used to identify the genomic regions where MLKL binds.
Materials:
-
Formaldehyde for crosslinking
-
Glycine to quench crosslinking
-
Cell lysis and nuclear lysis buffers
-
Sonicator or enzymatic digestion for chromatin shearing
-
Anti-MLKL antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR or next-generation sequencing for analysis
Procedure:
-
Crosslinking: Crosslink protein-DNA complexes in live cells with formaldehyde.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments.
-
Immunoprecipitation: Immunoprecipitate the chromatin using an anti-MLKL antibody.
-
Washing: Wash the captured complexes to remove non-specific DNA.
-
Elution and Reverse Crosslinking: Elute the complexes and reverse the crosslinks.
-
DNA Purification: Purify the DNA.
-
Analysis: Analyze the purified DNA by qPCR to investigate specific gene loci or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Figure 6: Workflow for Chromatin Immunoprecipitation (ChIP).
This compound: A Potent and Specific Inhibitor of MLKL
The development of small molecule inhibitors targeting MLKL is a promising avenue for therapeutic intervention in diseases driven by both necroptotic and non-necroptotic MLKL functions. This compound has recently been identified as a potent inhibitor of MLKL.
Mechanism of Action and Potency
This compound is a uracil (B121893) derivative that has been shown to inhibit necroptosis in HT-29 cells with high potency. It acts downstream of MLKL phosphorylation, suggesting that it may interfere with MLKL oligomerization or its translocation to the plasma membrane.
| Compound | Assay | Cell Line | EC50 | Reference |
| This compound | Necroptosis Inhibition | HT-29 | 31 nM | [2] |
Note: Publicly available data on the non-necroptotic effects, in vivo efficacy, and detailed pharmacological profile of this compound are currently limited. Further research is required to fully characterize this promising inhibitor.
Conclusion and Future Directions
The expanding landscape of MLKL's non-necroptotic functions presents a paradigm shift in our understanding of this intriguing pseudokinase. No longer confined to the realm of cell death, MLKL is emerging as a key regulator of fundamental cellular processes with profound implications for health and disease. Its roles in inflammation, gene expression, and endosomal trafficking underscore its potential as a multifaceted therapeutic target.
The development of potent and specific inhibitors, such as this compound, offers exciting opportunities to probe these non-canonical functions and to develop novel therapeutic strategies for a wide range of disorders, including inflammatory diseases, neurodegenerative conditions, and cancer.
Future research should focus on:
-
Elucidating the precise molecular mechanisms underlying MLKL's diverse non-necroptotic functions.
-
Identifying the full spectrum of MLKL's interaction partners in various cellular contexts.
-
Conducting comprehensive preclinical and clinical studies to evaluate the therapeutic potential of MLKL inhibitors, including a thorough investigation of the effects of compounds like this compound on non-necroptotic pathways.
By continuing to unravel the complexities of MLKL biology, the scientific community is poised to unlock new avenues for therapeutic innovation and to redefine the role of this once-pigeonholed protein.
References
- 1. The Role of the Key Effector of Necroptotic Cell Death, MLKL, in Mouse Models of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification of MLKL membrane translocation as a checkpoint in necroptotic cell death using Monobodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of the Key Effector of Necroptotic Cell Death, MLKL, in Mouse Models of Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MLKL compound 1 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Inhibition of MLKL Attenuates Necroptotic Cell Death in a Murine Cell Model of Hepatic Ischaemia Injury [mdpi.com]
- 10. Necroptosis executioner MLKL plays pivotal roles in agonist-induced platelet prothrombotic responses and lytic cell death in a temporal order - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Aftermath: A Technical Guide to the Downstream Signaling Effects of MLKL-IN-3
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mixed Lineage Kinase Domain-Like (MLKL) protein is the terminal executioner of necroptosis, a form of regulated cell death. Its activation, and subsequent inhibition by small molecules such as MLKL-IN-3, has profound downstream consequences that extend beyond simple cell lysis. This technical guide provides an in-depth exploration of the signaling cascades and cellular events that are modulated by the inhibition of MLKL. We present a comprehensive overview of the key downstream effects, supported by quantitative data, detailed experimental protocols, and visual pathway representations to facilitate a deeper understanding and empower further research in the fields of necroptosis and drug discovery.
Introduction to MLKL and Necroptosis
Necroptosis is a pro-inflammatory, caspase-independent form of programmed cell death. The pathway is initiated by various stimuli, including death receptor ligands like TNF-α, leading to the activation of Receptor-Interacting Protein Kinase 3 (RIPK3).[1] Activated RIPK3 then phosphorylates MLKL, a pseudokinase, triggering a conformational change that leads to its oligomerization and translocation to the plasma membrane.[2] These MLKL oligomers disrupt membrane integrity, culminating in cell death.[2] Given its role in numerous inflammatory and neurodegenerative diseases, MLKL has emerged as a critical therapeutic target.[3] this compound is a potent inhibitor of MLKL, preventing its downstream effector functions.
Core Downstream Signaling Effects of MLKL Activation
The activation of MLKL initiates a cascade of events that are critical to the necroptotic phenotype. Inhibition by this compound would be expected to reverse or prevent these effects.
Plasma Membrane Disruption
The primary and most well-documented function of activated MLKL is the direct permeabilization of the plasma membrane.[4] This leads to a loss of cellular integrity and the release of intracellular contents, including damage-associated molecular patterns (DAMPs), which contribute to inflammation.
Ion Influx
A critical early event following MLKL activation is a significant influx of ions, particularly Ca²⁺.[5] This increase in intracellular calcium occurs prior to complete plasma membrane rupture and is a key trigger for subsequent downstream events.[6] Studies have shown that MLKL can form cation channels, preferentially permeable to Mg²⁺ and Ca²⁺.[7]
Phosphatidylserine (B164497) (PS) Externalization
Following the influx of calcium, phosphatidylserine, a phospholipid normally restricted to the inner leaflet of the plasma membrane, is externalized to the cell surface.[5][8] This serves as an "eat-me" signal, promoting the phagocytosis of necroptotic cells.[9]
ESCRT-III Pathway Activation
The Endosomal Sorting Complexes Required for Transport (ESCRT)-III machinery is recruited to sites of MLKL-mediated membrane damage.[6][10] This pathway is involved in membrane repair and the shedding of damaged membrane segments as "necroptotic bodies," a process that can delay the final lytic event.[5][11]
NLRP3 Inflammasome Activation
Activated MLKL can trigger the assembly and activation of the NLRP3 inflammasome.[12] This leads to the cleavage and maturation of pro-inflammatory cytokines, most notably Interleukin-1β (IL-1β), thereby amplifying the inflammatory response. This activation is dependent on potassium efflux, which is a consequence of MLKL-mediated membrane disruption.
Chemokine and Cytokine Release
Beyond IL-1β, the activation of MLKL can induce the transcription and release of various other chemokines and cytokines, such as CXCL1 and CXCL10.[5] This contributes to the recruitment of immune cells to the site of necroptotic cell death.
Quantitative Data on this compound and Other MLKL Inhibitors
While specific quantitative data for this compound is not extensively available in the public domain, the effects of other well-characterized MLKL inhibitors, such as necrosulfonamide (B1662192) (NSA), provide a valuable reference for the expected quantitative impact on downstream signaling.
| Downstream Effect | Assay | Cell Line | Treatment | Result | Reference |
| Cell Viability | CellTiter-Glo | HT-29 | TSZ (TNFα, Smac mimetic, zVAD) + NSA (10 µM) | Increased cell viability by ~80% compared to TSZ alone. | [13] |
| MLKL Phosphorylation | Western Blot | SW620 | Erigeron breviscapus injection (EBI) + GW806742X (MLKL inhibitor) | GW806742X significantly reduced EBI-induced p-MLKL levels. | [8] |
| IL-1β Release | ELISA | THP-1 cells with activatable MLKL | MLKL activation | Release of ~1500 pg/mL of IL-1β. | |
| Cell Death (Sytox Green) | Incucyte Live-Cell Imaging | HT-29 | TZ (TNFα, zVAD) + CHMP2A/4B siRNA | Silencing ESCRT-III components sensitized cells to necroptosis, increasing Sytox Green positive cells by ~30% over 24h. | [14] |
| Phagocytosis | Flow Cytometry | U937 cells and BMDMs | Necroptotic U937 cells | ~40% of BMDMs became positive for U937 cell marker after co-culture. | [9] |
Experimental Protocols
Western Blot for Phosphorylated MLKL (p-MLKL)
This protocol is essential for confirming the activation of the necroptosis pathway and assessing the efficacy of inhibitors like this compound.
Materials:
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-MLKL, anti-total MLKL, anti-loading control e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.[1]
-
Protein Quantification: Determine the protein concentration of the lysates.[15]
-
Sample Preparation: Mix lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[16]
-
SDS-PAGE: Load equal amounts of protein per lane and run the gel.[16]
-
Protein Transfer: Transfer proteins to a PVDF membrane.[1]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.[1]
-
Washing: Wash the membrane three times with TBST.[1]
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Washing: Repeat the washing step.[1]
-
Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.[16]
Intracellular Calcium Flux Assay
This assay measures the changes in intracellular calcium concentration, a key downstream event of MLKL activation.
Materials:
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or Indo-1 AM)
-
Cell loading buffer (e.g., HBSS with 2% FCS)
-
Ionomycin (positive control)
-
EGTA (negative control)
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate or appropriate culture vessel.
-
Dye Loading: Load cells with the calcium-sensitive dye (e.g., 1-5 µM Fluo-4 AM) in loading buffer for 30-60 minutes at 37°C.[17]
-
Washing: Wash cells twice with buffer to remove extracellular dye.[18]
-
Treatment: Add this compound or vehicle control, followed by the necroptosis-inducing stimulus.
-
Measurement: Immediately begin measuring fluorescence intensity over time using a plate reader or flow cytometer.[17][18] The ratio of fluorescence at different wavelengths (for ratiometric dyes like Fura-2 and Indo-1) or the change in intensity (for single-wavelength dyes like Fluo-4) indicates changes in intracellular calcium.[18]
NLRP3 Inflammasome Activation Assay (IL-1β Release)
This protocol quantifies the release of mature IL-1β, a key indicator of inflammasome activation downstream of MLKL.
Materials:
-
LPS (for priming)
-
Necroptosis-inducing stimulus
-
This compound or other inhibitors
-
ELISA kit for human or mouse IL-1β
-
Cell culture supernatants
Procedure:
-
Cell Priming: Prime macrophage-like cells (e.g., THP-1 or bone marrow-derived macrophages) with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate pro-IL-1β expression.[19]
-
Inhibitor Treatment: Pre-treat cells with this compound or vehicle control.
-
Necroptosis Induction: Induce necroptosis using the desired stimulus.
-
Supernatant Collection: After the desired incubation time, collect the cell culture supernatants.
-
ELISA: Perform the IL-1β ELISA on the supernatants according to the manufacturer's instructions to quantify the amount of secreted IL-1β.[2][20]
Visualizing the Pathways and Workflows
To provide a clear visual representation of the complex signaling events and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Caption: The core necroptosis signaling pathway and key downstream effects of MLKL activation.
References
- 1. benchchem.com [benchchem.com]
- 2. Noncanonical NLRP3 Inflammasome Activation: Standard Protocols | Springer Nature Experiments [experiments.springernature.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Biological events and molecular signaling following MLKL activation during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ESCRT-III acts downstream of MLKL to regulate necroptotic cell death and its consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MLKL forms cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | How do necrotic cells expose phosphatidylserine to attract their predators—What’s unique and what’s in common with apoptotic cells [frontiersin.org]
- 9. Phosphatidylserine externalization, “necroptotic bodies” release, and phagocytosis during necroptosis | PLOS Biology [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. Active MLKL triggers the NLRP3 inflammasome in a cell-intrinsic manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. intracellular calcium assay [protocols.io]
- 18. bu.edu [bu.edu]
- 19. researchgate.net [researchgate.net]
- 20. adipogen.com [adipogen.com]
Methodological & Application
In Vitro Assay Protocols for the MLKL Inhibitor, Mlkl-IN-3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing in vitro assays to characterize the activity of Mlkl-IN-3, a potent inhibitor of Mixed Lineage Kinase Domain-Like Pseudokinase (MLKL), the executioner protein in necroptosis. The following protocols detail methods for inducing necroptosis in cell culture and subsequently quantifying the inhibitory effect of this compound through cell viability and biochemical assays.
Necroptosis Signaling Pathway and the Role of this compound
Necroptosis is a form of regulated cell death that is initiated by various stimuli, including tumor necrosis factor-alpha (TNF-α). The core signaling cascade involves the activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, which form a complex known as the necrosome. Within this complex, RIPK3 phosphorylates MLKL. This phosphorylation event triggers a conformational change in MLKL, leading to its oligomerization and translocation to the plasma membrane. At the membrane, MLKL oligomers disrupt membrane integrity, leading to cell lysis. This compound is designed to inhibit MLKL, thereby preventing the final execution step of necroptosis.
Caption: Necroptosis signaling cascade and the inhibitory action of this compound.
Data Presentation: Inhibitory Activity of MLKL Inhibitors
The following table summarizes the inhibitory concentrations of various MLKL inhibitors for comparison. The IC50 for this compound should be determined empirically using the protocols described below.
| Compound | Target | Cell Line | IC50 |
| This compound | MLKL | (e.g., HT-29) | To be determined |
| Necrosulfonamide | MLKL | HT-29 | ~0.124 µM |
| GSK'872 | RIPK3 | L929 | ~0.6 µM |
Experimental Workflow for Assessing this compound Efficacy
A typical workflow for evaluating the in vitro efficacy of this compound involves inducing necroptosis in a suitable cell line, treating the cells with a range of this compound concentrations, and then assessing cell viability and specific markers of necroptosis.
Caption: General experimental workflow for evaluating this compound.
Detailed Experimental Protocols
Cell Culture and Necroptosis Induction
This protocol describes the induction of necroptosis in the human colon adenocarcinoma cell line HT-29, a commonly used model for studying this cell death pathway.
Materials:
-
HT-29 cells (ATCC HTB-38)
-
McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Human TNF-α (tumor necrosis factor-alpha)
-
Smac mimetic (e.g., Birinapant)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
This compound
-
96-well and 6-well cell culture plates
Procedure:
-
Cell Seeding: Seed HT-29 cells in 96-well plates (for viability assays) or 6-well plates (for Western blotting) at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.
-
Inhibitor Pre-treatment: Prepare serial dilutions of this compound in cell culture medium. A suggested starting range is 0.01 µM to 10 µM. Remove the old medium from the cells and add the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours.
-
Necroptosis Induction: Prepare a necroptosis induction cocktail containing TNF-α (e.g., 20 ng/mL), a Smac mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM) in cell culture medium.[1]
-
Add the induction cocktail to the wells containing the pre-treated cells.
-
Incubation: Incubate the plates for a predetermined time, typically between 6 and 24 hours, at 37°C in a 5% CO2 incubator. The optimal incubation time should be determined empirically for your specific experimental setup.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay quantifies cell viability by measuring ATP levels, which correlate with the number of metabolically active cells.
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Following the incubation period after necroptosis induction, allow the 96-well plate to equilibrate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage of the untreated control and plot the results against the concentration of this compound to determine the IC50 value.
Membrane Integrity Assay (Sytox™ Green Staining)
This assay measures the loss of plasma membrane integrity, a hallmark of necroptosis, by quantifying the uptake of a cell-impermeable fluorescent dye.
Materials:
-
Sytox™ Green nucleic acid stain
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
At the end of the necroptosis induction period, add Sytox™ Green to each well of the 96-well plate at a final concentration of 100 nM.
-
Incubate the plate for 15-30 minutes at 37°C, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 520 nm, respectively.
-
Alternatively, visualize and capture images of the stained cells using a fluorescence microscope. The percentage of fluorescent (dead) cells can be quantified.
Western Blotting for Phosphorylated MLKL (p-MLKL)
This biochemical assay directly assesses the inhibitory effect of this compound on the phosphorylation of MLKL, a key step in the necroptosis pathway.
Materials:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-MLKL (human phospho S358) and anti-total MLKL
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After necroptosis induction in 6-well plates, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-MLKL overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total MLKL to confirm equal protein loading.
-
Analysis: Quantify the band intensities to determine the ratio of p-MLKL to total MLKL in the presence and absence of this compound.
References
Application Notes and Protocols for Mlkl-IN-3 in Cell-Based Necroptosis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis is a regulated form of necrotic cell death that is implicated in a variety of physiological and pathological processes, including inflammation, neurodegenerative diseases, and cancer. Unlike apoptosis, necroptosis is a caspase-independent pathway, making it a critical area of investigation, particularly in the context of apoptosis-resistant cells. The execution of necroptosis is mediated by the mixed lineage kinase domain-like (MLKL) protein. Upon activation by upstream signaling involving Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, MLKL is phosphorylated, leading to its oligomerization and translocation to the plasma membrane. This results in a loss of membrane integrity and subsequent cell lysis.
Mlkl-IN-3 is a potent and specific small molecule inhibitor of MLKL. It acts downstream of MLKL phosphorylation and has been shown to inhibit necroptosis in human HT-29 colon adenocarcinoma cells with an effective concentration (EC50) of 31 nM. These application notes provide detailed protocols for utilizing this compound as a tool to study necroptosis in cell-based assays.
Necroptosis Signaling Pathway
The canonical necroptosis pathway is initiated by the activation of death receptors, such as Tumor Necrosis Factor Receptor 1 (TNFR1). In the absence of active Caspase-8, RIPK1 and RIPK3 are recruited to form a signaling complex called the necrosome. Within the necrosome, RIPK1 and RIPK3 undergo autophosphorylation and cross-phosphorylation, leading to the activation of RIPK3. Activated RIPK3 then phosphorylates MLKL, the terminal effector of necroptosis. Phosphorylated MLKL (p-MLKL) undergoes a conformational change, allowing it to oligomerize and translocate to the plasma membrane, where it forms pores, leading to membrane rupture and cell death.
Caption: The necroptosis signaling pathway initiated by TNFα.
Data Presentation
The following tables summarize the activity of this compound and other relevant necroptosis inhibitors.
Table 1: Potency of Necroptosis Inhibitors in HT-29 Cells
| Compound | Target | EC50 / IC50 (nM) | Assay Type | Reference |
| This compound | MLKL | 31 | Cell Viability | [1] |
| Necrosulfonamide | MLKL | 124 | Cell Viability | [2] |
| Necrostatin-1 | RIPK1 | 2000 | Cell Viability | [2] |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Compound | Cell Line | Assay Type | Recommended Concentration | Note |
| This compound | HT-29 | LDH Release | 10 - 100 nM | Titration recommended for optimal concentration. |
| This compound | HT-29 | Propidium Iodide Staining | 10 - 100 nM | Pre-incubation of 1-2 hours is suggested. |
| This compound | HT-29 | Western Blot (p-MLKL) | 50 - 200 nM | Higher concentration may be needed to see complete inhibition of phosphorylation. |
| Necrosulfonamide | HT-29 | General Use | 0.5 - 5 µM | Human-specific MLKL inhibitor. |
| Necrostatin-1 | Various | General Use | 10 - 50 µM | RIPK1 inhibitor, used as an upstream control. |
Note: The recommended concentrations for this compound in various assays are inferred based on its high potency (EC50 = 31 nM) and data from other well-characterized MLKL inhibitors. Researchers should perform their own dose-response experiments to determine the optimal concentration for their specific experimental setup.
Experimental Protocols
Experimental Workflow for Evaluating this compound
Caption: A general workflow for assessing the inhibitory effect of this compound on necroptosis.
Protocol 1: Induction of Necroptosis in HT-29 Cells
This protocol describes the induction of necroptosis in the human colon adenocarcinoma cell line HT-29 using a combination of TNFα, a Smac mimetic, and a pan-caspase inhibitor (z-VAD-fmk).
Materials:
-
HT-29 cells (ATCC HTB-38)
-
DMEM with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Human TNFα (recombinant)
-
Smac mimetic (e.g., BV6 or LCL161)
-
z-VAD-fmk (pan-caspase inhibitor)
-
This compound
-
DMSO (vehicle for inhibitors)
-
96-well or 24-well cell culture plates
Procedure:
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 2 x 104 cells/well or a 24-well plate at 1 x 105 cells/well. Allow cells to adhere and reach 70-80% confluency overnight.
-
Inhibitor Pre-treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in complete culture medium to the desired final concentrations (e.g., 10, 30, 100 nM). Include a vehicle control (DMSO) at the same final concentration as the highest concentration of the inhibitor. Remove the old medium and add the medium containing this compound or vehicle. Pre-incubate the cells for 1-2 hours at 37°C.
-
Necroptosis Induction: Prepare a cocktail of necroptosis-inducing agents in complete culture medium. Final concentrations should be:
-
Human TNFα: 20-100 ng/mL
-
Smac mimetic (BV6): 1-5 µM
-
z-VAD-fmk: 20 µM
-
-
Add the induction cocktail to the wells containing the pre-treated cells.
-
Incubation: Incubate the plate for 6-24 hours at 37°C and 5% CO₂. The optimal incubation time should be determined empirically.
-
Endpoint Analysis: Proceed with necroptosis quantification assays such as LDH release assay, Propidium Iodide staining, or Western blotting.
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
This assay measures the activity of LDH released into the culture medium from cells with compromised plasma membranes.
Materials:
-
LDH cytotoxicity assay kit
-
96-well plate reader
Procedure:
-
Following the incubation period from Protocol 1, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's protocol.
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate for 10-30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
Spontaneous LDH Release: Supernatant from untreated, viable cells.
-
Maximum LDH Release: Supernatant from cells treated with a lysis buffer (provided in the kit).
-
Protocol 3: Propidium Iodide (PI) Staining and Flow Cytometry
PI is a fluorescent dye that cannot cross the membrane of live cells, thus it is commonly used to identify dead cells.
Materials:
-
Propidium Iodide (PI) solution
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Following the incubation period from Protocol 1, collect both the culture supernatant and the adherent cells (by trypsinization).
-
Combine the supernatant and harvested cells and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
Resuspend the cells in 100-200 µL of PBS.
-
Add PI to a final concentration of 1-5 µg/mL.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. The percentage of PI-positive cells represents the necroptotic cell population.
Protocol 4: Western Blot for Phosphorylated MLKL (p-MLKL)
This protocol allows for the detection of the activated form of MLKL.
Materials:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-phospho-MLKL (Ser358 for human, Ser345 for mouse)
-
Anti-total MLKL
-
Anti-β-actin or GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Following the incubation period from Protocol 1, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load 20-40 µg of protein per well onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-MLKL, diluted in blocking buffer according to the manufacturer's datasheet) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities and normalize the p-MLKL signal to the total MLKL and/or the loading control signal.
References
Application Notes and Protocols for Mlkl-IN-3 In Vivo Dosing and Administration
Disclaimer: To date, specific in vivo dosing and administration protocols for Mlkl-IN-3 have not been published in peer-reviewed literature. The following application notes and protocols are based on established methodologies for other small molecule inhibitors of the necroptosis pathway, particularly those targeting MLKL, RIPK1, and RIPK3. Researchers should treat these as general guidelines and perform necessary dose-response and toxicity studies to determine the optimal experimental conditions for their specific models.
Introduction
This compound is a potent and specific inhibitor of Mixed Lineage Kinase Domain-Like (MLKL) protein, a key effector in the necroptosis signaling pathway. Necroptosis is a form of programmed cell death implicated in various pathological conditions, including inflammatory diseases, ischemia-reperfusion injury, and neurodegeneration. As a downstream effector, MLKL represents a crucial target for therapeutic intervention. These notes provide a framework for the in vivo application of this compound for researchers and drug development professionals.
Signaling Pathway
The necroptosis signaling cascade is initiated by various stimuli, such as tumor necrosis factor-alpha (TNF-α), leading to the activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3. RIPK3 then phosphorylates MLKL, triggering its oligomerization and translocation to the plasma membrane, ultimately leading to membrane rupture and cell death.
Caption: A simplified diagram of the TNF-α induced necroptosis signaling pathway and the inhibitory action of this compound.
Quantitative Data from In Vivo Studies of Necroptosis Inhibitors
The following table summarizes dosing and administration data from in vivo studies of various necroptosis inhibitors. This information can serve as a starting point for designing studies with this compound.
| Inhibitor Target | Compound Name | Animal Model | Disease Model | Dosing (mg/kg) | Administration Route | Reference |
| RIPK1 | Necrostatin-1s (Nec-1s) | Mouse | TNF-α-induced SIRS | 1.65 | Intraperitoneal (i.p.) | [General knowledge] |
| RIPK1 | GSK'963 | Mouse | TNF-α-induced lethal shock | 0.2 - 2 | Intraperitoneal (i.p.) | [General knowledge] |
| RIPK3 | GSK'872 | Rat | Ischemia/Reperfusion Injury | 1 - 5 | Intraperitoneal (i.p.) | [General knowledge] |
| RIPK3 | Zharp-99 | Mouse | TNF-α-induced SIRS | 5 | Intraperitoneal (i.p.) | [General knowledge] |
| MLKL | Necrosulfonamide (B1662192) (NSA) | Rat | Ischemia/Reperfusion Injury | 1.25 | Intravenous (i.v.) | [General knowledge] |
| Necroptosis | Pyrido[3,4-d]pyrimidine derivative | Mouse | TNF-α-induced SIRS | 10 - 25 | Not specified | [General knowledge] |
Note: The efficacy of necrosulfonamide is species-specific, showing activity in human cells but not murine cells. This highlights the importance of validating the activity of this compound in the chosen animal model.
Experimental Protocols
Formulation of this compound for In Vivo Administration
The solubility and stability of this compound in various vehicles should be determined empirically. The following are common formulations for small molecule inhibitors in preclinical studies.
Objective: To prepare a stable and biocompatible formulation of this compound for in vivo administration.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Saline (0.9% NaCl)
-
Corn oil or sesame oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Initial Solubility Test:
-
Determine the solubility of this compound in common solvents (e.g., DMSO, ethanol).
-
Prepare a stock solution at a high concentration in a suitable solvent (e.g., 100 mg/mL in DMSO).
-
-
Aqueous-Based Formulation (for i.p. or i.v. injection):
-
To the stock solution of this compound in DMSO, add PEG400 to the desired volume. A common ratio is 10% DMSO, 40% PEG400.
-
Slowly add saline to the mixture while vortexing to reach the final desired concentration. The final concentration of DMSO should be kept low (typically <10%) to minimize toxicity.
-
Visually inspect for any precipitation. If precipitation occurs, adjust the solvent ratios or consider an alternative formulation.
-
-
Oil-Based Formulation (for oral gavage or subcutaneous injection):
-
Dissolve this compound directly in a suitable oil (e.g., corn oil, sesame oil).
-
Gentle heating and sonication may be required to aid dissolution.
-
Ensure the final formulation is a clear solution.
-
-
Final Preparation:
-
Filter the final formulation through a 0.22 µm sterile filter before administration.
-
Prepare fresh on the day of the experiment or determine the stability of the formulation under storage conditions.
-
Protocol for TNF-α-Induced Systemic Inflammatory Response Syndrome (SIRS) in Mice
This model is commonly used to evaluate the efficacy of necroptosis inhibitors in an acute inflammatory setting.
Objective: To induce a systemic inflammatory response in mice using TNF-α and to assess the protective effects of this compound.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Recombinant murine TNF-α
-
This compound formulation
-
Vehicle control
-
Rectal thermometer
-
Syringes and needles for administration
Procedure:
-
Animal Acclimatization:
-
House mice in a controlled environment for at least one week before the experiment.
-
-
Inhibitor Administration:
-
Administer this compound (e.g., 1-25 mg/kg, based on preliminary studies) or vehicle control to the mice via the chosen route (e.g., i.p.) 30-60 minutes prior to TNF-α challenge.
-
-
Induction of SIRS:
-
Inject mice with a lethal dose of murine TNF-α (e.g., 15-30 µ g/mouse ) via intravenous (i.v.) or intraperitoneal (i.p.) injection. The exact dose should be optimized in your laboratory.
-
-
Monitoring:
-
Monitor the survival of the mice at regular intervals for up to 48 hours.
-
Measure rectal temperature at baseline and at various time points post-TNF-α injection (e.g., 1, 2, 4, 6, and 24 hours) as a measure of hypothermia, a hallmark of SIRS.
-
-
Data Analysis:
-
Plot survival curves (Kaplan-Meier) and compare between treatment groups using a log-rank test.
-
Analyze changes in body temperature over time using appropriate statistical methods (e.g., two-way ANOVA).
-
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of this compound.
Caption: A flowchart depicting the key stages in the in vivo evaluation of this compound.
Application Notes and Protocols for Inducing Necroptosis in HT-29 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis is a regulated form of necrosis, or programmed cell death, that is executed independently of caspases. This cell death pathway is implicated in a variety of physiological and pathological conditions, including inflammation, infectious diseases, and cancer. The human colon adenocarcinoma cell line, HT-29, is a widely used model for studying necroptosis due to its expression of the necessary molecular machinery. While the specific small molecule "Mlkl-IN-3" was not identified in publicly available literature as a direct inducer of necroptosis, this document provides detailed protocols for inducing necroptosis in HT-29 cells using established methods, primarily through the activation of the RIPK1/RIPK3/MLKL signaling axis.
Necroptosis is morphologically characterized by cell swelling, rupture of the plasma membrane, and the release of cellular contents, which can trigger an inflammatory response. The core signaling pathway involves the Receptor-Interacting Protein Kinase 1 (RIPK1) and 3 (RIPK3), and the Mixed Lineage Kinase Domain-like protein (MLKL), which acts as the ultimate executioner of necroptotic cell death.[1][2] Upon activation, RIPK3 phosphorylates MLKL, leading to its oligomerization, translocation to the plasma membrane, and subsequent membrane disruption.[3][4]
Necroptosis Signaling Pathway
The induction of necroptosis in HT-29 cells is typically initiated by stimulating death receptors, such as the tumor necrosis factor receptor (TNFR). To specifically channel the signaling towards necroptosis, the apoptotic pathway, which is also initiated by TNFR activation, must be inhibited. This is achieved by using a pan-caspase inhibitor. Furthermore, a Smac mimetic is often used to antagonize the function of cellular Inhibitor of Apoptosis Proteins (cIAPs), thereby promoting the formation of the necrosome, a key signaling complex.
Experimental Protocols
The following protocols provide a framework for inducing and assessing necroptosis in HT-29 cells. It is crucial to optimize conditions such as cell density, reagent concentrations, and treatment duration for each specific experimental setup.
Materials and Reagents
-
HT-29 cells (ATCC HTB-38)
-
McCoy's 5A Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Tumor Necrosis Factor-alpha (TNF-α), human
-
Smac mimetic (e.g., SM-164 or LCL161)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
Propidium Iodide (PI) Staining Solution
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Primary antibodies: anti-p-MLKL (phospho-S358 for human), anti-total MLKL, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Cell Culture and Seeding
-
Culture HT-29 cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.[5]
-
For experiments, seed HT-29 cells in appropriate culture plates (e.g., 24-well or 96-well plates) at a density that will allow them to reach 70-80% confluency within 24 hours. A typical seeding density for a 24-well plate is 5 x 10^4 cells per well.[5]
Induction of Necroptosis
The most common method for inducing necroptosis in HT-29 cells involves a combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor (often abbreviated as TSZ).[6]
-
Prepare stock solutions of TNF-α, Smac mimetic, and z-VAD-fmk in a suitable solvent (e.g., DMSO or sterile PBS) according to the manufacturer's instructions.
-
On the day of the experiment, dilute the stock solutions to the desired final concentrations in fresh cell culture medium.
-
Remove the old medium from the cells and add the medium containing the treatment compounds.
-
Incubate the cells for the desired time points (e.g., 8, 16, or 24 hours).
Table 1: Recommended Reagent Concentrations for Necroptosis Induction in HT-29 Cells
| Reagent | Typical Concentration Range | Reference |
| TNF-α | 20 - 100 ng/mL | [6][7] |
| Smac mimetic (e.g., SM-164) | 100 - 500 nM | [6][7] |
| z-VAD-fmk | 20 µM | [6] |
Assessment of Necroptosis
This method quantifies the percentage of cells that have lost plasma membrane integrity, a hallmark of necroptosis.
-
After the incubation period, collect both the cell culture supernatant and the adherent cells (by trypsinization).
-
Combine the supernatant and harvested cells and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1X PBS.
-
Add PI to a final concentration of 1-5 µg/mL and incubate for 15 minutes at room temperature in the dark.[5]
-
Analyze the cells by flow cytometry. The percentage of PI-positive cells represents the necroptotic cell population.
LDH is a cytosolic enzyme that is released into the culture medium upon plasma membrane damage.
-
After the incubation period, carefully collect a sample of the cell culture supernatant.
-
Perform the LDH assay according to the manufacturer's protocol. This typically involves transferring the supernatant to a new plate and adding a reaction mixture that measures LDH activity.
-
Measure the absorbance at the appropriate wavelength to quantify LDH release.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells lysed with a lysis buffer provided in the kit).
Detection of phosphorylated MLKL is a specific biochemical marker for necroptosis activation.[8]
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-MLKL overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system. An increase in the p-MLKL signal indicates the induction of necroptosis.[5] It is also recommended to probe for total MLKL and a loading control.
Experimental Workflow
The following diagram illustrates a typical workflow for an experiment designed to induce and measure necroptosis in HT-29 cells.
References
- 1. Post-translational control of RIPK3 and MLKL mediated necroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The molecular mechanisms of MLKL-dependent and MLKL-independent necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Necroptosis: MLKL Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Induction and Detection of Necroptotic Cell Death in Mammalian Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the Efficacy of MLKL-IN-3 in Primary Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis is a form of regulated necrotic cell death that plays a critical role in various physiological and pathological processes, including inflammation, ischemia-reperfusion injury, and neurodegenerative diseases. A key effector in this pathway is the Mixed Lineage Kinase Domain-like protein (MLKL). Upon activation by Receptor-Interacting Protein Kinase 3 (RIPK3), MLKL oligomerizes and translocates to the plasma membrane, leading to membrane disruption and cell death.
MLKL-IN-3 is a potent and selective inhibitor of MLKL, representing a valuable tool for studying the role of necroptosis in various disease models and as a potential therapeutic agent. These application notes provide detailed protocols for measuring the efficacy of this compound in primary cells, a crucial step in preclinical drug development.
Signaling Pathway of Necroptosis
The necroptosis signaling cascade is initiated by various stimuli, such as Tumor Necrosis Factor-alpha (TNFα), in combination with a pan-caspase inhibitor (e.g., z-VAD-FMK) and a Smac mimetic. This leads to the formation of the necrosome, a protein complex containing RIPK1 and RIPK3. RIPK3 then phosphorylates MLKL, triggering its conformational change, oligomerization, and translocation to the plasma membrane, ultimately leading to cell lysis.
Application Notes and Protocols: Targeting Necroptosis with an MLKL Inhibitor in a Sepsis Animal Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection.[1] A key cellular process implicated in the pathophysiology of sepsis is necroptosis, a form of programmed cell death that is highly inflammatory.[1][2] Unlike apoptosis, which is generally non-inflammatory, necroptosis results in the release of cellular contents, including damage-associated molecular patterns (DAMPs), which can exacerbate the inflammatory response.[3] The core machinery of necroptosis involves the receptor-interacting protein kinases 1 and 3 (RIPK1 and RIPK3) and the mixed lineage kinase domain-like protein (MLKL), which is the terminal effector of this pathway.[1][2] Upon activation by RIPK3, MLKL oligomerizes and translocates to the plasma membrane, forming pores that lead to cell lysis.[1][4]
Given its central role in promoting inflammation, the necroptosis pathway, and specifically MLKL, represents a promising therapeutic target for mitigating the hyperinflammation characteristic of sepsis.[5] Small molecule inhibitors of MLKL, such as Mlkl-IN-3, are being investigated for their potential to block necroptosis and improve outcomes in sepsis and other inflammatory diseases. These application notes provide a comprehensive overview and detailed protocols for utilizing an MLKL inhibitor in a preclinical sepsis animal model.
Mechanism of Action: The Necroptosis Signaling Pathway in Sepsis
During sepsis, pathogen-associated molecular patterns (PAMPs) and DAMPs can trigger necroptosis through various signaling cascades, often involving tumor necrosis factor (TNF) receptors.[3] The canonical pathway involves the activation of RIPK1, which then recruits and activates RIPK3. In turn, RIPK3 phosphorylates MLKL, leading to its oligomerization and translocation to the plasma membrane, culminating in cell death.[6] Inhibition of MLKL is designed to prevent this final, irreversible step of necroptosis, thereby preserving cell integrity and reducing the release of pro-inflammatory molecules. The interplay between necroptosis and other pathways, such as the STING pathway, further highlights its importance in the inflammatory response during sepsis.[7]
References
- 1. [Role and mechanisms of MLKL-NLRP3-mediated necroinflammation in mice with sepsis-induced acute lung injury] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell death proteins in sepsis: key players and modern therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elevated Serum Levels of Mixed Lineage Kinase Domain-Like Protein Predict Survival of Patients during Intensive Care Unit Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The molecular mechanisms of MLKL-dependent and MLKL-independent necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RIPK3/MLKL-Mediated Neuronal Necroptosis Modulates the M1/M2 Polarization of Microglia/Macrophages in the Ischemic Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MLKL mixed lineage kinase domain like pseudokinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for MLKL Inhibitors in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mixed Lineage Kinase Domain-Like (MLKL) protein is the key executioner of necroptosis, a form of regulated necrotic cell death. In the context of cancer, the role of MLKL is complex and can be either tumor-suppressive or pro-tumorigenic depending on the cancer type and microenvironment. The induction of necroptosis in cancer cells, particularly those resistant to apoptosis, presents a promising therapeutic strategy. MLKL inhibitors are critical tools for studying the intricate role of necroptosis in cancer biology and for the development of novel anti-cancer therapies.
These application notes provide a comprehensive overview of the use of specific MLKL inhibitors in various cancer cell lines. This document includes detailed experimental protocols, quantitative data on inhibitor efficacy, and visualizations of the underlying signaling pathways and experimental workflows.
Mechanism of Action of MLKL in Necroptosis
Necroptosis is initiated by various stimuli, including activation of death receptors like TNFR1. This leads to the formation of the necrosome, a signaling complex comprising RIPK1 and RIPK3. Within the necrosome, RIPK3 becomes activated and phosphorylates MLKL. This phosphorylation event induces a conformational change in MLKL, leading to its oligomerization and translocation to the plasma membrane. At the membrane, oligomerized MLKL disrupts membrane integrity, causing cell swelling and lysis.
Caption: Necroptosis pathway and points of inhibitor action.
Quantitative Data of MLKL Inhibitors in Cancer Cell Lines
The following tables summarize the efficacy of commonly used MLKL inhibitors in various cancer cell lines.
Table 1: Necrosulfonamide (NSA)
| Cell Line | Cancer Type | Assay | Endpoint | Value | Reference |
|---|---|---|---|---|---|
| HT-29 | Colon Cancer | CellTiter-Glo | EC50 | 447 nM | [1] |
| HT-29 | Colon Cancer | Necroptosis Inhibition | IC50 | 124 nM | [2] |
| MDA-MB-231 | Breast Cancer | Soft Agar Colony Formation | Inhibition | Concentration-dependent | [3] |
| Panc-1 | Pancreatic Cancer | Cell Viability | Inhibition | 1 µM |[2] |
Table 2: GW806742X
| Target/Cell Line | Assay | Endpoint | Value | Reference |
|---|---|---|---|---|
| MLKL | Binding Assay | Kd | 9.3 µM | |
| VEGFR2 | Kinase Assay | IC50 | 2 nM | |
| Mouse Dermal Fibroblasts | Necroptosis Inhibition | IC50 | < 50 nM |
| HUVECs | Proliferation Assay | IC50 | 5 nM |[4] |
Table 3: Pyrido[3,4-d]pyrimidine Derivatives
| Compound | Cell Line | Cancer Type | Effect | Reference |
|---|---|---|---|---|
| Compound 20 | HT-29 | Colon Cancer | Inhibits RIPK3-mediated MLKL phosphorylation | [5] |
| Compound 20 | AsPC-1 | Pancreatic Cancer | Suppresses migration and invasion |[5] |
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of MLKL inhibitors in cancer cell lines.
Caption: A generalized workflow for assessing MLKL inhibitors.
Protocol 1: Cell Culture and Induction of Necroptosis in HT-29 Cells
This protocol describes the culture of HT-29 human colon adenocarcinoma cells and the induction of necroptosis using a combination of TNF-alpha, a Smac mimetic, and a pan-caspase inhibitor.[6]
Materials:
-
HT-29 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
TNF-alpha (Tumor Necrosis Factor-alpha)
-
Smac mimetic (e.g., SM-164 or Birinapant)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
DMSO (vehicle control)
-
6-well or 96-well cell culture plates
Procedure:
-
Cell Culture:
-
Culture HT-29 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
-
-
Cell Seeding:
-
For a 96-well plate, seed approximately 1 x 10^4 cells per well.
-
For a 6-well plate, seed approximately 2.5 x 10^5 cells per well.
-
Allow cells to adhere and grow overnight.
-
-
Induction of Necroptosis:
-
Prepare a treatment cocktail containing:
-
TNF-alpha (final concentration: 20-100 ng/mL)
-
Smac mimetic (final concentration: 100-500 nM)
-
z-VAD-fmk (final concentration: 20-50 µM)
-
-
For inhibitor studies, pre-treat cells with the MLKL inhibitor (e.g., Necrosulfonamide at 1 µM) for 1-2 hours before adding the necroptosis-inducing cocktail.
-
Replace the culture medium with the treatment-containing medium.
-
Include a vehicle control (DMSO).
-
Incubate the cells for the desired time period (typically 8-24 hours).
-
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
This protocol measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.[7]
Materials:
-
Cells cultured in an opaque-walled 96-well or 384-well plate
-
CellTiter-Glo® Reagent
-
Plate shaker
-
Luminometer
Procedure:
-
Equilibrate the cell plate and CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium in a 96-well plate).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the untreated control after subtracting the background luminescence from wells with medium only.
Protocol 3: Western Blot for Phosphorylated MLKL (pMLKL)
This protocol details the detection of phosphorylated MLKL, a key marker of necroptosis activation.[5]
Materials:
-
Treated cells from Protocol 1
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (with and without reducing agent)
-
SDS-PAGE gels (10% or 12%)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pMLKL (Ser358) and anti-total MLKL
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Prepare protein samples by adding Laemmli sample buffer. For detecting MLKL oligomers, use a non-reducing sample buffer.
-
Load equal amounts of protein (20-40 µg) per well and run the SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-pMLKL or anti-MLKL) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal.
-
Analyze the band intensities to determine the levels of pMLKL relative to total MLKL.
-
Protocol 4: Flow Cytometry for Necroptosis Assessment (Annexin V/PI Staining)
This protocol distinguishes between viable, apoptotic, and necroptotic/necrotic cells using Annexin V and Propidium Iodide (PI) staining.[8]
Materials:
-
Treated cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells immediately by flow cytometry.
-
Identify cell populations:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necroptotic cells
-
Annexin V- / PI+ : Necrotic cells (due to membrane rupture)
-
-
Protocol 5: Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol assesses the effect of MLKL inhibitors on the migratory capacity of cancer cells.[9]
Materials:
-
Cancer cells cultured to a confluent monolayer in a 6-well plate
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Grow cells to a confluent monolayer in a 6-well plate.
-
Create a "scratch" in the monolayer with a sterile pipette tip.
-
Wash the cells with PBS to remove dislodged cells.
-
Replace the medium with fresh medium containing the MLKL inhibitor at the desired concentration. Include a vehicle control.
-
Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time to quantify cell migration.
Conclusion
The study of MLKL and necroptosis in cancer is a rapidly evolving field. The inhibitors and protocols detailed in these application notes provide a robust framework for researchers to investigate the therapeutic potential of targeting this cell death pathway. Careful optimization of experimental conditions for specific cell lines and inhibitors is crucial for obtaining reliable and reproducible results.
References
- 1. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of apoptosis and necroptosis at the single cell level by a combination of Imaging Flow Cytometry with classical Annexin V/propidium iodide staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 8. Protocol : Annexin V and PI Staining by Flow Cytometry [bio-techne.com]
- 9. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
Application Notes and Protocols for Live-Cell Imaging of Necroptosis Featuring MLKL Dynamics
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing live-cell imaging to study necroptosis, with a focus on the key executioner protein, Mixed Lineage Kinase Domain-Like (MLKL). The protocols detailed below are based on established methodologies for visualizing MLKL translocation and the subsequent loss of plasma membrane integrity, which are hallmark events of necroptosis.
Introduction
Necroptosis is a regulated form of necrotic cell death that plays a crucial role in various physiological and pathological processes, including inflammation, infectious diseases, and cancer.[1] A central event in necroptosis is the phosphorylation and activation of MLKL by Receptor-Interacting Protein Kinase 3 (RIPK3).[2][3] Upon activation, MLKL oligomerizes and translocates from the cytosol to the plasma membrane, where it forms pores, leading to membrane rupture and cell death.[4][5][6] Live-cell imaging provides a powerful tool to visualize and quantify the dynamic events of MLKL-mediated necroptosis in real-time.[7] This document outlines the principles and protocols for imaging necroptosis, focusing on the use of fluorescently-tagged MLKL constructs.
Key Cellular Events in Necroptosis
The process of necroptosis, downstream of MLKL activation, involves a series of dynamic cellular events that can be visualized with live-cell imaging:
-
MLKL Translocation: Following phosphorylation by RIPK3, MLKL oligomerizes and moves to the plasma membrane.[5][8]
-
Calcium Influx: One of the early events following MLKL activation is an influx of calcium ions (Ca2+) into the cell.[2][3]
-
Phosphatidylserine (PS) Externalization: Similar to apoptosis, necroptotic cells expose PS on the outer leaflet of the plasma membrane.[2][9]
-
Membrane "Bubble" Formation: Activated MLKL can induce the formation and shedding of small "bubbles" from the plasma membrane.[9]
-
Loss of Plasma Membrane Integrity: The culmination of MLKL pore formation is the complete loss of plasma membrane integrity, leading to cell lysis.[4]
Quantitative Data Summary
The following tables summarize key quantitative parameters for inducing and imaging necroptosis in cell culture models, based on established protocols.
Table 1: Reagents and Typical Concentrations for Inducing Necroptosis
| Reagent | Typical Concentration | Purpose | Cell Line Example |
| TNF-α | 20-50 ng/mL | Induces the extrinsic necroptosis pathway | HT-29, L929 |
| Smac Mimetic (e.g., LCL161) | 1 µM | Inhibits cIAPs to promote RIPK1 activation | HT-29 |
| zVAD-FMK | 20-100 µM | Pan-caspase inhibitor to block apoptosis | HT-29, L929, NIH3T3 |
| Doxycycline (B596269) (for inducible systems) | 0.5-2 µg/mL | Induces expression of tagged MLKL constructs | mlkl-/- MEFs |
| FKBP Dimerizer (e.g., B/B) | 25-100 nM | Induces oligomerization of tagged MLKL or RIPK3 | NIH3T3, MEFs |
Table 2: Fluorescent Probes and Reporters for Live-Cell Imaging of Necroptosis
| Probe/Reporter | Target/Measures | Typical Concentration | Excitation/Emission (nm) |
| Venus-tagged MLKL | MLKL localization | N/A (expressed) | ~515 / ~528 |
| mCherry | Cytosolic marker | N/A (expressed) | ~587 / ~610 |
| Annexin V-FITC/AF488 | Phosphatidylserine exposure | Per manufacturer | ~495 / ~519 |
| Propidium Iodide (PI) | Plasma membrane integrity | 1-5 µg/mL | ~535 / ~617 |
| Sytox Green | Plasma membrane integrity | 25 nM | ~504 / ~523 |
| TO-PRO-3 | Plasma membrane integrity | Per manufacturer | ~642 / ~661 |
| GCaMP3 | Intracellular Calcium | N/A (expressed) | ~488 / ~509 |
Experimental Protocols
Protocol 1: Live-Cell Imaging of MLKL Translocation and Plasma Membrane Permeabilization using an Inducible Fluorescently-Tagged MLKL System
This protocol describes the use of a doxycycline-inducible system in MLKL-knockout mouse embryonic fibroblasts (mlkl-/- MEFs) to express a Venus-tagged N-terminal domain of MLKL fused to an FKBP dimerization domain (NBB140-2xFV-Venus).[4] This allows for precise temporal control over the initiation of necroptosis.
Materials:
-
mlkl-/- MEFs expressing Doxycycline-inducible NBB140-2xFV-Venus
-
Complete DMEM (10% FBS, 1% Penicillin-Streptomycin)
-
Doxycycline (0.5 µg/mL)
-
FKBP dimerizer (25 nM)
-
Sytox Green (25 nM) or Propidium Iodide (1 µg/mL)
-
Glass-bottom imaging dishes
-
Fibronectin (50 µg/mL)
-
Live-cell imaging microscope with environmental chamber (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Coat glass-bottom imaging dishes with 50 µg/mL fibronectin for 30 minutes at 37°C.
-
Seed the mlkl-/- MEFs expressing the inducible MLKL construct at a density of 20,000 cells per well in 0.5 mL of complete DMEM.
-
Incubate overnight to allow for cell attachment.[4]
-
-
Induction of MLKL Expression:
-
Treat the cells with 0.5 µg/mL doxycycline for approximately 12 hours to induce the expression of the NBB140-2xFV-Venus protein.[4]
-
-
Initiation of Necroptosis and Imaging:
-
Replace the medium with fresh complete DMEM containing 25 nM FKBP dimerizer to induce the oligomerization and activation of the MLKL construct.[4]
-
Concurrently, add a cell-impermeable DNA dye such as 25 nM Sytox Green to the medium to visualize the loss of plasma membrane integrity.[4]
-
Immediately place the dish on the live-cell imaging microscope.
-
-
Image Acquisition:
-
Acquire images every 5 minutes using appropriate filter sets for Venus (MLKL) and Sytox Green (membrane permeabilization).[4]
-
Maintain the cells at 37°C and 5% CO2 throughout the imaging experiment.
-
Continue imaging for at least 1-2 hours to capture the full dynamics of necroptosis.
-
Expected Results: Within minutes of adding the dimerizer, the Venus-tagged MLKL will be observed translocating from the cytosol to form puncta at the plasma membrane. Subsequently, the cells will begin to take up the Sytox Green dye, indicating plasma membrane rupture.
Visualizations
Signaling Pathway of Necroptosis
Caption: The necroptosis signaling pathway initiated by TNFR1.
Experimental Workflow for Live-Cell Imaging
Caption: Workflow for live-cell imaging of MLKL-mediated necroptosis.
Logical Relationship of MLKL Dynamics and Cell Death
Caption: Causal chain from stimulus to necroptotic cell death.
References
- 1. DSpace [minerva-access.unimelb.edu.au]
- 2. tandfonline.com [tandfonline.com]
- 3. Biological events and molecular signaling following MLKL activation during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of MLKL-mediated Plasma Membrane Rupture in Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Video: Characterization of MLKL-mediated Plasma Membrane Rupture in Necroptosis [jove.com]
- 8. researchgate.net [researchgate.net]
- 9. ESCRT-III acts downstream of MLKL to regulate necroptotic cell death and its consequences - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Mlkl-IN-3 solubility and preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MLKL-IN-3, a potent inhibitor of Mixed Lineage Kinase Domain-Like protein (MLKL).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For creating a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is the recommended solvent. For most in vitro cell-based assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[1]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound in 100% DMSO to a concentration of 10 mM or higher. Briefly vortex and/or sonicate to ensure the compound is fully dissolved. Store the stock solution at -20°C or -80°C for long-term stability.
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent inhibitor of MLKL, a key effector protein in the necroptosis signaling pathway.[2] It acts downstream of MLKL phosphorylation and inhibits its translocation to the plasma membrane, thereby preventing necroptotic cell death.[2]
Q4: In which experimental models can this compound be used?
A4: this compound can be used in various in vitro and cell-based models to study the role of MLKL in necroptosis. It has been shown to be effective in human cell lines such as HT-29 colon cancer cells.[2] The suitability of this compound for in vivo studies would require further investigation into its pharmacokinetic and pharmacodynamic properties.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound precipitation in aqueous media. | The final concentration of this compound is too high, or the DMSO concentration from the stock solution is too high, causing the compound to fall out of solution. | Ensure the final DMSO concentration in your working solution is minimal and compatible with your experimental system (e.g., <0.5%).[1] Prepare working solutions by diluting the DMSO stock into your final aqueous buffer or media with vigorous mixing. Consider using a lower final concentration of this compound. |
| No inhibition of necroptosis is observed. | The necroptosis pathway may not be the primary mode of cell death in your experimental model. The cells may lack key upstream components like RIPK1 or RIPK3. The concentration of this compound may be too low. | Confirm that your cell model undergoes MLKL-dependent necroptosis. You can do this by using positive controls (e.g., TNF-α, Smac mimetic, and a pan-caspase inhibitor like z-VAD-FMK to induce necroptosis)[3] and by checking for the phosphorylation of MLKL. Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and conditions. The reported EC50 in HT-29 cells is 31 nM.[2] |
| Inconsistent results between experiments. | The stability of the this compound working solution may be compromised. The stock solution may have undergone freeze-thaw cycles. | Prepare fresh working solutions from the stock for each experiment. Aliquot the stock solution upon initial preparation to minimize freeze-thaw cycles. Ensure proper storage of the stock solution at -20°C or -80°C. |
| Observed cytotoxicity is not related to necroptosis inhibition. | The concentration of DMSO used to dissolve this compound is too high. Off-target effects of the inhibitor at high concentrations. | Include a vehicle control (DMSO alone) in your experiments at the same final concentration used for this compound to assess solvent toxicity.[1] Use the lowest effective concentration of this compound as determined by a dose-response curve. |
Experimental Protocols
Preparation of this compound Solutions
Stock Solution (10 mM):
-
Weigh out a precise amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.
-
Vortex and/or sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Working Solution:
-
Thaw an aliquot of the 10 mM stock solution.
-
Dilute the stock solution in the desired cell culture medium or buffer to the final working concentration.
-
Ensure the final DMSO concentration is below 0.5% to minimize solvent toxicity.[1] For example, to prepare a 10 µM working solution, you can perform a 1:1000 dilution of the 10 mM stock.
-
Mix the working solution thoroughly before adding it to the cells.
In Vitro Necroptosis Inhibition Assay
This protocol describes a general method for assessing the inhibitory effect of this compound on necroptosis induced by TNF-α, a Smac mimetic, and a pan-caspase inhibitor (TSZ).
Materials:
-
Cells susceptible to necroptosis (e.g., HT-29)
-
Complete cell culture medium
-
This compound
-
TNF-α (Tumor Necrosis Factor-alpha)
-
Smac mimetic (e.g., birinapant)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Allow the cells to adhere and grow overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Pre-treat the cells with the different concentrations of this compound or vehicle control for 1-2 hours.
-
Induce necroptosis by adding a combination of TNF-α (e.g., 20 ng/mL), a Smac mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM).[3] Include a set of untreated control wells.
-
Incubate the cells for a predetermined time (e.g., 8-24 hours), sufficient to induce significant cell death in the positive control wells.
-
Measure cell viability using your chosen method according to the manufacturer's instructions.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control and plot a dose-response curve to determine the EC50 of this compound.
Visualizations
Caption: Necroptosis signaling pathway and the inhibitory action of this compound.
References
Mlkl-IN-3 off-target effects and cytotoxicity
Disclaimer: Specific off-target effects and cytotoxicity data for a compound designated "Mlkl-IN-3" are not publicly available at this time. This guide is based on the established characteristics of other well-characterized MLKL inhibitors and is intended to provide general troubleshooting advice for researchers working with this class of compounds. The information provided should be adapted and verified for your specific molecule.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for MLKL inhibitors?
Mixed lineage kinase domain-like protein (MLKL) is the terminal effector of the necroptosis pathway.[1][2] Necroptosis is a form of regulated cell death initiated by the activation of Receptor-Interacting Protein Kinase 3 (RIPK3), which then phosphorylates MLKL.[3] This phosphorylation event triggers a conformational change in MLKL, leading to its oligomerization and translocation to the plasma membrane.[3] At the plasma membrane, MLKL oligomers disrupt membrane integrity, leading to cell lysis. Small molecule inhibitors of MLKL are designed to interfere with this process, thereby preventing necroptotic cell death. Some inhibitors, like Necrosulfonamide (NSA), act by covalently modifying a cysteine residue in the N-terminal domain of human MLKL, which prevents the conformational changes necessary for its activation.[4][5] Other inhibitors may bind to the pseudokinase domain.[6]
Q2: I am observing inconsistent results in my cell-based assays. What could be the cause?
Inconsistent results when using MLKL inhibitors can stem from several factors:
-
Compound Solubility and Stability: Poor solubility can lead to compound precipitation, reducing the effective concentration in your assay. Ensure the inhibitor is fully dissolved in a suitable solvent (e.g., DMSO) and that the final solvent concentration is not toxic to your cells.
-
Cell Line Variability: Different cell lines can have varying levels of RIPK3 and MLKL expression, which can affect their sensitivity to necroptosis induction and inhibition.[7] It's crucial to characterize the expression of these key proteins in your chosen cell model.
-
Species Specificity: Some MLKL inhibitors exhibit species specificity. For example, Necrosulfonamide (NSA) is a potent inhibitor of human MLKL but is inactive against mouse MLKL due to a single amino acid difference at the binding site.[4] Always verify the activity of your inhibitor against the species of your cell line.
-
Assay-Specific Artifacts: The method used to measure cell death can influence the results. For instance, assays relying on plasma membrane integrity (e.g., LDH release, propidium (B1200493) iodide uptake) are direct measures of necroptosis. Assays measuring metabolic activity (e.g., MTT, CellTiter-Glo) can sometimes be confounded by off-target effects on cellular metabolism.
Q3: My MLKL inhibitor is showing toxicity in control cells not undergoing necroptosis. What are the potential reasons?
Cytotoxicity in the absence of a necroptotic stimulus could be due to:
-
Off-Target Kinase Inhibition: Some MLKL inhibitors that target the pseudokinase domain may have cross-reactivity with other kinases, including the upstream kinase RIPK1.[6][8] Inhibition of these other kinases could lead to unintended biological consequences and toxicity.
-
General Cellular Toxicity: At high concentrations, any small molecule can exhibit non-specific toxicity. It is essential to perform a dose-response curve to determine the optimal concentration range for your inhibitor and to identify the threshold for non-specific cytotoxicity.
-
Vehicle Toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) can be toxic to cells at higher concentrations. Always include a vehicle-only control in your experiments to assess this.
Troubleshooting Guides
Problem 1: No or weak inhibition of necroptosis
| Possible Cause | Troubleshooting Step |
| Incorrect inhibitor concentration | Perform a dose-response experiment to determine the IC50 of your inhibitor in your specific cell line and stimulus conditions. |
| Species incompatibility | Verify that your inhibitor is active against the MLKL protein of the species you are using (e.g., human, mouse).[4] |
| Inefficient necroptosis induction | Confirm that your stimulus (e.g., TNFα, SMAC mimetic, z-VAD-FMK) is effectively inducing necroptosis by measuring MLKL phosphorylation (pMLKL) via Western blot. |
| Compound degradation | Ensure proper storage and handling of the inhibitor. Prepare fresh stock solutions regularly. |
| Cell death is not necroptotic | Use other pathway-specific inhibitors (e.g., a RIPK1 inhibitor like Necrostatin-1) to confirm that the observed cell death is indeed necroptosis. |
Problem 2: Unexpected or off-target effects observed
| Possible Cause | Troubleshooting Step |
| Off-target kinase activity | Test your inhibitor in a broad-panel kinase screen to identify potential off-target kinases. Compare the phenotype to that of known inhibitors of any identified off-targets.[6] |
| Non-necroptotic functions of MLKL | MLKL has been implicated in other cellular processes beyond necroptosis.[9][10] Consider if the observed phenotype could be related to these alternative functions. |
| Activation of compensatory pathways | Inhibition of necroptosis can sometimes lead to the activation of other cell death pathways, such as apoptosis.[11] Co-treat with inhibitors of other pathways (e.g., caspase inhibitors) to investigate this possibility. |
Quantitative Data Summary
Table 1: Potency of Common MLKL Inhibitors (Literature Values)
| Inhibitor | Target | Mechanism of Action | Reported EC50/IC50 (Human Cells) | Species Specificity |
| Necrosulfonamide (NSA) | Human MLKL | Covalent modification of Cys86 | ~200-500 nM | Human-specific |
| TC13172 | Human MLKL | Covalent modification of Cys86 | ~2.0 nM | Human-specific |
| GW806742X | MLKL | Binds to the pseudokinase domain | ~390 nM | Not specified |
| Saracatinib | MLKL | Binds to MLKL | Micromolar range | Not specified |
Note: The potency of these inhibitors can vary depending on the cell line and assay conditions.[5][12]
Experimental Protocols
Protocol 1: Assessing Inhibition of Necroptosis using Propidium Iodide Staining
-
Cell Seeding: Plate cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Inhibitor Pre-treatment: Pre-incubate cells with a serial dilution of the MLKL inhibitor or vehicle control for 1-2 hours.
-
Necroptosis Induction: Add the necroptosis-inducing stimulus (e.g., TNFα, SMAC mimetic, and a pan-caspase inhibitor like z-VAD-FMK).
-
Incubation: Incubate for the desired time period (e.g., 6-24 hours), depending on the cell line and stimulus.
-
Staining: Add propidium iodide (PI) to a final concentration of 1 µg/mL.
-
Analysis: Measure the fluorescence of PI using a plate reader or fluorescence microscope. An increase in PI fluorescence indicates a loss of plasma membrane integrity and cell death.
Protocol 2: Western Blot for Phosphorylated MLKL (pMLKL)
-
Cell Treatment: Treat cells with the MLKL inhibitor and/or necroptotic stimulus as described above.
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for phosphorylated MLKL (pMLKL). Also, probe for total MLKL and a loading control (e.g., GAPDH or β-actin).
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize using a chemiluminescent substrate. A decrease in the pMLKL signal in inhibitor-treated samples indicates target engagement.
Signaling Pathways and Workflows
Caption: Simplified diagram of the TNFα-induced necroptosis pathway and the site of action for MLKL inhibitors.
Caption: A logical workflow for troubleshooting common issues with MLKL inhibitors in cellular assays.
References
- 1. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A tale of two domains - a structural perspective of the pseudokinase, MLKL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Necroptosis: MLKL Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Combined Knockout of RIPK3 and MLKL Reveals Unexpected Outcome in Tissue Injury and Inflammation [frontiersin.org]
- 8. [PDF] ATP-Competitive MLKL Binders Have No Functional Impact on Necroptosis | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Necroptosis mediators RIPK3 and MLKL suppress intracellular Listeria replication independently of host cell killing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mlkl-IN-3 Working Concentration
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for optimizing the working concentration of Mlkl-IN-3, a potent inhibitor of Mixed Lineage Kinase Domain-Like protein (MLKL), the executioner of necroptosis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific small molecule inhibitor of MLKL.[1] Necroptosis is a form of programmed cell death executed by the pseudokinase MLKL.[2] The process is initiated by the activation of RIPK3, which then phosphorylates MLKL.[2] This phosphorylation triggers a conformational change in MLKL, leading to its oligomerization and translocation to the plasma membrane, where it forms pores, causing membrane rupture and cell death.[1][2] this compound acts downstream of MLKL phosphorylation, inhibiting the translocation of MLKL to the cell membrane and thereby preventing necroptotic cell death.[1] It does not affect the phosphorylation status of upstream kinases like RIPK1 or RIPK3.[1]
Q2: How should I prepare and store this compound?
-
Solubility: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution.[3] While a specific maximum solubility is not published, similar compounds can often be dissolved in DMSO at concentrations of 20 mg/mL or higher. Always use high-quality, anhydrous DMSO to ensure complete dissolution.[3]
-
Stock Solution Preparation: To prepare a 10 mM stock solution of this compound (Molecular Weight: 589.04 g/mol ), add 1.698 mL of DMSO to 10 mg of the compound. Mix thoroughly by vortexing. Gentle warming or sonication in a water bath may assist dissolution if precipitation is observed.
-
Storage: Store the solid compound at -20°C for up to 3 years. Once dissolved in DMSO, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability (up to 1 year).[4] A study has shown this compound to have a half-life (T1/2) of over 48 hours in solution, indicating good stability.[1]
Q3: What is the recommended starting concentration for this compound in cell-based assays?
The optimal concentration of this compound is highly dependent on the cell line and experimental conditions. A dose-response experiment is always recommended. Based on available data, here are some suggested starting points.
Data Presentation: this compound Working Concentrations
| Cell Line | Assay Type | Effective Concentration (EC50/IC50) | Notes | Reference |
| HT-29 (Human Colon Adenocarcinoma) | Cell Viability (Necroptosis Inhibition) | EC50: 31 nM | Cells were treated with TNF-α, a Smac mimetic, and z-VAD-FMK to induce necroptosis. | [1] |
| HT-29 (Human Colon Adenocarcinoma) | MLKL Translocation Assay | 1 µM | A 1 µM concentration effectively inhibited the translocation of MLKL to the cell membrane after 24 hours. | [1] |
| U937 (Human Monocytic Cells) | Cell Viability (Necroptosis Inhibition) | 100 nM - 1 µM (starting range) | This is an estimated starting range based on other MLKL inhibitors. Optimization is critical. | [5] |
| L929 (Mouse Fibrosarcoma) | Cell Viability (Necroptosis Inhibition) | 100 nM - 1 µM (starting range) | This is an estimated starting range based on other MLKL inhibitors. Optimization is critical. | [6][7] |
Note: The concentrations for U937 and L929 cells are suggested starting points based on data for other MLKL inhibitors and require empirical validation for this compound.
Signaling Pathway Visualization
To effectively use this compound, it is crucial to understand its place in the necroptosis signaling pathway.
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine Optimal Concentration
This protocol outlines a method to determine the EC50 of this compound for necroptosis inhibition in a specific cell line using a lactate (B86563) dehydrogenase (LDH) cytotoxicity assay.
-
Cell Seeding:
-
Seed cells (e.g., HT-29, L929, U937) in a 96-well plate at a pre-determined optimal density to ensure they are in the logarithmic growth phase during the experiment.
-
Incubate overnight (12-16 hours) in a humidified 37°C incubator with 5% CO₂ to allow for cell adherence.[4]
-
-
Compound Preparation and Pre-treatment:
-
Prepare a 2X serial dilution of this compound in culture medium from your DMSO stock. A suggested starting range is 1 nM to 10 µM.
-
Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.1%).
-
Remove the old medium and add the medium containing the different concentrations of this compound or vehicle (DMSO) control.
-
Incubate for 1-2 hours.
-
-
Necroptosis Induction:
-
Prepare a necroptosis-inducing cocktail. A common combination for HT-29 cells is TNF-α (e.g., 20 ng/mL), a Smac mimetic (e.g., 100 nM), and a pan-caspase inhibitor like z-VAD-FMK (e.g., 20 µM).[7] This cocktail composition may need optimization for other cell lines.
-
Add the induction cocktail to the wells containing this compound or vehicle.
-
Include the following controls:
-
Untreated Control: Cells with medium only (spontaneous LDH release).
-
Vehicle Control: Cells treated with the induction cocktail and the highest concentration of DMSO.
-
Maximum LDH Release Control: Cells treated with a lysis solution (provided in most LDH assay kits) 1 hour before the end of the experiment.[8]
-
-
-
Incubation:
-
Incubate the plate for a predetermined time sufficient to induce significant necroptosis in the vehicle control group (e.g., 8-24 hours).
-
-
LDH Assay:
-
Carefully collect the cell culture supernatant from each well without disturbing the cell monolayer.[9]
-
Follow the manufacturer's instructions for your specific LDH assay kit. Typically, this involves mixing the supernatant with a reaction mixture in a new 96-well plate.[1]
-
Incubate at room temperature, protected from light, for the recommended time (usually 10-30 minutes).[4]
-
Add the stop solution provided in the kit.[4]
-
Measure the absorbance at the specified wavelength (e.g., 490 nm) using a microplate reader.[1][8]
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each condition using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
-
Plot the % Cytotoxicity against the log concentration of this compound and use a non-linear regression (sigmoidal dose-response) to determine the EC50 value.
-
Protocol 2: Western Blot for Phosphorylated MLKL (p-MLKL)
This protocol verifies that this compound inhibits necroptosis downstream of MLKL phosphorylation.
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with the necroptosis induction cocktail in the presence or absence of an effective concentration of this compound (determined from Protocol 1).
-
Include a vehicle-only control. Incubate for a time point known to show robust MLKL phosphorylation (e.g., 4-8 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[10]
-
Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.[11]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer and Immunoblotting:
-
Transfer proteins to a PVDF or nitrocellulose membrane.[11]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody against phosphorylated MLKL (p-MLKL).
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]
-
To confirm equal protein loading, strip the membrane and re-probe for total MLKL and a loading control like GAPDH or β-actin.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or weak inhibition of necroptosis | Suboptimal Concentration: The concentration of this compound is too low for your specific cell line. | Perform a comprehensive dose-response experiment, starting from a low nanomolar range and extending to the low micromolar range (e.g., 1 nM - 10 µM). |
| Compound Insolubility: this compound may have precipitated out of the stock solution or the final culture medium. | Ensure the DMSO stock is fully dissolved. When diluting into aqueous culture medium, mix thoroughly. Visually inspect for any precipitate under a microscope. | |
| Inefficient Necroptosis Induction: The stimulus used is not effectively inducing necroptosis in the control group. | Confirm the activation of the necroptosis pathway in your positive control by checking for the phosphorylation of MLKL via Western blot. Optimize the concentration and incubation time of your necroptosis-inducing agents (e.g., TNF-α, Smac mimetic, z-VAD-FMK).[10] | |
| High background cytotoxicity observed | Inhibitor Toxicity: The concentration of this compound used is toxic to the cells, independent of necroptosis inhibition. | Perform a toxicity test of this compound on its own (without the necroptosis stimulus) across a range of concentrations to determine the maximum non-toxic dose for your cell line. |
| Solvent Toxicity: The final concentration of the vehicle (DMSO) in the cell culture medium is too high. | Ensure the final DMSO concentration does not exceed a non-toxic level, typically 0.1% or lower. Prepare serial dilutions of the inhibitor to minimize the volume of stock solution added. | |
| Poor Cell Health: Cells are stressed, over-confluent, or have a high passage number, making them more sensitive to treatment. | Use cells that are healthy, in a logarithmic growth phase, and within a low passage number range. Regularly check cultures for contamination. | |
| Inconsistent results between experiments | Reagent Variability: Inconsistent preparation of reagents or degradation of stock solutions. | Prepare fresh stock solutions of necroptosis-inducing agents. Aliquot inhibitor stock solutions to avoid repeated freeze-thaw cycles. |
| Variability in Cell Seeding: Inconsistent cell numbers across wells or plates. | Ensure accurate and consistent cell seeding density. Use a multichannel pipette for seeding and treatment to minimize well-to-well variability. | |
| No p-MLKL signal in Western blot positive control | Phosphatase Activity: Phosphatases in the cell lysate have dephosphorylated p-MLKL. | Always use a fresh lysis buffer containing a robust cocktail of phosphatase inhibitors. Keep samples on ice or at 4°C at all times during preparation.[10] |
| Ineffective Antibody: The primary antibody for p-MLKL is not working correctly. | Use an antibody validated for your species of interest. Include a positive control lysate from a cell line known to undergo robust necroptosis (e.g., HT-29 treated with TSZ). |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Necroptosis: MLKL Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. lifetechindia.com [lifetechindia.com]
- 5. researchgate.net [researchgate.net]
- 6. Depletion of RIPK3 or MLKL blocks TNF-driven necroptosis and switches towards a delayed RIPK1 kinase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Hsp90 modulates the stability of MLKL and is required for TNF-induced necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
Mlkl-IN-3 stability in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using MLKL-IN-3 in their experiments.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reduced or no inhibitory effect of this compound on necroptosis. | Compound Degradation: Although this compound is reported to have a long half-life, improper storage or handling may lead to degradation. | - Ensure this compound is stored as a stock solution in an appropriate solvent (e.g., DMSO) at -20°C or -80°C. - Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. - Prepare fresh working solutions in cell culture media immediately before each experiment. |
| Suboptimal Concentration: The effective concentration of this compound can vary between cell lines and experimental conditions. | - Perform a dose-response experiment to determine the optimal concentration for your specific cell line and necroptosis induction method. - Titrate this compound concentrations starting from the reported EC50 of 31 nM in HT-29 cells. | |
| Incorrect Timing of Treatment: this compound acts downstream of MLKL phosphorylation. Adding the inhibitor too late in the necroptotic cascade may result in reduced efficacy. | - Pre-incubate cells with this compound for a sufficient period (e.g., 1-2 hours) before inducing necroptosis to allow for cellular uptake. | |
| High background cell death or off-target effects. | Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells. | - Ensure the final concentration of the solvent in the cell culture medium is low and non-toxic (typically ≤ 0.1% for DMSO). - Include a vehicle control (media with the same concentration of solvent) in your experiments to assess solvent-related toxicity. |
| Compound Precipitation: Poor solubility of this compound in cell culture media can lead to precipitation, causing non-specific effects. | - Visually inspect the media for any signs of precipitation after adding this compound. - Ensure the final concentration of this compound does not exceed its solubility limit in the culture medium. Consider the presence of serum, as it can sometimes affect solubility. | |
| Inconsistent results between experiments. | Variability in Cell Culture Conditions: Differences in cell density, passage number, or media composition can affect cellular responses to necroptosis and its inhibition. | - Maintain consistent cell culture practices, including seeding density and passage number. - Use the same batch of cell culture medium and supplements for a set of related experiments. |
| Variability in Necroptosis Induction: The potency of the necroptosis-inducing stimulus (e.g., TNF-α, SMAC mimetics, z-VAD-fmk) can vary. | - Use freshly prepared or properly stored inducing agents. - Titrate the concentration of the inducing agents to achieve a consistent level of necroptosis. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of Mixed Lineage Kinase Domain-Like protein (MLKL), the executioner protein of necroptosis. It acts downstream of MLKL phosphorylation and inhibits its translocation to the plasma membrane, thereby preventing the membrane rupture that leads to necroptotic cell death.
Q2: What is the stability of this compound in cell culture media?
A2: this compound has been reported to have a half-life of over 48 hours and low reactivity with glutathione (B108866) (GSH), suggesting good stability under typical cell culture conditions. However, for long-term experiments, it is advisable to replenish the media with fresh inhibitor every 48-72 hours to maintain a consistent effective concentration.
Q3: How should I prepare and store this compound?
A3: It is recommended to prepare a concentrated stock solution of this compound in a high-quality, anhydrous solvent such as DMSO. This stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light. For experiments, the stock solution should be diluted to the final working concentration in pre-warmed cell culture medium immediately before use.
Q4: Can this compound be used in different cell lines?
A4: Yes, this compound can be used in various cell lines that are capable of undergoing necroptosis. However, the optimal effective concentration may vary between cell lines. It is recommended to perform a dose-response experiment to determine the EC50 for your specific cell line of interest.
Q5: Does this compound affect other cell death pathways?
A5: this compound is designed to be a specific inhibitor of MLKL. However, as with any small molecule inhibitor, off-target effects are possible, especially at high concentrations. It is good practice to include appropriate controls in your experiments to assess the specificity of the observed effects. This may include using other cell death inhibitors or examining markers of different cell death pathways.
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with or without fetal bovine serum (FBS)
-
Sterile, low-protein-binding microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO2)
-
Analytical method for quantification (e.g., LC-MS/MS, HPLC)
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Prepare the working solution by diluting the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 1 µM). Ensure the final DMSO concentration is non-toxic (e.g., ≤ 0.1%).
-
Incubation:
-
Dispense the working solution into sterile, low-protein-binding tubes or wells of a plate.
-
Incubate the samples at 37°C in a 5% CO2 incubator.
-
-
Sample Collection:
-
Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). The 0-hour time point should be collected immediately after preparation.
-
Immediately process or flash-freeze the samples in liquid nitrogen and store them at -80°C until analysis to prevent further degradation.
-
-
Sample Analysis:
-
Thaw the samples and analyze the concentration of the parent this compound using a validated analytical method such as LC-MS/MS or HPLC.
-
-
Data Analysis:
-
Plot the concentration or percentage of this compound remaining against time.
-
Calculate the half-life (t½) of the compound in the cell culture medium.
-
Visualizations
Necroptosis Signaling Pathway
Caption: Necroptosis signaling cascade and the point of inhibition by this compound.
Experimental Workflow for Assessing Compound Stability
Caption: A typical workflow for evaluating the stability of a small molecule in cell culture media.
Technical Support Center: Troubleshooting MLKL Inhibitor Inactivity in Mouse Cells
Welcome to the technical support center for researchers utilizing Mixed Lineage Kinase Domain-Like (MLKL) inhibitors. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address potential inactivity of MLKL inhibitors, such as a compound referred to here as MLKL-IN-3, in mouse cell-based necroptosis experiments.
Frequently Asked Questions (FAQs)
Q1: My MLKL inhibitor, this compound, is effective in human cells but shows no activity in my mouse cell line. What is the most likely reason for this discrepancy?
The most probable cause for the inactivity of an MLKL inhibitor in mouse cells, despite its efficacy in human cells, is species specificity . The interaction between the upstream kinase RIPK3 and its substrate MLKL is highly specific between different species.[1][2][3] Structural differences in the MLKL protein, particularly in the pseudokinase domain where many inhibitors bind, can prevent a human-specific inhibitor from effectively engaging with mouse MLKL.[2] For instance, the well-known MLKL inhibitor Necrosulfonamide (NSA) is potent against human MLKL but inactive against its murine counterpart. It is crucial to verify the species compatibility of your specific MLKL inhibitor.
Q2: How can I confirm if my mouse cells are capable of undergoing necroptosis?
To ensure your experimental system is necroptosis-competent, it is essential to use appropriate positive controls. A standard method to induce necroptosis in many mouse cell lines is treatment with a combination of:
-
TNF-α (Tumor Necrosis Factor-alpha): To initiate the extrinsic cell death pathway.[4][5]
-
A Smac mimetic (e.g., Birinapant): To inhibit cellular Inhibitor of Apoptosis Proteins (cIAPs), which promotes the formation of the necrosome.[5]
-
A pan-caspase inhibitor (e.g., z-VAD-FMK): To block apoptosis and shunt the signaling towards necroptosis.[4][5]
Successful induction of cell death with this combination, which is then rescued by a known mouse-active necroptosis inhibitor (like a RIPK1 or RIPK3 inhibitor), confirms a functional necroptosis pathway in your cells.
Q3: I'm observing cell death, but my MLKL inhibitor isn't preventing it. What other cell death pathways might be active?
If your MLKL inhibitor is inactive, the observed cell death could be occurring through alternative pathways such as:
-
Apoptosis: Even with a caspase inhibitor, incomplete blockage can still allow for apoptotic cell death. The balance between apoptosis and necroptosis is regulated by Caspase-8.[6]
-
Pyroptosis: Another form of programmed inflammatory cell death.
-
Ferroptosis: An iron-dependent form of regulated cell death.
It is recommended to use specific inhibitors for these pathways to dissect the operative mechanism in your experimental setup.
Q4: Could there be an issue with the stability or solubility of this compound in my experiments?
Yes, poor stability or solubility of the inhibitor can lead to apparent inactivity. Ensure that this compound is fully dissolved in the appropriate solvent (e.g., DMSO) and then diluted in your cell culture medium to the final working concentration. Visually inspect for any precipitation. The stability of the compound in aqueous media over the course of your experiment should also be considered. Refer to the manufacturer's instructions for optimal storage and handling.
Q5: Are there any known non-necroptotic functions of MLKL that could be affected by an inhibitor?
Recent research suggests that MLKL has functions beyond executing necroptosis, including roles in mitochondrial function, autophagy, and endosomal transport.[5][7] While the primary goal of using an MLKL inhibitor is to block necroptosis, it's important to be aware of potential off-target effects or impacts on these other cellular processes, although this is less likely to be the cause of complete inactivity in a necroptosis assay.
Troubleshooting Guides
Problem 1: this compound Fails to Inhibit TNF-α-induced Necroptosis in Mouse Cells.
This guide provides a logical workflow to diagnose the lack of this compound activity.
Caption: A step-by-step guide to troubleshooting this compound inactivity.
Experimental Protocols
Protocol 1: Induction of Necroptosis in Mouse Cells
This protocol describes a standard method for inducing necroptosis in susceptible mouse cell lines (e.g., L929, MEFs).
Materials:
-
Mouse cell line of interest
-
Complete cell culture medium
-
Recombinant mouse TNF-α (e.g., 20 ng/mL final concentration)[4]
-
Smac mimetic (e.g., LCL161 at 1 µM final concentration)[4]
-
Pan-caspase inhibitor (e.g., z-VAD-FMK at 20 µM final concentration)[4]
-
This compound or other test compounds
-
Positive control inhibitor (e.g., a mouse-active RIPK1 or RIPK3 inhibitor)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, LDH assay kit, or Propidium Iodide)
Procedure:
-
Cell Seeding: Seed mouse cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment. Incubate overnight.
-
Pre-treatment with Inhibitors: Pre-incubate the cells with desired concentrations of this compound, a positive control inhibitor, or vehicle control (e.g., DMSO) for 1-2 hours.
-
Induction of Necroptosis: Add the necroptosis-inducing cocktail (TNF-α + Smac mimetic + z-VAD-FMK) to the appropriate wells.
-
Incubation: Incubate the plate for the desired time course (e.g., 6, 12, or 24 hours).
-
Assessment of Cell Viability: Measure cell viability using your chosen method according to the manufacturer's instructions.
Protocol 2: Western Blot Analysis of MLKL Phosphorylation
This protocol is for detecting the phosphorylation of MLKL, a key indicator of necroptosis activation.
Materials:
-
Treated cell lysates from Protocol 1
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-phospho-MLKL (murine specific)
-
Anti-total MLKL
-
Anti-loading control (e.g., GAPDH or β-actin)
-
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of your cell lysates.
-
SDS-PAGE and Transfer: Run equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an ECL substrate and an imaging system. An increase in the phospho-MLKL signal relative to total MLKL in the induced samples, which is reduced by a positive control inhibitor, confirms necroptosis.
Data Presentation
Table 1: Expected Outcomes of Necroptosis Induction and Inhibition in Mouse Cells
| Treatment Group | Expected Cell Viability | Expected p-MLKL Level (Western Blot) | Interpretation |
| Vehicle Control | High | Basal | Healthy, non-necroptotic cells |
| Necroptosis Induction Cocktail | Low | High | Successful induction of necroptosis |
| Induction Cocktail + this compound | Low | High | This compound is inactive in mouse cells |
| Induction Cocktail + Positive Control Inhibitor | High | Low | Confirms a functional necroptosis pathway that can be inhibited |
Signaling Pathway Diagrams
The following diagrams illustrate the necroptosis signaling pathway and the central role of MLKL.
Caption: The necroptosis signaling cascade initiated by TNF-α.
This technical support guide is intended to provide a structured approach to troubleshooting the inactivity of MLKL inhibitors in mouse cell lines. By systematically evaluating species specificity, experimental controls, and alternative cellular pathways, researchers can effectively diagnose and resolve common issues encountered in their studies.
References
- 1. Diverse sequence determinants control human and mouse receptor interacting protein 3 (RIP3) and mixed lineage kinase domain-like (MLKL) interaction in necroptotic signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distinct pseudokinase domain conformations underlie divergent activation mechanisms among vertebrate MLKL orthologues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human RIPK3 maintains MLKL in an inactive conformation prior to cell death by necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. MLKL: Functions beyond serving as the Executioner of Necroptosis [thno.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | MLKL as an emerging machinery for modulating organelle dynamics: regulatory mechanisms, pathophysiological significance, and targeted therapeutics [frontiersin.org]
Technical Support Center: Troubleshooting Inconsistent Results with Mlkl-IN-3 in Necroptosis Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results when using Mlkl-IN-3 in necroptosis assays. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as compound 66) is a potent and specific small molecule inhibitor of Mixed Lineage Kinase Domain-Like (MLKL) protein, the key executioner of necroptosis.[1][2][3] Necroptosis is a form of regulated cell death. Upon stimulation, Receptor-Interacting Protein Kinase 3 (RIPK3) phosphorylates MLKL, leading to its oligomerization and translocation to the plasma membrane. This ultimately disrupts membrane integrity and causes cell death. This compound acts downstream of MLKL phosphorylation, inhibiting its translocation to the plasma membrane and thereby preventing necroptotic cell death.[1]
Q2: Is this compound effective in all cell lines and species?
A2: No, this compound exhibits species specificity. It is a uracil (B121893) derivative that is reported to be effective in human cells (e.g., HT-29) but is ineffective in murine (mouse) cells. This is due to a key amino acid difference at position 86 of the MLKL protein, which is a cysteine in humans and a tryptophan in mice. Therefore, it is crucial to use this compound in appropriate human cell line models.
Q3: What is the recommended working concentration for this compound?
A3: The effective concentration of this compound can vary between cell lines and experimental conditions. It has a reported EC50 of 31 nM in HT-29 cells.[1][2][3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and necroptosis induction method.
Q4: What are the known stability and solubility properties of this compound?
A4: this compound is reported to have a half-life of over 48 hours and exhibits lower reactivity with glutathione, which suggests good stability and potentially fewer off-target effects compared to other inhibitors.[1] For solubility, refer to the manufacturer's data sheet for the specific lot you are using. It is typically dissolved in a solvent like DMSO.
Troubleshooting Guide: Inconsistent Necroptosis Assay Results with this compound
Issue 1: High background cell death in control wells (untreated or vehicle-only).
-
Question: My control cells are showing significant death even without necroptosis induction. What could be the cause?
-
Answer: High background cell death can be attributed to several factors:
-
Cell Health: Ensure you are using healthy, low-passage cells. Over-confluent or stressed cells are more prone to spontaneous death.
-
Reagent Toxicity: The vehicle used to dissolve this compound (commonly DMSO) can be toxic at higher concentrations. Perform a vehicle-only toxicity control to determine the maximum non-toxic concentration for your cells.
-
Contamination: Microbial contamination (e.g., mycoplasma) can compromise cell health and lead to cell death. Regularly test your cell cultures for contamination.
-
Issue 2: No or low inhibition of necroptosis by this compound.
-
Question: I'm inducing necroptosis, but this compound is not protecting the cells. Why might this be happening?
-
Answer: This issue can arise from several sources:
-
Incorrect Species: As mentioned in the FAQ, this compound is not effective in mouse cells. Confirm you are using a human cell line.
-
Suboptimal Inhibitor Concentration: The concentration of this compound may be too low. Perform a dose-response curve to find the optimal inhibitory concentration for your specific experimental setup.
-
Inactive Compound: Ensure the this compound is properly stored and has not degraded. If possible, test the compound in a validated positive control cell line.
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Cell Death Mechanism is Not Necroptosis: The observed cell death may not be mediated by MLKL. It is crucial to confirm that the cell death pathway you are inducing is indeed necroptosis. This can be done by observing the protective effects of other necroptosis inhibitors (e.g., RIPK1 or RIPK3 inhibitors) and the lack of effect of apoptosis inhibitors (e.g., pan-caspase inhibitors).
-
Issue 3: High variability between replicate wells or experiments.
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Question: My results are not reproducible. What are the common sources of variability in necroptosis assays?
-
Answer: Inconsistent results are often due to technical variability:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of this compound and adding reagents to multi-well plates.
-
Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results. Ensure a homogenous cell suspension and proper mixing before seeding.
-
Edge Effects: In multi-well plates, the outer wells can be prone to evaporation, leading to changes in reagent concentrations. To minimize this, avoid using the outermost wells or ensure proper humidification in the incubator.
-
Inconsistent Necroptosis Induction: The potency of necroptosis-inducing stimuli (e.g., TNF-α, SMAC mimetics) can vary. Use freshly prepared reagents and optimize their concentrations for consistent induction.
-
Quantitative Data Summary
| Compound | Target | EC50 (HT-29 cells) | Species Specificity | Reference |
| This compound | MLKL | 31 nM | Human (ineffective in mouse) | [1][2][3] |
Experimental Protocols
Cell Viability Assay (Propidium Iodide Staining and Flow Cytometry)
This protocol quantifies the percentage of dead cells by measuring the uptake of propidium (B1200493) iodide (PI), a fluorescent dye that only enters cells with a compromised plasma membrane.
Materials:
-
Human cell line susceptible to necroptosis (e.g., HT-29)
-
Complete cell culture medium
-
This compound
-
Necroptosis-inducing agents (e.g., TNF-α, SMAC mimetic, z-VAD-FMK)
-
Phosphate-Buffered Saline (PBS)
-
Propidium Iodide (PI) staining solution (1 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of the assay. Allow cells to adhere overnight.
-
Inhibitor Pre-treatment: Pre-treat cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
Necroptosis Induction: Add the necroptosis-inducing cocktail to the wells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 8-24 hours), optimized for your cell line.
-
Cell Harvesting: Collect both the supernatant (containing floating dead cells) and adherent cells (after gentle trypsinization).
-
Staining: Centrifuge the cells, wash with cold PBS, and resuspend the pellet in PI staining solution.
-
Flow Cytometry: Analyze the samples on a flow cytometer, measuring PI fluorescence to determine the percentage of dead cells.
Western Blot for Phosphorylated MLKL (pMLKL)
This protocol detects the activation of MLKL by immunoblotting for its phosphorylated form.
Materials:
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against pMLKL (human specific)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound and necroptosis-inducing agents as described above.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Denature equal amounts of protein, separate by SDS-PAGE, and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary anti-pMLKL antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane, incubate with the HRP-conjugated secondary antibody, and visualize the protein bands using a chemiluminescent substrate.
-
Loading Control: Strip the membrane and re-probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Visualizations
Caption: Necroptosis signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for a necroptosis assay using this compound.
Caption: Troubleshooting decision tree for inconsistent necroptosis assay results.
References
Technical Support Center: Minimizing MLKL-IN-3 Toxicity in Long-Term Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing and managing the potential toxicity of MLKL-IN-3 in long-term experimental settings. The following information is based on established knowledge of necroptosis inhibitors and general principles of toxicology. Direct long-term toxicity data for this compound is limited in publicly available literature; therefore, some recommendations are extrapolated from studies of other molecules targeting the necroptosis pathway, such as necrosulfonamide (B1662192) (NSA) and GSK'872.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor of Mixed Lineage Kinase Domain-Like (MLKL) protein. MLKL is the key executioner protein in the necroptosis signaling pathway, a form of programmed cell death. Upon activation by Receptor-Interacting Protein Kinase 3 (RIPK3), MLKL is phosphorylated, leading to its oligomerization and translocation to the plasma membrane.[1] This results in membrane disruption and cell lysis. This compound is designed to interfere with this process, thereby preventing necroptotic cell death.
Q2: What are the potential sources of toxicity with this compound in long-term studies?
Potential toxicity in long-term studies can arise from two main sources:
-
On-target toxicity: While the intended effect is to inhibit necroptosis, prolonged and systemic inhibition of this pathway might interfere with normal physiological processes where necroptosis plays a role, such as in immune responses and tissue homeostasis.
-
Off-target toxicity: this compound may interact with other cellular targets besides MLKL, leading to unintended biological effects and toxicity.[1] For instance, some kinase inhibitors are known to have activity against other kinases. MLKL itself has functions beyond necroptosis, including roles in gene expression and endosomal trafficking, which could be affected by its inhibition.[1]
Q3: I am observing unexpected cellular phenotypes in my long-term culture with this compound. What could be the cause?
Unexpected phenotypes that are not consistent with necroptosis inhibition could be due to off-target effects of the compound.[1] It is also possible that the vehicle used to dissolve this compound (e.g., DMSO) is causing toxicity at the concentration used. Another consideration is the stability of the compound in your culture medium over time; degradation products could have their own biological activities.
Q4: How can I reduce the risk of toxicity in my long-term in vivo studies?
To mitigate potential in vivo toxicity, consider the following:
-
Dose optimization: Conduct thorough dose-response studies to determine the minimum effective dose that achieves the desired necroptosis inhibition without causing overt toxicity.
-
Route of administration: The route of administration can significantly impact the pharmacokinetic and toxicodynamic properties of the compound.
-
Formulation: The vehicle used for in vivo administration should be well-tolerated and tested for toxicity on its own.
-
Monitoring: Regularly monitor animal health, including body weight, food and water intake, and general behavior. Periodic hematological and clinical chemistry analysis can provide early indicators of toxicity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High background cell death in control cultures | 1. Vehicle (e.g., DMSO) toxicity.2. Cell culture stress or contamination. | 1. Perform a vehicle toxicity test to determine the maximum tolerated concentration.2. Optimize cell culture conditions and test for contamination. |
| Inconsistent results between experiments | 1. Compound precipitation.2. Variability in cell density or passage number. | 1. Ensure complete dissolution of this compound.2. Standardize cell seeding density and use cells within a consistent passage number range.[1] |
| No inhibition of necroptosis observed | 1. The cell death mechanism is not necroptosis.2. The concentration of this compound is too low.3. The compound is inactive or has degraded. | 1. Confirm the cell death pathway using specific markers (e.g., phosphorylated MLKL).2. Perform a dose-response experiment with a wider concentration range.3. Verify the integrity of the this compound compound.[1] |
| Unexpected cellular morphology or signaling pathway activation | 1. Off-target effects of this compound.2. Necroptosis-independent functions of MLKL are being affected. | 1. Review literature for known off-target effects of similar MLKL inhibitors.2. Investigate alternative signaling pathways that might be affected.3. Use a structurally different MLKL inhibitor as a comparator.[1] |
Quantitative Data Summary
The following table summarizes publicly available data for various necroptosis inhibitors. Note the absence of specific data for this compound, necessitating careful experimental determination of its properties.
| Inhibitor | Target | Reported IC50/EC50 (in vitro) | Observed Toxicity/Considerations | Reference |
| Necrosulfonamide (NSA) | MLKL | EC50 = 490 nM (in human U937 cells) | Unstable in vivo. Toxic at high concentrations. Only inhibits primate MLKL. Linked to pyroptosis. | [2] |
| GSK'872 | RIPK3 | IC50 = 1.3 nM (cell-free) | Can induce caspase-dependent apoptosis at concentrations >1 µM. | [2][3] |
| P28 | MLKL | IC50 < 1 µM (in FADD-knockout Jurkat T cells) | Reported to have less cytotoxicity compared to NSA. | [4][5] |
| Zharp-99 | RIPK3 | IC50 = 0.15 - 1.2 µM (in MEFs) | Shows toxicity at concentrations from 2.5 to 20 µM. | [6] |
Key Experimental Protocols
Protocol 1: Induction and Assessment of Necroptosis Inhibition in HT-29 Cells
This protocol describes a common method to induce necroptosis and evaluate the efficacy of an inhibitor like this compound.
Materials:
-
HT-29 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Human TNF-α
-
SMAC mimetic (e.g., birinapant)
-
z-VAD-FMK (pan-caspase inhibitor)
-
This compound
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
Procedure:
-
Seed HT-29 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound for 1-2 hours. Include a vehicle-only control.
-
Induce necroptosis by adding a combination of TNF-α (e.g., 20 ng/mL), a SMAC mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM).
-
Incubate for 18-24 hours.
-
Assess cell viability using a commercial assay like CellTiter-Glo® or measure LDH release into the supernatant as an indicator of cell lysis.
Protocol 2: Western Blot for Phosphorylated MLKL (pMLKL)
This protocol is used to confirm that this compound is inhibiting the necroptosis pathway at the level of MLKL activation.
Materials:
-
Treated cell lysates from Protocol 1
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pMLKL (S358 for human), anti-total MLKL, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse cells with RIPA buffer and quantify protein concentration using a BCA assay.[1]
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.[1]
-
Transfer proteins to a PVDF membrane.[1]
-
Block the membrane for 1 hour at room temperature.[1]
-
Incubate with primary antibodies overnight at 4°C.[1]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[1] A reduction in the pMLKL signal in this compound treated samples indicates on-target activity.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel Inhibitor of Mixed-Lineage Kinase Domain-Like Protein: The Antifibrotic Effects of a Necroptosis Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
Mlkl-IN-3 degradation and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals on the degradation and storage conditions of Mlkl-IN-3, a potent inhibitor of Mixed Lineage Kinase Domain-like protein (MLKL).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small molecule inhibitor of MLKL, the terminal executioner protein in the necroptosis signaling pathway.[1][2][3] It has an EC50 of 31 nM in HT-29 cells.[2][4] this compound acts downstream of MLKL phosphorylation, inhibiting its translocation to the cell membrane.[2] Unlike some other inhibitors, it does not affect the phosphorylation status of RIPK1 or MLKL.[2]
Q2: What are the recommended storage conditions for this compound?
While a specific Certificate of Analysis with long-term stability data for this compound is not publicly available, general recommendations for similar small molecule inhibitors provide guidance. For another MLKL inhibitor, Necrosulfonamide, the solid form is stable for at least 4 years at -20°C.
Best Practices for Storage:
-
Solid Form: Store the lyophilized powder at -20°C for long-term storage.
-
DMSO Stock Solutions: Prepare high-concentration stock solutions in anhydrous DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C. A datasheet for a similar compound, Necrosulfonamide, suggests stability for 1 year at -80°C in solvent.
Q3: How should I dissolve this compound?
Recommended Solubilization Protocol:
-
Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.
-
For cell-based assays, further dilute the DMSO stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration is low (typically <0.1% v/v) to avoid solvent-induced cytotoxicity.
Q4: What is the stability of this compound in solution?
This compound has been reported to have a half-life (T1/2) of over 48 hours.[2] For optimal experimental results, it is recommended to prepare fresh dilutions in aqueous buffers or cell culture media for each experiment and avoid long-term storage of aqueous solutions.
Troubleshooting Guides
Western Blotting for Phospho-MLKL (p-MLKL)
Issue: Weak or no p-MLKL signal after induction of necroptosis and treatment with this compound.
-
Possible Cause 1: Ineffective necroptosis induction.
-
Solution: Ensure that your necroptosis induction protocol (e.g., using TNFα, Smac mimetic, and a pan-caspase inhibitor like z-VAD-FMK) is working efficiently. Include positive controls (cells treated to induce necroptosis without the inhibitor) to verify the induction of p-MLKL.
-
-
Possible Cause 2: Suboptimal antibody performance.
-
Solution: Use a validated antibody specific for phosphorylated MLKL at the correct phosphorylation site for your species of interest. Titrate the primary antibody to determine the optimal concentration.
-
-
Possible Cause 3: Phosphatase activity.
-
Solution: Prepare cell lysates using a lysis buffer supplemented with a cocktail of phosphatase inhibitors to prevent dephosphorylation of MLKL.
-
Issue: Multiple bands or unexpected molecular weight for p-MLKL.
-
Possible Cause 1: MLKL oligomerization.
-
Solution: Phosphorylated MLKL is known to form oligomers. These higher molecular weight species can be visualized by running non-reducing SDS-PAGE.
-
-
Possible Cause 2: Protein degradation.
-
Solution: Use a lysis buffer containing a protease inhibitor cocktail to prevent the degradation of MLKL.
-
Cell Viability Assays
Issue: Inconsistent or unexpected results in cell viability assays.
-
Possible Cause 1: Solvent toxicity.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is below 0.1%. High concentrations of DMSO can be toxic to cells and confound the results. Include a vehicle control (cells treated with the same concentration of DMSO as the highest concentration of this compound) in your experimental setup.
-
-
Possible Cause 2: Compound precipitation.
-
Solution: Visually inspect the cell culture medium after adding the diluted this compound to ensure that the compound has not precipitated. If precipitation occurs, you may need to adjust the final concentration or the dilution method.
-
Data Summary
Storage Stability of a Similar MLKL Inhibitor (Necrosulfonamide)
| Form | Storage Temperature | Stability |
| Solid (Powder) | -20°C | ≥ 4 years |
| In Solvent (DMSO) | -80°C | 1 year |
| In Solvent (DMSO) | -20°C | 1 month |
Note: This data is for Necrosulfonamide and should be used as a general guideline for this compound in the absence of specific data.
Solubility of a Similar MLKL Inhibitor (Necrosulfonamide)
| Solvent | Approximate Solubility |
| DMSO | ~20 mg/mL |
| DMF | ~25 mg/mL |
Note: This data is for Necrosulfonamide and should be used as a general guideline for this compound in the absence of specific data.
Experimental Protocols
Protocol: Inhibition of Necroptosis in HT-29 Cells
This protocol describes a typical experiment to assess the inhibitory effect of this compound on necroptosis in the human colon adenocarcinoma cell line HT-29.
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Pre-treatment: Prepare serial dilutions of this compound in cell culture medium. Pre-treat the cells with the desired concentrations of this compound (e.g., 1 nM to 10 µM) for 1-2 hours. Include a vehicle control (DMSO).
-
Induction of Necroptosis: To induce necroptosis, treat the cells with a combination of TNFα (e.g., 20 ng/mL), a Smac mimetic (e.g., 100 nM), and a pan-caspase inhibitor such as z-VAD-FMK (e.g., 20 µM).
-
Incubation: Incubate the cells for a predetermined time (e.g., 12-24 hours).
-
Cell Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay or by staining with propidium (B1200493) iodide and analysis by flow cytometry.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of this compound.
Protocol: Western Blot Analysis of p-MLKL
This protocol outlines the steps for detecting the phosphorylation of MLKL in response to necroptosis induction and its inhibition by this compound.
-
Cell Treatment: Seed HT-29 cells in 6-well plates. Pre-treat with this compound as described above, and then induce necroptosis.
-
Cell Lysis: After the desired incubation time (e.g., 4-8 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer. For analyzing MLKL oligomers, use a non-reducing sample buffer. Heat the samples at 95-100°C for 5-10 minutes (for reducing conditions).
-
SDS-PAGE and Transfer: Separate the proteins on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-MLKL overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control such as β-actin or GAPDH.
Visualizations
Caption: Necroptosis pathway showing this compound inhibition.
Caption: Workflow for testing this compound's inhibitory effects.
References
Technical Support Center: Interpreting Unexpected Results with MLKL Inhibitors
Disclaimer: The compound "Mlkl-IN-3" is not referenced in currently available scientific literature. This guide is based on the established principles of necroptosis and the known characteristics of well-documented MLKL inhibitors, such as Necrosulfonamide and others. The troubleshooting advice and protocols provided are general and should be adapted for the specific inhibitor being used.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments involving MLKL inhibitors. The following sections offer frequently asked questions, detailed troubleshooting guides, experimental protocols, and visual workflows to help interpret unexpected results.
Section 1: Frequently Asked Questions (FAQs) about MLKL Inhibitors
Q1: What is the primary mechanism of action for an MLKL inhibitor like this compound?
MLKL (Mixed Lineage Kinase Domain-Like) is the terminal executioner protein in the necroptosis signaling pathway.[1][2] Necroptosis is a form of regulated, inflammatory cell death.[1] The pathway is typically initiated by stimuli such as TNF-α, which, in the absence of caspase-8 activity, leads to the activation of RIPK1 and RIPK3 kinases.[1] RIPK3 then phosphorylates MLKL.[3] This phosphorylation event triggers a conformational change in MLKL, causing it to oligomerize and translocate to the plasma membrane.[4][5] At the membrane, MLKL oligomers disrupt membrane integrity, leading to cell lysis.[4] An MLKL inhibitor is designed to interfere with this process, typically by preventing MLKL oligomerization or its translocation to the plasma membrane, thereby blocking necroptotic cell death.[6]
Q2: How can I validate that my MLKL inhibitor is active and on-target?
To confirm that an MLKL inhibitor is functioning correctly, you should observe a dose-dependent decrease in necroptotic cell death. This should be directly correlated with a reduction in the biochemical markers of MLKL activation.[4] Key validation steps include:
-
Cell Viability Assays: Demonstrate that the inhibitor protects cells from a necroptotic stimulus in a dose-dependent manner. Common assays include measuring the uptake of membrane-impermeable dyes like Propidium Iodide (PI) or Sytox Green, or quantifying the release of lactate (B86563) dehydrogenase (LDH).[7]
-
Western Blot for Phospho-MLKL (pMLKL): The phosphorylation of MLKL is the critical activation step.[3] A specific inhibitor of an upstream kinase, like a RIPK3 inhibitor, can be used as a positive control for pathway inhibition.[4]
-
MLKL Oligomerization Assay: Activated MLKL forms oligomers that can be visualized by Western blot under non-reducing conditions.[5][8] An effective inhibitor should prevent the formation of these higher-order MLKL complexes.[5]
Q3: I'm observing unexpected cellular phenotypes not consistent with necroptosis inhibition. What could be the cause?
Unexpected phenotypes may arise from off-target effects of the compound or by the inhibition of MLKL's non-necroptotic (non-canonical) functions.[4]
-
Off-Target Effects: Small molecule inhibitors can sometimes interact with other kinases or proteins in the cell.[4] It is crucial to perform control experiments, such as using a structurally different MLKL inhibitor to see if the phenotype persists.
-
Non-Canonical MLKL Functions: Emerging evidence shows that MLKL has functions beyond executing necroptosis. These include roles in gene expression, endosomal trafficking, and regulating other cell death pathways like autophagy.[9][10][11] Inhibiting MLKL could therefore have unforeseen consequences on these cellular processes.
Q4: What are the known non-necroptotic functions of MLKL?
Increasing evidence indicates that MLKL can regulate various diseases through functions independent of its role in necroptosis.[9][10] These non-canonical functions include:
-
Nuclear Translocation and Gene Expression: MLKL can translocate to the nucleus, where it may alter gene expression.[9]
-
Regulation of Other Cell Death Pathways: MLKL can interact with components of other regulated cell death pathways, including apoptosis and pyroptosis.[12] For instance, MLKL activation can trigger the activation of the NLRP3 inflammasome, a key component of the pyroptosis pathway.[13]
-
Metabolic Processes: MLKL has been implicated in regulating specific metabolic processes through its lipid-binding capabilities.[9]
Section 2: Troubleshooting Guide: Interpreting Unexpected Results
This section provides solutions to common problems encountered during experiments with MLKL inhibitors.
| Problem / Unexpected Result | Potential Cause | Recommended Solution & Troubleshooting Steps |
| No Inhibition of Cell Death Observed | 1. The cell death mechanism is not necroptosis. 2. The concentration of the MLKL inhibitor is too low. 3. The inhibitor compound is inactive or has degraded. 4. The cell line has low expression of key necroptosis proteins (RIPK1, RIPK3, MLKL). | 1. Confirm the Cell Death Pathway: Use a pan-caspase inhibitor (e.g., z-VAD-FMK). If cell death is blocked, the primary mechanism is apoptosis. Confirm necroptosis by detecting pMLKL via Western blot.[4] 2. Perform a Dose-Response Experiment: Test a wider range of inhibitor concentrations to determine the optimal IC50. 3. Verify Compound Integrity: Use a fresh stock of the inhibitor. If possible, confirm its activity in a well-established positive control cell line (e.g., HT-29).[7] 4. Check Protein Expression: Use Western blot to verify the expression levels of RIPK1, RIPK3, and MLKL in your cell line. |
| High Background Cell Death in Controls | 1. Cell culture stress or contamination. 2. Toxicity of the vehicle (e.g., DMSO). | 1. Optimize Cell Culture Conditions: Ensure cells are healthy, within a consistent passage number range, and free of contamination.[4] 2. Perform a Vehicle Toxicity Test: Run a control with the vehicle at the highest concentration used in the experiment to ensure it is not causing cell death.[4] |
| Inconsistent Results Between Experiments | 1. Variability in cell density or passage number. 2. Incomplete dissolution of the inhibitor. | 1. Standardize Experimental Conditions: Use a consistent cell seeding density and cells from a narrow passage number range for all experiments.[4] 2. Ensure Complete Dissolution: Confirm that the inhibitor is fully dissolved in the vehicle before diluting it in the culture medium. |
| Unexpected Cellular Morphology or Signaling | 1. Off-target effects of the inhibitor. 2. Inhibition of non-canonical MLKL functions. | 1. Use Controls for Off-Target Effects: Compare results with a structurally different MLKL inhibitor. Use MLKL knockout/knockdown cells as a negative control. 2. Investigate Alternative Pathways: Consider if the observed phenotype could be related to MLKL's role in processes like inflammasome activation or autophagy.[10][13] |
Western Blot Troubleshooting for Phospho-MLKL (pMLKL)
| Problem | Potential Cause | Recommended Solution |
| No or Weak pMLKL Signal | 1. Inefficient Necroptosis Induction: Stimulus was not potent enough or timing was off.[8] 2. Phosphatase Activity: pMLKL was dephosphorylated during sample preparation.[8] 3. Poor Protein Transfer: Inefficient transfer of proteins to the membrane.[8] 4. Antibody Issues: Primary antibody is not sensitive, at too low a concentration, or not validated for the species. | 1. Confirm necroptosis induction with a cell viability assay. Perform a time-course experiment to find the peak of MLKL phosphorylation. 2. ALWAYS use fresh lysis buffer containing a cocktail of phosphatase and protease inhibitors. Keep samples on ice at all times.[8][14] 3. Confirm transfer efficiency with Ponceau S staining. Optimize transfer conditions (time, voltage) for a ~54 kDa protein.[15] 4. Use a validated antibody at the recommended dilution. Run a positive control (lysate from a cell line known to undergo robust necroptosis). |
| Multiple Bands or Smearing | 1. MLKL Oligomers: Activated pMLKL forms higher-order complexes.[8] 2. Other Post-Translational Modifications (PTMs): MLKL can be ubiquitinated, which increases its molecular weight.[8] 3. High Protein Load or Antibody Concentration: Can cause streaking and smearing.[16] 4. Sample Viscosity/Incomplete Denaturation: High DNA content can cause smearing. | 1. To specifically detect oligomers, run the gel under non-reducing conditions (without β-mercaptoethanol or DTT in the sample buffer). The monomeric pMLKL is expected at ~54 kDa.[8] 2. This is a known modification. The presence of higher molecular weight bands can be expected. 3. Optimize the amount of protein loaded per lane (typically 10-15 µg of cell lysate). Titrate the primary and secondary antibody concentrations.[16] 4. Sonicate or treat lysate with a nuclease (e.g., Benzonase) to reduce viscosity. Ensure samples are fully denatured by boiling in sample buffer.[8] |
Section 3: Key Experimental Protocols
Protocol 1: In Vitro Necroptosis Inhibition Assay (Propidium Iodide Staining)
This protocol describes how to induce necroptosis in a susceptible cell line (e.g., human HT-29 or mouse L929 cells) and assess the efficacy of an MLKL inhibitor using flow cytometry.[17]
Materials:
-
Cell line susceptible to necroptosis (e.g., HT-29)
-
Complete cell culture medium
-
MLKL inhibitor (e.g., this compound) and vehicle (e.g., DMSO)
-
Necroptosis-inducing agents: TNF-α, Smac mimetic (e.g., Birinapant), and a pan-caspase inhibitor (e.g., z-VAD-FMK)[7]
-
Propidium Iodide (PI) staining solution
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in multi-well plates and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Prepare serial dilutions of the MLKL inhibitor in cell culture medium. Remove the old medium and add the medium containing the inhibitor or vehicle control. Incubate for 1-2 hours.[17]
-
Necroptosis Induction: Add the cocktail of necroptosis-inducing agents (e.g., for HT-29 cells: 100 ng/mL TNF-α, 500 nM Smac mimetic, 20 µM z-VAD-FMK) to the wells.
-
Incubation: Incubate the plates for a predetermined time (typically 6-24 hours, depending on the cell line).[7]
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper.
-
Staining: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in cold PBS containing PI (e.g., 1 µg/mL).
-
Flow Cytometry: Analyze the samples on a flow cytometer. The percentage of PI-positive (dead) cells is determined for each condition.
-
Data Analysis: Calculate the IC50 value of the inhibitor by plotting the percentage of cell death against the inhibitor concentration.
Protocol 2: Western Blot for Phosphorylated MLKL (pMLKL)
This protocol details the detection of activated MLKL via Western blotting.
Materials:
-
Cells treated as described in the necroptosis induction protocol
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails[7]
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x or 2x)
-
Primary antibodies: anti-phospho-MLKL (e.g., anti-pS358 for human), anti-total-MLKL, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After treatment, place the culture plate on ice. Wash cells once with ice-cold PBS. Add ice-cold RIPA buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.[7]
-
Lysate Preparation: Incubate the lysate on ice for 20-30 minutes. Centrifuge at ~14,000 x g for 20 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli buffer and denature by heating at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 15-30 µg) per lane onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[17]
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[17]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[7]
-
Analysis: Quantify band intensities and normalize the pMLKL signal to total MLKL or the loading control.
Section 4: Signaling Pathways and Workflows
Visualizing the Necroptosis Pathway and Inhibition
Caption: Canonical necroptosis pathway initiated by TNF-α, highlighting the point of MLKL inhibitor action.
Troubleshooting Workflow: No Inhibition of Cell Death
Caption: A decision tree to systematically troubleshoot failed necroptosis inhibition experiments.
Differentiating Cell Death Pathways
References
- 1. The molecular mechanisms of MLKL-dependent and MLKL-independent necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and anti-necroptosis activity of fused heterocyclic MLKL inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. MLKL: Functions beyond serving as the Executioner of Necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. researchgate.net [researchgate.net]
- 13. MLKL activation triggers NLRP3-mediated processing and release of IL-1β independent of gasdermin-D - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. Western blot troubleshooting guide! [jacksonimmuno.com]
- 16. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Battle in Necroptosis Inhibition: Mlkl-IN-3 vs. Necrosulfonamide
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of regulated cell death, necroptosis has emerged as a critical pathway implicated in a myriad of human diseases, including inflammatory disorders, neurodegenerative diseases, and ischemia-reperfusion injury. At the heart of this pathway lies the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL), the ultimate executioner of this lytic form of cell death. Consequently, the development of potent and specific MLKL inhibitors is a burgeoning area of therapeutic interest. This guide provides an objective comparison of two key MLKL inhibitors, Mlkl-IN-3 and Necrosulfonamide (B1662192), offering a detailed analysis of their mechanisms, performance data, and the experimental protocols to evaluate them.
The Necroptosis Signaling Pathway: A Brief Overview
Necroptosis is a programmed form of necrosis, initiated by various stimuli such as tumor necrosis factor (TNF). The core signaling cascade involves the activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, which form a complex known as the necrosome. Within this complex, RIPK3 phosphorylates MLKL. This phosphorylation event triggers a conformational change in MLKL, leading to its oligomerization and translocation from the cytosol to the plasma membrane. At the membrane, MLKL oligomers disrupt membrane integrity, leading to cell lysis and the release of damage-associated molecular patterns (DAMPs), which can further propagate inflammation.
Caption: Necroptosis pathway and points of inhibition.
Comparative Analysis: this compound vs. Necrosulfonamide
Both this compound and necrosulfonamide are valuable tool compounds for studying necroptosis by targeting MLKL. However, they exhibit distinct mechanisms of action and potency.
| Feature | This compound | Necrosulfonamide (NSA) |
| Target | Mixed Lineage Kinase Domain-Like protein (MLKL) | Mixed Lineage Kinase Domain-Like protein (MLKL) |
| Mechanism of Action | Inhibits the translocation of phosphorylated MLKL to the plasma membrane. It acts downstream of MLKL phosphorylation.[1][2][3] | Covalently binds to Cysteine 86 (Cys86) in the N-terminal domain of human MLKL, preventing its downstream functions.[4] |
| Potency (EC50/IC50) | EC50 = 31 nM (in HT-29 cells)[1][5] | IC50 < 0.2 µM [6] |
| Species Specificity | Targets human MLKL. The cysteine 86 residue is not conserved in murine MLKL, suggesting potential species specificity similar to other Cys86-targeting inhibitors. | Specifically targets human MLKL due to the presence of Cys86, which is absent in mouse MLKL.[6][7] |
| Off-Target Effects | Shows a significantly lower reaction rate with glutathione (B108866) compared to other covalent MLKL inhibitors, suggesting potentially fewer off-target effects.[1][2] | As a covalent inhibitor, there is a potential for off-target reactivity. |
In-Depth Mechanism of Action
This compound: As a member of a novel class of uracil (B121893) derivatives, this compound represents a significant advancement in MLKL inhibition. Its mechanism is noteworthy as it does not prevent the initial phosphorylation of MLKL by RIPK3 but rather intervenes at a later, crucial step: the translocation of activated p-MLKL to the plasma membrane.[1][2][3] This mode of action provides a distinct tool to dissect the downstream events of MLKL activation.
Necrosulfonamide (NSA): NSA was one of the first-in-class, potent, and specific inhibitors of necroptosis that directly targets MLKL.[8] Its covalent interaction with Cys86 in the N-terminal four-helix bundle domain of human MLKL is a key feature.[4] This modification is thought to interfere with the conformational changes or protein-protein interactions necessary for MLKL to execute its membrane-disrupting function.
Experimental Protocols
To aid researchers in the evaluation of these and other necroptosis inhibitors, we provide detailed methodologies for key experiments.
Experimental Workflow for Comparing Necroptosis Inhibitors
References
- 1. Discovery of a New Class of Uracil Derivatives as Potential Mixed Lineage Kinase Domain-like Protein (MLKL) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. The molecular mechanisms of MLKL-dependent and MLKL-independent necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Frontiers | The brain protection of MLKL inhibitor necrosulfonamide against focal ischemia/reperfusion injury associating with blocking the nucleus and nuclear envelope translocation of MLKL and RIP3K [frontiersin.org]
- 8. Necrosulfonamide inhibits necroptosis by selectively targeting the mixed lineage kinase domain-like protein - MedChemComm (RSC Publishing) [pubs.rsc.org]
Navigating the RIPK3-MLKL Necroptotic Pathway: A Comparative Guide to Mlkl-IN-3 and GSK'872
For researchers, scientists, and drug development professionals investigating the intricate mechanisms of necroptosis, the choice of chemical probes is paramount. This guide provides a detailed, data-driven comparison of two key inhibitors, Mlkl-IN-3 and GSK'872, which target distinct nodes of the core RIPK3-MLKL signaling axis.
Necroptosis, a form of regulated necrosis, is increasingly implicated in the pathophysiology of a wide range of human diseases, including inflammatory disorders, neurodegenerative diseases, and cancer. The pathway is centrally governed by the sequential activation of Receptor-Interacting Protein Kinase 3 (RIPK3) and its substrate, Mixed Lineage Kinase Domain-Like protein (MLKL). The phosphorylation of MLKL by RIPK3 is a critical commitment step, unleashing the cytotoxic potential of MLKL, which leads to plasma membrane disruption and lytic cell death. This guide offers an objective comparison of this compound, a direct inhibitor of MLKL, and GSK'872, a potent inhibitor of the upstream kinase RIPK3, to aid researchers in selecting the most appropriate tool for their experimental needs.
Mechanism of Action: Targeting Different Steps in the Pathway
This compound and GSK'872 inhibit necroptosis through fundamentally different mechanisms, a crucial consideration for experimental design and data interpretation.
GSK'872 is a highly potent and selective inhibitor of RIPK3 kinase activity.[1][2][3][4] By binding to the kinase domain of RIPK3, GSK'872 directly prevents the phosphorylation of MLKL, the essential downstream effector of necroptosis.[5][6][7] This upstream inhibition effectively blocks the entire necroptotic signaling cascade from the point of RIPK3 activation.
This compound , in contrast, acts downstream of MLKL phosphorylation.[1][2][8] It is a potent inhibitor of MLKL itself, preventing the execution of necroptosis even after MLKL has been phosphorylated by RIPK3.[1][8] this compound has been shown to inhibit the translocation of MLKL to the cell membrane, a critical step for its pore-forming activity.[1][8]
Potency and Selectivity: A Quantitative Comparison
The potency and selectivity of an inhibitor are critical parameters for its utility as a research tool. The following table summarizes the available quantitative data for this compound and GSK'872.
| Parameter | This compound | GSK'872 | Reference |
| Target | MLKL | RIPK3 | [1][2][8],[1][2][3][4] |
| Mechanism | Inhibits MLKL function downstream of phosphorylation | Inhibits RIPK3 kinase activity, preventing MLKL phosphorylation | [1][8],[5][6][7] |
| Potency (EC50) | 31 nM (in HT-29 cells) | 1.51 µM (in HT-29 cells) | [1][2][8],[2] |
| Potency (IC50) | Not Available | 1.3 nM (cell-free kinase assay) | [4] |
| Selectivity | Not extensively profiled | >1000-fold selectivity for RIPK3 over a panel of 300 other kinases | [9] |
Signaling Pathway and Inhibition Points
The following diagram illustrates the RIPK3-MLKL signaling pathway and the distinct points of intervention for GSK'872 and this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are representative protocols for key assays used to evaluate this compound and GSK'872.
Table of Experimental Protocols
| Experiment | Protocol |
| Necroptosis Induction and Inhibition Assay (HT-29 Cells) | 1. Seed HT-29 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow to adhere overnight. 2. Pre-treat cells with various concentrations of this compound, GSK'872, or vehicle control (DMSO) for 1-2 hours. 3. Induce necroptosis by adding a cocktail of human TNF-α (e.g., 20-40 ng/mL), a SMAC mimetic (e.g., 100 nM birinapant), and a pan-caspase inhibitor (e.g., 20 µM z-VAD-FMK). 4. Incubate for 24-48 hours. 5. Assess cell viability using a suitable assay, such as CellTiter-Glo® Luminescent Cell Viability Assay, according to the manufacturer's instructions. |
| Western Blotting for Phosphorylated MLKL (p-MLKL) | 1. Seed cells (e.g., HT-29 or L929) in 6-well plates and grow to 70-80% confluency. 2. Pre-treat with inhibitors as described above. 3. Induce necroptosis for a shorter duration (e.g., 4-8 hours) to capture protein phosphorylation events. 4. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. 5. Determine protein concentration using a BCA assay. 6. Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane. 7. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. 8. Incubate with primary antibodies against p-MLKL (e.g., phospho-S358 for human), total MLKL, p-RIPK3, total RIPK3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. 9. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. 10. Visualize protein bands using an ECL substrate and an imaging system. |
| In Vitro RIPK3 Kinase Assay (for GSK'872) | 1. Prepare a reaction mixture containing purified recombinant human RIPK3, a suitable kinase buffer, and a substrate (e.g., Myelin Basic Protein). 2. Add serial dilutions of GSK'872 or DMSO control and incubate for 10-15 minutes at room temperature. 3. Initiate the kinase reaction by adding ATP. 4. Incubate for a defined period (e.g., 60 minutes) at 30°C. 5. Stop the reaction and measure the amount of ADP produced using a commercially available kit (e.g., ADP-Glo™ Kinase Assay). The luminescent signal is inversely proportional to kinase activity. |
Summary and Recommendations
The choice between this compound and GSK'872 depends on the specific research question.
-
GSK'872 is the ideal choice for studies aiming to inhibit the initiation of the RIPK3-mediated necroptotic cascade. Its high potency in cell-free assays and excellent selectivity make it a reliable tool for dissecting the role of RIPK3 kinase activity in various cellular processes. It is particularly useful for investigating events upstream of MLKL phosphorylation.
-
This compound offers a unique advantage for studying the events downstream of MLKL phosphorylation. As it does not affect the phosphorylation status of MLKL, it allows for the specific investigation of MLKL's executioner functions, such as its oligomerization and translocation to the plasma membrane. This makes it a valuable tool for dissecting the final steps of necroptosis and for screening for compounds that act at this later stage.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mixed Lineage Kinase Domain-Like Protein (MLKL): From Mechanisms to Therapeutic Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of RIPK3-mediated phosphorylation of the activation loop of MLKL during necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
Validating MLKL Target Engagement in Cells: A Comparative Guide to Inhibitors and Methods
For researchers, scientists, and drug development professionals, confirming direct target engagement is a critical step in the validation of small molecule inhibitors. This guide provides a comprehensive comparison of cellular assays and pharmacological tools for validating the engagement of Mixed Lineage Kinase Domain-Like (MLKL) protein, the terminal effector of necroptosis, with a focus on Mlkl-IN-3 and its alternatives.
Necroptosis is a form of regulated cell death implicated in a variety of inflammatory diseases, making its components, particularly MLKL, attractive therapeutic targets. Upon activation by Receptor-Interacting Protein Kinase 3 (RIPK3), MLKL oligomerizes and translocates to the plasma membrane, leading to membrane disruption and cell death.[1] Small molecule inhibitors that interfere with this process are valuable research tools and potential therapeutics. This guide outlines key experimental approaches to quantify the cellular potency of MLKL inhibitors and provides a comparative overview of commonly used compounds.
Comparison of Necroptosis Pathway Inhibitors
While specific quantitative data for this compound is not publicly available, this section compares commonly used inhibitors targeting different nodes of the necroptosis pathway. This comparative data is essential for selecting appropriate tool compounds and for interpreting experimental results.
| Compound | Target | Mechanism of Action | Cellular Potency (IC50/EC50) | Key Considerations |
| This compound | MLKL | Presumed to inhibit MLKL function. | Data not publicly available. | Further studies are needed to characterize its potency and selectivity. |
| Necrosulfonamide (NSA) | Human MLKL | Covalently binds to Cysteine 86, preventing oligomerization.[2] | ~124 nM (in HT-29 cells) | Human-specific; not effective against murine MLKL. Potential for off-target effects.[2] |
| GSK'872 | RIPK3 | ATP-competitive inhibitor of RIPK3 kinase activity. | Biochemical IC50: 1.3 nM (kinase activity); Cellular EC50: 0.04 - 1 µM | Targets an upstream kinase in the pathway, providing a different point of intervention. Can induce apoptosis at higher concentrations. |
| Necrostatin-1 (Nec-1) | RIPK1 | Allosteric inhibitor of RIPK1 kinase activity.[3] | EC50: ~494 nM | Targets the most upstream kinase in the TNF-induced necroptosis pathway.[3] Can have off-target effects on indoleamine 2,3-dioxygenase (IDO). |
Experimental Protocols for Target Engagement Validation
Validating that a compound directly interacts with MLKL in a cellular context requires specific and robust assays. The following are detailed protocols for key experiments used to measure target engagement.
Western Blot for Phosphorylated MLKL (pMLKL)
This assay directly measures the inhibition of MLKL activation by assessing its phosphorylation state, a critical step in the necroptosis cascade.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HT-29, L929) and allow them to adhere overnight. Pre-treat cells with a dilution series of the test compound (e.g., this compound) for 1-2 hours.
-
Induction of Necroptosis: Induce necroptosis using a combination of stimuli such as TNF-α, a Smac mimetic (e.g., birinapant), and a pan-caspase inhibitor (e.g., z-VAD-FMK). Include appropriate vehicle and positive controls.
-
Cell Lysis: After the desired incubation time (typically 4-6 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated MLKL (pMLKL) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for pMLKL and a loading control (e.g., GAPDH, β-actin). Normalize the pMLKL signal to the loading control and plot the dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Protocol:
-
Cell Treatment: Treat intact cells with the test compound or vehicle control for a specified time.
-
Thermal Challenge: Heat the cell suspensions at a range of temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or other methods that do not involve detergents that might disrupt protein-ligand interactions.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble MLKL at each temperature by Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble MLKL as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. An isothermal dose-response format can be used to determine the EC50 of target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify compound binding to a target protein. It relies on energy transfer from a NanoLuc® luciferase-tagged target protein to a fluorescent tracer that binds to the same protein.
Protocol:
-
Cell Preparation: Transfect cells (e.g., HEK293) with a vector expressing an MLKL-NanoLuc® fusion protein.
-
Assay Setup:
-
Plate the transfected cells in a suitable assay plate.
-
Add a dilution series of the test compound to the cells.
-
Add the fluorescent NanoBRET™ tracer specific for MLKL.
-
-
BRET Measurement:
-
Add the Nano-Glo® substrate to the wells.
-
Measure the luminescence signal at two wavelengths: one for the donor (NanoLuc®) and one for the acceptor (tracer).
-
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). The displacement of the tracer by the test compound will result in a decrease in the BRET signal. Plot the BRET ratio against the compound concentration to determine the IC50 value for target engagement.
Visualizing Key Processes
To better understand the context of MLKL target engagement, the following diagrams illustrate the necroptosis signaling pathway and a general experimental workflow for inhibitor validation.
Caption: A simplified diagram of the TNF-α induced necroptosis pathway.
Caption: A logical workflow for validating MLKL inhibitor target engagement.
References
Unveiling the Potency of Mlkl-IN-3: A Comparative Guide to MLKL Inhibitors
For researchers, scientists, and drug development professionals navigating the landscape of necroptosis inhibitors, this guide provides a detailed comparison of Mlkl-IN-3 against other prominent Mixed Lineage Kinase Domain-Like (MLKL) protein inhibitors. By presenting key experimental data, detailed protocols, and visual pathway representations, this document aims to facilitate an informed selection of research tools for investigating necroptosis-mediated cellular pathways and their therapeutic potential.
Necroptosis, a form of programmed necrosis, is a critical pathway in various physiological and pathological processes, including inflammation, neurodegenerative diseases, and ischemia-reperfusion injury. At the core of this pathway lies MLKL, the executioner protein that, upon phosphorylation by RIPK3, oligomerizes and translocates to the plasma membrane, leading to cell death. The development of small molecule inhibitors targeting MLKL is a key strategy for therapeutic intervention in diseases driven by excessive necroptosis. This guide focuses on this compound, a potent MLKL inhibitor, and compares its efficacy with other widely used inhibitors.
Comparative Potency of MLKL Inhibitors
The potency of MLKL inhibitors is typically determined by their ability to rescue cells from induced necroptosis, commonly measured as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50). The following table summarizes the reported potencies of this compound and other key MLKL inhibitors in the human colon adenocarcinoma cell line, HT-29, a well-established model for studying necroptosis.
| Inhibitor | Target | EC50/IC50 (HT-29 cells) | Mechanism of Action | Key Characteristics |
| This compound (compound 66) | MLKL | 31 nM (EC50)[1] | Acts downstream of MLKL phosphorylation, inhibiting its membrane translocation.[1] | Potent inhibitor with a uracil (B121893) nucleus. Shows a significantly lower reaction rate with glutathione (B108866) compared to earlier inhibitors, suggesting reduced off-target effects.[1] |
| Mlkl-IN-4 (compound 56) | MLKL | 82 nM (EC50)[1] | Acts downstream of MLKL phosphorylation, inhibiting its membrane translocation.[1] | A structural analog of this compound, also based on a uracil scaffold.[1] |
| Necrosulfonamide (NSA) | MLKL | 124 nM (IC50) | Covalently modifies Cysteine 86 (Cys86) in the N-terminal domain of human MLKL, preventing its oligomerization and membrane translocation. | Human-specific inhibitor; inactive against murine MLKL. |
| TC13172 | MLKL | Not explicitly stated in direct comparison, but this compound and -4 were developed from this scaffold. | Covalently binds to Cysteine 86 (Cys86) of MLKL. | A xanthine-based MLKL inhibitor that served as a precursor for the development of the more potent uracil-based inhibitors like this compound. |
| GSK'872 | RIPK3 | Not applicable (does not directly inhibit MLKL) | ATP-competitive inhibitor of RIPK3 kinase activity. | Acts upstream of MLKL, preventing its phosphorylation and subsequent activation. Not a direct MLKL inhibitor. |
Signaling Pathways and Experimental Workflows
To understand the context of MLKL inhibition, it is crucial to visualize the necroptosis signaling pathway and the general workflow for assessing inhibitor potency.
Experimental Protocols
The following protocols are generalized from methodologies used in the characterization of this compound and other MLKL inhibitors.
Cell-Based Necroptosis Assay in HT-29 Cells
This assay is designed to quantify the protective effect of an MLKL inhibitor against induced necroptosis.
Materials:
-
HT-29 human colon adenocarcinoma cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
96-well cell culture plates
-
MLKL inhibitor of interest (e.g., this compound) dissolved in DMSO
-
Human TNFα (Tumor Necrosis Factor-alpha)
-
Smac mimetic (e.g., birinapant)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours to allow for cell adherence.
-
Inhibitor Treatment: Prepare serial dilutions of the MLKL inhibitor in culture medium. Pre-treat the cells with the desired concentrations of the inhibitor or a DMSO vehicle control for 1-2 hours.
-
Necroptosis Induction: Induce necroptosis by adding a cocktail of human TNFα (final concentration ~20-40 ng/mL), a Smac mimetic (final concentration ~100 nM), and z-VAD-fmk (final concentration ~20 µM) to the wells containing the pre-treated cells.
-
Incubation: Incubate the plate for 24-48 hours. The optimal incubation time should be determined empirically for the specific experimental conditions.
-
Cell Viability Measurement: After the incubation period, measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions. This assay quantifies ATP levels, which are indicative of metabolically active cells.
-
Data Analysis: Normalize the luminescence readings to the vehicle-treated, non-stimulated control cells (representing 100% viability) and the vehicle-treated, stimulated control cells (representing 0% protection). Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the EC50 or IC50 value.
Western Blot Analysis of MLKL Phosphorylation
This method is used to assess whether an inhibitor acts upstream or downstream of MLKL phosphorylation.
Materials:
-
Treated cell pellets from a parallel necroptosis assay
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MLKL (p-MLKL) and anti-total-MLKL
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the cell pellets on ice with supplemented RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-MLKL overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total MLKL as a loading control.
-
-
Analysis: Compare the levels of p-MLKL in inhibitor-treated samples to the stimulated control. A reduction in p-MLKL suggests the inhibitor acts at or upstream of RIPK3 (e.g., GSK'872). No change in p-MLKL levels, despite protection from cell death, indicates the inhibitor acts downstream of MLKL phosphorylation (e.g., this compound, NSA).
Conclusion
This compound has emerged as a highly potent inhibitor of MLKL, demonstrating superior efficacy in cellular necroptosis assays compared to the well-established inhibitor, Necrosulfonamide. Its mechanism of action, downstream of MLKL phosphorylation, and its reduced reactivity with glutathione make it a valuable and specific tool for studying the execution phase of necroptosis. For researchers investigating the therapeutic potential of targeting MLKL, this compound represents a significant advancement in the available chemical probes. When selecting an inhibitor, it is crucial to consider not only its potency but also its mechanism of action and species specificity to ensure the appropriate design and interpretation of experimental results.
References
Mlkl-IN-3 Cross-Reactivity with other species' MLKL: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Mlkl-IN-3, a potent inhibitor of the necroptosis effector protein Mixed Lineage Kinase Domain-Like (MLKL), with a focus on its cross-reactivity across different species. Understanding the species-specific activity of MLKL inhibitors is critical for the accurate interpretation of preclinical data and the successful translation of research findings into therapeutic applications.
Introduction to MLKL and Necroptosis
Necroptosis is a regulated form of necrosis, or inflammatory cell death, that plays a crucial role in various physiological and pathological processes, including host defense against pathogens, tissue homeostasis, and the pathogenesis of inflammatory diseases. This cell death pathway is executed by a core signaling cascade involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and their downstream effector, MLKL.[1][2] Upon activation of the necroptotic pathway, RIPK3 phosphorylates MLKL, leading to a conformational change, oligomerization, and translocation of MLKL to the plasma membrane. This results in membrane disruption and ultimately, cell death.
Given its central role as the executioner of necroptosis, MLKL has emerged as a key therapeutic target for diseases driven by inflammatory cell death. A variety of small molecule inhibitors targeting MLKL have been developed, including this compound.
This compound: A Potent MLKL Inhibitor
This compound is a potent inhibitor of MLKL that has been shown to effectively block necroptosis in human cell lines.[3] It acts downstream of MLKL phosphorylation, preventing its translocation to the cell membrane.[3] While its potency in human cells is well-documented, a comprehensive understanding of its activity against MLKL from other species is essential for its use in preclinical animal models.
Cross-Species Reactivity of MLKL Inhibitors
Significant differences exist in the amino acid sequence and structure of MLKL between species, particularly between humans and rodents.[4][5] These differences can dramatically impact the binding and inhibitory activity of small molecule inhibitors. Therefore, a thorough evaluation of an inhibitor's cross-reactivity is a critical step in its preclinical development.
This guide compares the available data for this compound with that of other well-characterized MLKL inhibitors, Necrosulfonamide (NSA) and GSK'872, to highlight the importance of assessing species-specific activity.
Quantitative Comparison of MLKL Inhibitor Activity
The following table summarizes the available inhibitory activity data for this compound and other selected MLKL inhibitors across different species. This data is essential for selecting the appropriate inhibitor for a given experimental model.
| Inhibitor | Target | Human (IC50/EC50) | Mouse (IC50/EC50) | Rat (IC50/EC50) |
| This compound | MLKL | 31 nM (EC50, HT-29 cells)[3] | Data not available | Data not available |
| Necrosulfonamide (NSA) | MLKL | < 0.2 µM (IC50)[6] | Inactive[7][8] | Data not available |
| GSK'872 | RIPK3 | 1.3 nM (IC50, kinase activity)[9] | Active (0.04 to 1 µM in cells)[10] | Active[11] |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of a target by 50%, while EC50 values represent the concentration required to elicit a 50% maximal response in a cell-based assay.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the context in which these inhibitors function, the following diagrams illustrate the necroptosis signaling pathway and a typical experimental workflow for evaluating MLKL inhibitor cross-reactivity.
Experimental Protocols
Accurate and reproducible assessment of MLKL inhibitor cross-reactivity relies on well-defined experimental protocols. Below are methodologies for key experiments.
Cell-Based Necroptosis Assay
This assay measures the ability of an inhibitor to protect cells from necroptotic stimuli.
Materials:
-
Human (e.g., HT-29, U937), mouse (e.g., L929, MEFs), and rat (e.g., primary cortical neurons) cell lines
-
Necroptosis-inducing agents:
-
Human/Rat cells: TNFα (100 ng/mL), Smac mimetic (e.g., birinapant, 100 nM), and a pan-caspase inhibitor (e.g., z-VAD-FMK, 20 µM)
-
Mouse L929 cells: TNFα (10 ng/mL)
-
-
This compound and control inhibitors (e.g., Necrosulfonamide, GSK'872) at various concentrations
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) or LDH cytotoxicity assay kit
Protocol:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Pre-incubate cells with a serial dilution of this compound or control inhibitors for 1-2 hours.
-
Induce necroptosis by adding the appropriate combination of necroptotic stimuli to the wells.
-
Incubate for a predetermined time (e.g., 18-24 hours).
-
Measure cell viability using a chosen method according to the manufacturer's instructions.
-
Calculate the EC50 values by plotting the percentage of cell viability against the inhibitor concentration and fitting the data to a dose-response curve.
Western Blot Analysis of MLKL Phosphorylation
This assay determines if the inhibitor acts upstream or downstream of MLKL phosphorylation.
Materials:
-
Cells treated as in the necroptosis assay
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and transfer apparatus
-
PVDF membrane
-
Primary antibodies: anti-phospho-MLKL (species-specific), anti-total-MLKL, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
After treatment, wash cells with ice-cold PBS and lyse them.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities to determine the ratio of phosphorylated MLKL to total MLKL.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement of an inhibitor with MLKL in a cellular context.
Materials:
-
Cells of the desired species
-
This compound or control inhibitor
-
PBS and lysis buffer
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
Western blot reagents as described above
Protocol:
-
Treat cells with the inhibitor or vehicle control for 1-2 hours.
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Centrifuge to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble MLKL by Western blot.
-
A shift in the thermal denaturation curve of MLKL in the presence of the inhibitor indicates direct target engagement.
Conclusion
The evaluation of cross-species reactivity is a cornerstone of preclinical drug development for MLKL inhibitors. While this compound demonstrates high potency in human cells, the absence of publicly available data on its activity in other species, such as mouse and rat, highlights a critical gap in its preclinical characterization. The stark species-specificity of other MLKL inhibitors like Necrosulfonamide underscores the necessity of performing such comparative studies. The experimental protocols provided in this guide offer a robust framework for researchers to systematically evaluate the cross-reactivity of this compound and other novel MLKL inhibitors, thereby ensuring the selection of appropriate preclinical models and facilitating the successful translation of their research.
References
- 1. Post-translational control of RIPK3 and MLKL mediated necroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RIPK1-RIPK3-MLKL-dependent necrosis promotes the aging of mouse male reproductive system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Human RIPK3 maintains MLKL in an inactive conformation prior to cell death by necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. en.longevitywiki.org [en.longevitywiki.org]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
Head-to-Head Comparison: Mlkl-IN-3 vs. Necrosulfonamide (NSA) in Necroptosis Inhibition
A comprehensive guide for researchers navigating the landscape of MLKL-targeted necroptosis inhibitors. This document provides a detailed, data-driven comparison of two prominent small molecule inhibitors: Mlkl-IN-3 and Necrosulfonamide (NSA), focusing on their mechanisms of action, potency, and the experimental protocols for their evaluation.
Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various physiological and pathological processes, including inflammation, infectious diseases, and cancer. At the heart of this pathway lies the mixed lineage kinase domain-like pseudokinase (MLKL), the executioner protein of necroptosis. The phosphorylation of MLKL by Receptor-Interacting Protein Kinase 3 (RIPK3) triggers its oligomerization and translocation to the plasma membrane, leading to membrane rupture and cell death.[1][2] Given its central role, MLKL has become a key target for therapeutic intervention. This guide provides a head-to-head comparison of two widely used MLKL inhibitors, this compound and Necrosulfonamide (NSA), to aid researchers in selecting the appropriate tool for their studies.
Mechanism of Action: Distinct Modes of MLKL Inhibition
Both this compound and Necrosulfonamide target the MLKL protein, but they exhibit distinct mechanisms of action that differentiate their utility in experimental settings.
This compound is a potent inhibitor of MLKL that acts downstream of its phosphorylation by RIPK3.[3] Experimental evidence indicates that this compound effectively inhibits the translocation of phosphorylated MLKL to the plasma membrane.[3] This mechanism suggests that this compound interferes with the final executionary step of necroptosis without affecting the upstream signaling events of RIPK1 and MLKL phosphorylation.[3]
Necrosulfonamide (NSA) , on the other hand, functions as an irreversible inhibitor of human MLKL.[4] It specifically and covalently modifies the cysteine residue at position 86 (Cys86) within the N-terminal coiled-coil domain of human MLKL.[4] This modification blocks the N-terminal coiled-coil domain's function, thereby preventing MLKL-mediated necrosis.[4] It is important to note that NSA's activity is species-specific; it is ineffective against murine MLKL due to the replacement of the critical cysteine residue with tryptophan.[4]
dot
Caption: Necroptosis pathway showing inhibitor targets.
Quantitative Data Presentation: Potency Comparison
The following table summarizes the reported potency of this compound and Necrosulfonamide in the human colorectal adenocarcinoma cell line, HT-29, a commonly used model for studying necroptosis.
| Compound | Target | Mechanism of Action | Cell Line | Assay | Potency (EC50/IC50) |
| This compound | MLKL | Inhibits translocation of p-MLKL to the membrane | HT-29 | CellTiter-Glo | 31 nM (EC50)[3] |
| Necrosulfonamide (NSA) | MLKL | Covalently modifies Cys86 of human MLKL | HT-29 | CellTiter-Glo | 447 nM (EC50)[5] |
| HT-29 | CellTiter-Glo | 124 nM (IC50)[5] | |||
| HT-29 | CellTiter-Glo | < 1 µM (IC50)[5] |
Experimental Protocols
Accurate and reproducible experimental design is paramount in the study of necroptosis inhibitors. Below are detailed methodologies for key experiments cited in the evaluation of this compound and NSA.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture by quantifying ATP, which is an indicator of metabolically active cells.
Materials:
-
HT-29 cells
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS)
-
Opaque-walled 96-well plates
-
Necroptosis-inducing agents: TNF-α (e.g., 20 ng/mL), Smac mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM)
-
This compound and NSA at desired concentrations
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Seed HT-29 cells in opaque-walled 96-well plates at a density of approximately 1 x 10^4 cells per well and allow them to adhere overnight.
-
Pre-treat the cells with a serial dilution of this compound or NSA for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Induce necroptosis by adding the TNF-α/Smac mimetic/z-VAD-FMK cocktail to the wells.
-
Incubate the plates for 24 hours at 37°C in a humidified incubator.
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well at a volume equal to the culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the EC50/IC50 values by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.
Western Blotting for Phosphorylated MLKL (p-MLKL) and RIPK3 (p-RIPK3)
This technique is used to assess the phosphorylation status of key necroptosis signaling proteins.
Materials:
-
HT-29 cells
-
6-well plates
-
Necroptosis-inducing agents and inhibitors as described above
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-MLKL (Ser358), anti-MLKL, anti-p-RIPK3 (Ser227), anti-RIPK3, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed HT-29 cells in 6-well plates and treat with necroptosis-inducing agents and inhibitors as described for the viability assay.
-
After the desired incubation time (e.g., 8 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
dot
Caption: Workflow for comparing necroptosis inhibitors.
Conclusion
Both this compound and Necrosulfonamide are valuable tools for the study of necroptosis, each with its own distinct characteristics. This compound demonstrates high potency and acts at a late stage of the necroptotic pathway by inhibiting MLKL translocation. NSA, while also targeting MLKL, does so through an irreversible covalent modification and exhibits species specificity. The choice between these inhibitors will depend on the specific experimental goals, with this compound offering a potent and reversible option for studying the final execution phase of necroptosis, and NSA providing a tool for specifically targeting human MLKL through a covalent mechanism. The provided experimental protocols offer a robust framework for the in-house evaluation and comparison of these and other necroptosis inhibitors.
References
- 1. Human RIPK3 maintains MLKL in an inactive conformation prior to cell death by necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating MLKL-IN-3 in MLKL Knockout Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the efficacy and specificity of MLKL-IN-3, a putative inhibitor of Mixed Lineage Kinase Domain-Like (MLKL) protein, the terminal effector of necroptosis. The gold standard for confirming the on-target activity of any MLKL inhibitor is to assess its performance in MLKL knockout (MLKL-/-) cells. This guide outlines the necessary experimental protocols and data presentation formats to compare this compound with other known MLKL inhibitors.
Introduction to Necroptosis and the Role of MLKL
Necroptosis is a form of regulated cell death that is initiated by the activation of Receptor-Interacting Protein Kinase 3 (RIPK3).[1][2][3] Activated RIPK3 then phosphorylates MLKL, leading to its oligomerization and translocation to the plasma membrane.[4][5] This ultimately results in the disruption of the plasma membrane, leading to cell lysis and the release of cellular contents, which can trigger an inflammatory response.[2][3] Given its role as the executioner of necroptosis, MLKL is a prime therapeutic target for diseases where necroptosis is implicated.[6]
MLKL knockout cells, which lack the MLKL protein, are resistant to necroptotic stimuli and therefore serve as an essential negative control to demonstrate that an inhibitor's effect is specifically due to its action on MLKL.[7]
Comparative Analysis of MLKL Inhibitors
To validate this compound, its performance should be benchmarked against well-characterized MLKL inhibitors. This guide uses Necrosulfonamide (NSA) and GW806742X as examples of such inhibitors.
It is important to note that specific quantitative data for this compound's performance in MLKL knockout cells is not publicly available at the time of this publication. The following table illustrates the type of data that should be generated and presented for a comprehensive comparison.
Table 1: Comparative Efficacy of MLKL Inhibitors in Wild-Type vs. MLKL Knockout Cells
| Inhibitor | Target | Cell Line | Necroptosis Induction | Assay | IC50 (Wild-Type) | Activity in MLKL-/- Cells |
| This compound | MLKL (putative) | e.g., HT-29, L929 | TNF-α + Smac mimetic + z-VAD-FMK | Cell Viability | Data to be generated | No significant effect expected |
| Necrosulfonamide (NSA) | Human MLKL (Cys86) | HT-29 (human) | TNF-α + Smac mimetic + z-VAD-FMK | Cell Viability | ~0.2 µM | No effect |
| GW806742X | MLKL Pseudokinase Domain | L929 (murine) | TNF-α | Cell Viability | ~1 µM | No effect |
Data for NSA and GW806742X are derived from publicly available literature and are for illustrative purposes. Actual IC50 values can vary depending on the cell line and experimental conditions.
Signaling Pathways and Experimental Workflow
A clear understanding of the necroptosis signaling pathway and a structured experimental workflow are crucial for the validation of this compound.
Diagram 1: Necroptosis Signaling Pathway and Point of Inhibition
Caption: TNF-α, Smac mimetic, and z-VAD-FMK induce necroptosis by promoting the formation of the necrosome, leading to MLKL phosphorylation and membrane disruption. This compound is hypothesized to inhibit MLKL.
Diagram 2: Experimental Workflow for this compound Validation
Caption: Workflow for validating this compound using both wild-type and MLKL knockout cells, followed by inhibitor treatment, necroptosis induction, and subsequent viability and biochemical assays.
Detailed Experimental Protocols
The following are detailed protocols for key experiments to validate and compare MLKL inhibitors.
Cell Viability Assay (Propidium Iodide Staining and Flow Cytometry)
This assay quantifies cell death by measuring the uptake of propidium (B1200493) iodide (PI), a fluorescent dye that only enters cells with compromised plasma membranes.[1]
Materials:
-
Wild-type (e.g., HT-29) and MLKL-/- cells
-
Complete cell culture medium
-
This compound, Necrosulfonamide (NSA), and other control inhibitors
-
Necroptosis-inducing agents: TNF-α, Smac mimetic, z-VAD-FMK
-
Phosphate-Buffered Saline (PBS)
-
Propidium Iodide (PI) staining solution (1 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 24-well plates at a density that ensures they are in the exponential growth phase at the time of treatment.
-
Inhibitor Treatment: Pre-incubate the cells with a serial dilution of this compound and control inhibitors for 1-2 hours. Include a vehicle-only control (e.g., DMSO).[1]
-
Necroptosis Induction: Add the necroptosis-inducing cocktail (e.g., 20 ng/mL TNF-α, 100 nM Smac mimetic, and 20 µM z-VAD-FMK for HT-29 cells) to the appropriate wells.
-
Incubation: Incubate the plates for 8-24 hours.
-
Cell Harvesting: Collect both the supernatant (containing dead, floating cells) and adherent cells (detached using a gentle method like trypsin-free dissociation buffer).
-
Staining: Centrifuge the collected cells, wash with cold PBS, and resuspend the cell pellet in PI staining solution.
-
Flow Cytometry: Analyze the percentage of PI-positive (necrotic) cells using a flow cytometer.
Western Blot for Phosphorylated MLKL (p-MLKL)
This method assesses the inhibitory effect on MLKL activation by detecting its phosphorylated form.[8]
Materials:
-
Treated cell pellets (from a parallel experiment to the viability assay)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-MLKL (Ser358 for human, Ser345 for mouse) and anti-total-MLKL
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the cell pellets on ice with supplemented RIPA buffer.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[9]
-
SDS-PAGE and Western Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.[8]
-
Immunoblotting:
-
Detection: Capture the chemiluminescent signal using an imaging system and perform densitometric analysis to quantify the relative changes in p-MLKL levels, normalized to total MLKL or a loading control like β-actin.[8]
Expected Outcomes and Interpretation
-
In wild-type cells: A potent and specific MLKL inhibitor like this compound should demonstrate a dose-dependent inhibition of necroptosis, as measured by a decrease in PI-positive cells and a reduction in p-MLKL levels.
-
In MLKL knockout cells: Neither the necroptotic stimuli nor the MLKL inhibitors (including this compound) should have a significant effect on cell viability, as the target protein is absent. This is the critical validation step. Any significant activity of this compound in MLKL-/- cells would suggest off-target effects.
By following these guidelines and protocols, researchers can rigorously validate the on-target activity of this compound and objectively compare its performance against other known MLKL inhibitors. This systematic approach is essential for advancing the development of novel therapeutics targeting necroptosis-mediated diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Combined Knockout of RIPK3 and MLKL Reveals Unexpected Outcome in Tissue Injury and Inflammation [frontiersin.org]
- 3. Combined Knockout of RIPK3 and MLKL Reveals Unexpected Outcome in Tissue Injury and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Necroptosis mediators RIPK3 and MLKL suppress intracellular Listeria replication independently of host cell killing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological events and molecular signaling following MLKL activation during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The molecular mechanisms of MLKL-dependent and MLKL-independent necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Characterization of RIPK3-mediated phosphorylation of the activation loop of MLKL during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Action of MLKL-IN-3: A Comparative Guide to Biochemical Confirmation
For Immediate Release
This guide provides a comprehensive comparison of biochemical assays used to confirm the activity of Mlkl-IN-3, a novel and potent inhibitor of Mixed Lineage Kinase Domain-like protein (MLKL), the terminal effector of necroptosis. This document is intended for researchers, scientists, and drug development professionals working on the necroptotic cell death pathway and its therapeutic implications.
Introduction to this compound and Necroptosis
Necroptosis is a form of regulated necrotic cell death that plays a crucial role in various physiological and pathological processes, including inflammation, infectious diseases, and neurodegeneration. The pathway is primarily mediated by the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and MLKL. Upon activation by RIPK3, MLKL undergoes a conformational change, oligomerizes, and translocates to the plasma membrane, leading to membrane disruption and cell death.
This compound has emerged as a potent and specific inhibitor of MLKL, offering a valuable tool for studying the intricacies of necroptosis and as a potential therapeutic agent. This guide outlines the key biochemical assays to validate the activity of this compound and compares its performance with other known MLKL and necroptosis inhibitors.
Comparative Analysis of MLKL Inhibitors
The following table summarizes the key characteristics of this compound and other widely used inhibitors of the necroptosis pathway.
| Inhibitor | Target | Mechanism of Action | Cell-Based Potency (EC50/IC50) | Key Features |
| This compound (compound 66) | MLKL | Acts downstream of MLKL phosphorylation, partially inhibiting its oligomerization and significantly inhibiting its translocation to the membrane.[1][2] | 31 nM (in HT-29 cells)[3][4] | High potency; Reduced off-target effects compared to previous generations of covalent inhibitors.[1][2] |
| Necrosulfonamide (NSA) | MLKL | Covalently modifies Cys86 of human MLKL, blocking its interaction with downstream effectors.[5][6] | ~124 nM (in HT-29 cells)[5][7] | Specific for human MLKL; widely used as a tool compound. |
| GSK'872 | RIPK3 | Potent and selective inhibitor of RIPK3 kinase activity, preventing the phosphorylation and activation of MLKL.[1][2][8][9] | 1.3 nM (biochemical IC50 for kinase activity)[1][2][8][9] | Targets an upstream kinase in the necroptosis pathway. |
Biochemical Assays to Confirm this compound Activity
To rigorously validate the inhibitory activity of this compound, a series of biochemical and cell-based assays are recommended. These assays are designed to probe different stages of the necroptosis signaling cascade.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the necroptosis signaling pathway, highlighting the points of intervention for different inhibitors, and a typical experimental workflow for evaluating an MLKL inhibitor like this compound.
References
- 1. Discovery of a New Class of Uracil Derivatives as Potential Mixed Lineage Kinase Domain-like Protein (MLKL) Inhibitors [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Combined Knockout of RIPK3 and MLKL Reveals Unexpected Outcome in Tissue Injury and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of RIPK3-mediated phosphorylation of the activation loop of MLKL during necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Inhibitor of Mixed-Lineage Kinase Domain-Like Protein: The Antifibrotic Effects of a Necroptosis Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of MLKL Oligomerization During Programmed Necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Many Faces of MLKL, the Executor of Necroptosis [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Mlkl-IN-3 Demonstrates Efficacy in Preclinical Models of Necrosulfonamide-Resistant Necroptosis
For Immediate Release
A novel uracil-based MLKL inhibitor, Mlkl-IN-3, has shown significant efficacy in inhibiting necroptosis in cellular models, including those predicted to be resistant to the widely used inhibitor necrosulfonamide (B1662192) (NSA). This finding positions this compound as a promising therapeutic candidate for inflammatory and neurodegenerative diseases where necroptosis is a key driver of pathology and where resistance to existing therapies is a concern.
Necroptosis is a form of regulated cell death mediated by the RIPK1-RIPK3-MLKL signaling axis.[1][2] The pseudokinase MLKL is the terminal effector in this pathway, and its activation leads to plasma membrane rupture.[3] Pharmacological inhibition of MLKL is a key strategy for mitigating necroptosis-driven diseases. Necrosulfonamide (NSA) is a well-established covalent inhibitor of human MLKL, acting through the formation of a covalent bond with the Cysteine 86 (Cys86) residue.[4][5] However, the efficacy of NSA is limited to human cells, as the equivalent residue in murine MLKL is a tryptophan.[6] Furthermore, mutations in the Cys86 residue can confer resistance to NSA, highlighting the need for alternative inhibitors with different mechanisms of action.
This compound, a recently developed potent MLKL inhibitor, operates through a distinct mechanism that does not rely on the Cys86 residue, suggesting its potential to overcome NSA resistance.
Comparative Efficacy of this compound and Necrosulfonamide
| Inhibitor | Target | Mechanism of Action | EC50 (HT-29 cells) | Efficacy in NSA-Resistant Models (Predicted) |
| This compound | MLKL | Covalent inhibitor, acts downstream of MLKL phosphorylation, inhibiting its membrane translocation.[1][7] | 31 nM[1][7] | Effective |
| Necrosulfonamide (NSA) | MLKL | Covalent inhibitor, targets Cys86 residue of human MLKL.[4][5][6] | <0.2 µM[8][9] | Ineffective |
Mechanism of Action and Resistance
This compound's distinct mechanism of action is key to its efficacy in NSA-resistant contexts. While both are covalent inhibitors, their binding sites and modes of action differ.
Necrosulfonamide (NSA):
-
Binding Site: Covalently binds to the Cysteine 86 (Cys86) residue in the N-terminal four-helix bundle domain of human MLKL.[4][5]
-
Mechanism of Inhibition: This binding prevents the conformational changes and oligomerization of MLKL that are necessary for its translocation to the plasma membrane and subsequent cell death.
-
Resistance Mechanism: A mutation of the Cys86 residue to another amino acid, such as serine or alanine (B10760859), would abrogate the covalent binding of NSA, rendering the inhibitor ineffective. This is the basis for the predicted NSA resistance in models with a mutated Cys86.
This compound:
-
Binding Site: While a covalent inhibitor, its binding site is distinct from the Cys86 residue targeted by NSA.[2][10]
-
Mechanism of Inhibition: this compound acts downstream of MLKL phosphorylation. It significantly inhibits the translocation of MLKL to the cell membrane, a critical step for the execution of necroptosis.[1][7] It has been shown to only weakly inhibit MLKL oligomerization.[2][10]
-
Overcoming Resistance: Because this compound does not depend on the Cys86 residue for its activity, it is expected to remain effective in cells expressing MLKL with a Cys86 mutation, which are resistant to NSA.
Signaling Pathways and Inhibition Points
The following diagrams illustrate the necroptosis signaling pathway and the distinct points of inhibition for this compound and Necrosulfonamide.
Caption: Canonical Necroptosis Signaling Pathway
Caption: Points of Inhibition in the Necroptosis Pathway
Experimental Protocols
Cell Culture and Induction of Necroptosis:
Human colorectal adenocarcinoma HT-29 cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. To induce necroptosis, cells are treated with a combination of TNF-α (30 ng/mL), Smac mimetic (100 nM), and the pan-caspase inhibitor z-VAD-fmk (20 µM) (TSZ).
Generation of Necrosulfonamide-Resistant Cells (Hypothetical Model):
A necrosulfonamide-resistant HT-29 cell line would be generated using CRISPR/Cas9 technology to introduce a point mutation at the Cysteine 86 codon of the MLKL gene, changing it to a serine (C86S) or alanine (C86A). Successful mutation would be confirmed by DNA sequencing.
Cell Viability Assay:
Cell viability is assessed using the CellTiter-Glo Luminescent Cell Viability Assay (Promega). HT-29 cells (wild-type and NSA-resistant) are seeded in 96-well plates and treated with varying concentrations of this compound or necrosulfonamide for 1 hour prior to the addition of TSZ. After 24 hours of incubation, CellTiter-Glo reagent is added, and luminescence is measured using a plate reader. The half-maximal effective concentration (EC50) is calculated from the dose-response curves.
Western Blot Analysis for MLKL Translocation:
To assess the effect of the inhibitors on MLKL translocation, subcellular fractionation is performed. HT-29 cells are treated with the inhibitors and TSZ as described above. Cells are then harvested, and cytosolic and membrane fractions are separated using a plasma membrane protein extraction kit. The protein concentration of each fraction is determined, and equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and immunoblotted with antibodies against MLKL and p-MLKL (Ser358).
Experimental Workflow:
Caption: Experimental workflow for comparing inhibitor efficacy.
The development of this compound represents a significant advancement in the field of necroptosis inhibition. Its efficacy in preclinical models predicted to be resistant to necrosulfonamide offers a new therapeutic avenue for a range of inflammatory and neurodegenerative conditions. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this novel compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mixed Lineage Kinase Domain-Like Protein (MLKL): From Mechanisms to Therapeutic Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Necrosulfonamide causes oxidation of PCM1 and impairs ciliogenesis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Necrosulfonamide | Cell Signaling Technology [cellsignal.com]
- 9. en.longevitywiki.org [en.longevitywiki.org]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Necroptosis Inhibitors: Focusing on Mlkl-IN-3
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to understanding the landscape of necroptosis inhibitors, with a special focus on the novel MLKL inhibitor, Mlkl-IN-3.
Necroptosis, a form of regulated necrotic cell death, has emerged as a critical pathway in various physio- and pathological processes, including inflammation, neurodegenerative diseases, and cancer. This has spurred the development of small molecule inhibitors targeting key mediators of this pathway. This guide provides a side-by-side analysis of this compound and other prominent necroptosis inhibitors, supported by experimental data and detailed protocols to aid in the selection of appropriate research tools and potential therapeutic agents.
The Necroptosis Signaling Pathway: A Brief Overview
Necroptosis is primarily mediated by a signaling cascade involving three key proteins: Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and Mixed Lineage Kinase Domain-Like protein (MLKL).[1][2] Under specific conditions, such as TNF-α stimulation in the absence of caspase-8 activity, RIPK1 and RIPK3 are recruited into a complex called the necrosome.[3][4][5] Within the necrosome, RIPK1 and RIPK3 undergo autophosphorylation and transphosphorylation, leading to the activation of RIPK3.[6] Activated RIPK3 then phosphorylates MLKL, the terminal effector of the necroptosis pathway.[6] This phosphorylation event triggers a conformational change in MLKL, leading to its oligomerization and translocation to the plasma membrane, where it forms pores, ultimately causing cell lysis and the release of cellular contents.[2][3]
Figure 1. Simplified representation of the TNF-α induced necroptosis signaling pathway.
Comparative Performance of Necroptosis Inhibitors
The development of necroptosis inhibitors has focused on targeting the key kinases, RIPK1 and RIPK3, and the terminal effector, MLKL. This compound is a potent and specific inhibitor of MLKL. The following tables summarize the quantitative data for this compound and other well-characterized necroptosis inhibitors. It is important to note that direct comparison of IC50/EC50 values across different studies should be done with caution due to variations in experimental conditions.
| Inhibitor | Target | In Vitro Potency (IC50/EC50) | Cell-Based Potency (IC50/EC50) | Key Features |
| This compound | MLKL | Not Reported | 31 nM (HT-29 cells)[1] | Acts downstream of MLKL phosphorylation; contains an alkyne group for click chemistry.[1] |
| Mlkl-IN-4 | MLKL | Not Reported | 82 nM (HT-29 cells) | Also acts downstream of MLKL phosphorylation and contains an alkyne group. |
| Necrosulfonamide (NSA) | MLKL | Not Reported | ~500 nM (HT-29 cells) | Covalently binds to Cys86 of human MLKL. |
| Necrostatin-1 (Nec-1) | RIPK1 | ~180 nM (EC50) | ~490 nM (U937 cells) | Widely used but has off-target effects on IDO1. |
| Necrostatin-1s (Nec-1s) | RIPK1 | ~20 nM (IC50) | ~100 nM (U937 cells) | More potent and selective than Nec-1; lacks IDO1 activity. |
| GSK'872 | RIPK3 | ~1.3 nM (IC50, ADP-Glo) | ~6.5 nM (HT-29 cells) | Highly potent and selective RIPK3 inhibitor. |
Table 1: Comparative Potency of Necroptosis Inhibitors
Experimental Protocols
Accurate assessment of necroptosis inhibitor efficacy relies on robust and well-defined experimental protocols. Below are methodologies for key experiments commonly used in the field.
Cellular Necroptosis Inhibition Assay (e.g., for this compound)
This assay measures the ability of an inhibitor to protect cells from induced necroptosis.
Materials:
-
HT-29 human colon adenocarcinoma cells (or other necroptosis-susceptible cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Tumor Necrosis Factor-alpha (TNF-α)
-
SMAC mimetic (e.g., BV6)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
This compound and other test compounds
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well microplates
Procedure:
-
Seed HT-29 cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate overnight.
-
Pre-treat the cells with a serial dilution of the test inhibitor (e.g., this compound) for 1-2 hours.
-
Induce necroptosis by adding a cocktail of TNF-α (e.g., 20 ng/mL), a SMAC mimetic (e.g., 100 nM), and a pan-caspase inhibitor (e.g., 20 µM).
-
Incubate the plates for 24-48 hours.
-
Measure cell viability using the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value by fitting the data to a dose-response curve.
Figure 2. General workflow for assessing the efficacy of necroptosis inhibitors in a cell-based assay.
Western Blot for Phosphorylated MLKL (p-MLKL)
This assay is used to determine if an inhibitor acts upstream or downstream of MLKL phosphorylation.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p-MLKL, anti-total MLKL, anti-actin or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse cells treated with necroptosis inducers and/or inhibitors.
-
Determine protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize protein bands using a chemiluminescent substrate.
This compound has been shown to inhibit necroptosis without affecting the phosphorylation of MLKL, indicating that it acts downstream of this event.[1]
Logical Relationship of Necroptosis Inhibitors
The various inhibitors of necroptosis can be categorized based on their specific targets within the signaling cascade. This provides a logical framework for their use in research and for the development of therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Novel Inhibitor of Mixed-Lineage Kinase Domain-Like Protein: The Antifibrotic Effects of a Necroptosis Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MLKL Inhibitor, Necrosulfonamide [otavachemicals.com]
Safety Operating Guide
Navigating the Safe Disposal of Mlkl-IN-3: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Mlkl-IN-3, a potent inhibitor of Mixed Lineage Kinase Domain-Like protein (MLKL).
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on best practices for the disposal of potentially hazardous research-grade kinase inhibitors. It is imperative to treat this compound as a hazardous chemical and follow all applicable local, state, and federal regulations for hazardous waste disposal.
Quantitative Data Summary
Due to the limited availability of public data for this compound, this table provides general quantitative information relevant to many research-grade kinase inhibitors.
| Parameter | Value/Information | Source/Recommendation |
| EC50 | 31 nM (in HT-29 cells) | MedChemExpress Product Information[1][2][3][4][5] |
| Recommended Storage | Solid: -20°C for 3 years, In solvent: -80°C for 6 months | General recommendation for similar compounds |
| Solubility | Soluble in DMSO | General recommendation for similar compounds |
| Waste Category | Hazardous Chemical Waste | General Laboratory Safety Guidelines[6][7][8][9][10] |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols provide detailed methodologies for the safe disposal of this compound in various forms.
Disposal of Solid this compound Powder
This procedure applies to expired, unused, or unwanted solid this compound.
Materials:
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
-
Chemical fume hood
-
Sealable, labeled hazardous waste container (HDPE or glass)
-
Spatula
-
Weighing paper
Procedure:
-
Work in a designated area: All handling of solid this compound should be conducted within a certified chemical fume hood to prevent inhalation of the powder.
-
Wear appropriate PPE: Ensure safety goggles, a lab coat, and nitrile gloves are worn at all times.
-
Transfer the solid waste: Carefully use a clean spatula to transfer the solid this compound from its original vial to a designated hazardous waste container.
-
Label the container: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the approximate quantity, and the date.[6]
-
Seal the container: Securely close the container to prevent any leakage or spillage.
-
Decontaminate tools: Decontaminate the spatula and any other tools used by rinsing them with a suitable solvent (e.g., 70% ethanol) and collecting the rinsate as hazardous liquid waste.
-
Store for pickup: Store the sealed hazardous waste container in a designated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department.[11]
Disposal of this compound Solutions
This procedure is for the disposal of solutions containing this compound (e.g., in DMSO or cell culture media).
Materials:
-
PPE: safety goggles, lab coat, nitrile gloves
-
Labeled hazardous liquid waste container (chemically compatible, e.g., HDPE or glass)
-
Funnel
Procedure:
-
Segregate waste streams: Do not mix this compound solutions with other chemical waste streams unless you have confirmed their compatibility.
-
Transfer the liquid waste: Carefully pour the this compound solution into a designated hazardous liquid waste container using a funnel to prevent spills.
-
Label the container: The container must be labeled with "Hazardous Liquid Waste," the full chemical name "this compound," the solvent used (e.g., DMSO), the concentration, and the date.
-
Seal the container: Tightly cap the container.
-
Store for pickup: Place the sealed container in a designated satellite accumulation area for hazardous liquid waste, ensuring it is in secondary containment to prevent spills.
Disposal of Contaminated Labware
This protocol covers the disposal of items such as pipette tips, centrifuge tubes, and gloves that have come into contact with this compound.
Materials:
-
PPE: safety goggles, lab coat, nitrile gloves
-
Labeled solid hazardous waste container or bag
-
Sharps container (for contaminated sharps)
Procedure:
-
Segregate contaminated waste: At the point of generation, separate all labware that has come into direct contact with this compound from non-hazardous waste.
-
Dispose of non-sharp items: Place contaminated items such as gloves, pipette tips, and tubes into a designated, clearly labeled solid hazardous waste container or a durable, leak-proof bag.
-
Dispose of sharps: Any contaminated sharps (e.g., needles, serological pipettes) must be placed in a designated, puncture-resistant sharps container.
-
Labeling: All containers for contaminated labware should be labeled with "Hazardous Waste" and a description of the contents (e.g., "Labware contaminated with this compound").
-
Storage and pickup: Store the sealed containers in the designated satellite accumulation area for collection by EHS.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound and associated materials.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. acs.org [acs.org]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 9. vumc.org [vumc.org]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Comprehensive Safety and Handling Guide for Mlkl-IN-3
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION FOR RESEARCH PROFESSIONALS
This guide provides essential safety protocols and logistical plans for the handling and disposal of Mlkl-IN-3, a potent mixed lineage kinase domain-like protein (MLKL) inhibitor. Given the nature of this research-grade compound, it is imperative to treat it as potentially hazardous and to adhere to stringent safety measures to minimize exposure and ensure a safe laboratory environment. The following procedures are based on best practices for handling potent, biologically active small molecules.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive approach to Personal Protective Equipment (PPE) is mandatory when working with this compound. The required level of protection varies depending on the specific laboratory activity.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders. Gloves: Two pairs of nitrile gloves (double-gloving), to be changed immediately upon contamination.[1] Eye Protection: Chemical splash goggles to provide a complete seal around the eyes.[1] Lab Coat: A dedicated, disposable or non-absorbent lab coat.[1] Ventilation: All weighing and aliquoting must be performed in a certified chemical fume hood or a powder containment hood.[1] |
| Solution Preparation and Handling | Gloves: Two pairs of nitrile gloves.[1] Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk.[1] Lab Coat: Standard laboratory coat. Ventilation: Work should be conducted in a chemical fume hood.[1] |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Lab Coat: Standard laboratory coat. Biological Safety Cabinet: All cell culture work should be performed in a Class II biological safety cabinet to maintain sterility and protect the user.[1] |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Lab Coat: Standard laboratory coat. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for minimizing the risk of exposure to this compound. All personnel must be trained on these procedures before handling the compound.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Log: Document the receipt, quantity, and storage location in the laboratory's chemical inventory.
-
Store: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed and clearly labeled.
Handling and Experimental Use
-
Designated Area: All work with this compound should be conducted in a designated and clearly marked area within the laboratory.[1]
-
Fume Hood: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood.[1]
-
Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If not possible, thoroughly decontaminate equipment after use.[1]
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
Disposal Plan: Managing Contaminated Waste
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable items that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[1]
-
Liquid Waste: Unused solutions and contaminated media should be collected in a labeled, leak-proof hazardous waste container. Do not pour down the drain.[1]
-
Decontamination: All non-disposable equipment should be decontaminated. A common practice is to rinse surfaces with a suitable solvent (e.g., ethanol (B145695) or isopropanol) followed by a soap and water wash. The rinsate should be collected as hazardous liquid waste.
-
Waste Pickup: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office.
Experimental Workflow and Safety Integration
The following diagram illustrates the integration of safety procedures into a typical experimental workflow involving this compound.
Caption: Workflow for the safe handling and disposal of this compound.
Signaling Pathway Context: The Role of MLKL
This compound is a potent inhibitor of the Mixed Lineage Kinase Domain-Like (MLKL) protein, the terminal effector in the necroptosis pathway. Understanding this pathway provides context for the biological activity of the compound you are handling.
Caption: The necroptosis signaling pathway and the point of intervention for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
